Product packaging for AAL Toxin TC2(Cat. No.:CAS No. 176590-34-4)

AAL Toxin TC2

Cat. No.: B3034442
CAS No.: 176590-34-4
M. Wt: 489.6 g/mol
InChI Key: JAUSVHGUDAUTEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-[2-(17-Amino-5,16-dihydroxy-3,7-dimethylheptadecan-4-yl)oxy-2-oxoethyl]butanedioic acid is a natural product found in Alternaria with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H47NO8 B3034442 AAL Toxin TC2 CAS No. 176590-34-4

Properties

IUPAC Name

2-[2-(17-amino-5,16-dihydroxy-3,7-dimethylheptadecan-4-yl)oxy-2-oxoethyl]butanedioic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H47NO8/c1-4-18(3)24(34-23(31)15-19(25(32)33)14-22(29)30)21(28)13-17(2)11-9-7-5-6-8-10-12-20(27)16-26/h17-21,24,27-28H,4-16,26H2,1-3H3,(H,29,30)(H,32,33)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAUSVHGUDAUTEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(CC(C)CCCCCCCCC(CN)O)O)OC(=O)CC(CC(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H47NO8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

What is the chemical structure of AAL Toxin TC2?

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to AAL Toxin TC2 for Researchers, Scientists, and Drug Development Professionals

Introduction

AAL toxins are a family of mycotoxins produced by the fungus Alternaria alternata f. sp. lycopersici, the causative agent of stem canker disease in certain tomato cultivars. These toxins are structurally related to sphingoid bases and exert their toxicity by disrupting sphingolipid metabolism. This guide focuses on this compound, one of the regioisomers of AAL Toxin TC, providing a comprehensive overview of its chemical structure, mechanism of action, and relevant experimental protocols.

Chemical Structure of this compound

AAL toxins are comprised of a long-chain amino alcohol backbone esterified to a tricarballylic acid moiety. The different classes of AAL toxins (TA, TB, TC, TD, and TE) are distinguished by the hydroxylation pattern of their amino alcohol backbone. Each of these classes consists of two regioisomers, designated as 1 and 2, which differ in the position of the tricarballylic acid esterification, either at the C13 or C14 hydroxyl group.

AAL Toxin TC is characterized by the absence of hydroxyl groups at the C4 and C5 positions of the amino alcohol backbone, unlike AAL Toxin TA.[1] The molecular formula for AAL Toxin TC is C25H47NO8, with a molecular weight of 489.6 g/mol .[2]

The precise structure of this compound is defined by the esterification of the tricarballylic acid at the C14 hydroxyl group of the 1-amino-11,15-dimethylheptadeca-2,13,14-pentol backbone.

Chemical Structure of AAL Toxin TC Isomers

AAL_Toxin_TC_Isomers cluster_TC1 AAL Toxin TC1 cluster_TC2 This compound TC1 TC2 TC1_structure Tricarballylic acid at C13 TC2_structure Tricarballylic acid at C14 caption Figure 1: Regioisomers of AAL Toxin TC.

Caption: Figure 1: Regioisomers of AAL Toxin TC.

Mechanism of Action

The primary molecular target of AAL toxins is ceramide synthase (sphinganine N-acyltransferase), a key enzyme in the de novo biosynthesis of sphingolipids.[3][4] AAL toxins, being structural analogs of sphinganine, act as competitive inhibitors of this enzyme.[5]

The inhibition of ceramide synthase leads to two major downstream consequences:

  • Depletion of complex sphingolipids: The production of ceramides and subsequently more complex sphingolipids, which are essential components of cell membranes and signaling molecules, is decreased.

  • Accumulation of sphingoid bases: The substrates of ceramide synthase, primarily sphinganine and phytosphingosine, accumulate within the cell.[1][6]

This disruption of sphingolipid homeostasis is a key event that triggers a cascade of cellular responses, ultimately leading to programmed cell death (PCD), also known as apoptosis.[7][8] Hallmarks of AAL toxin-induced PCD include DNA laddering, chromatin condensation, and the formation of apoptotic-like bodies.[3]

Signaling Pathway

The disruption of sphingolipid metabolism by this compound initiates a signaling cascade that culminates in programmed cell death. The accumulation of sphingoid bases is a critical trigger in this pathway.

AAL_Toxin_Signaling AAL_Toxin This compound Ceramide_Synthase Ceramide Synthase AAL_Toxin->Ceramide_Synthase Inhibits Ceramide Ceramides Ceramide_Synthase->Ceramide Produces Sphinganine Sphinganine (and other sphingoid bases) Sphinganine->Ceramide_Synthase Substrate PCD_Cascade Programmed Cell Death Cascade Sphinganine->PCD_Cascade Accumulation Triggers Complex_Sphingolipids Complex Sphingolipids Ceramide->Complex_Sphingolipids Precursor to Cell_Death Cell Death (Apoptosis) PCD_Cascade->Cell_Death Leads to caption Figure 2: Signaling pathway of this compound-induced cell death.

Caption: Figure 2: Signaling pathway of this compound-induced cell death.

Quantitative Data

Specific quantitative data for this compound is limited in the available literature. However, comparative studies of the AAL toxin family provide insights into its relative biological activity.

Table 1: Comparative Toxicity of AAL Toxin Congeners in Tomato Leaflet Bioassay

Toxin CongenerRelative ToxicityConcentration for 25% Necrosis (ng/mL)
AAL Toxin TAHighest10 - 50
AAL Toxin TBHighNot specified
AAL Toxin TCModerate> 50
AAL Toxin TDLow> 1000
AAL Toxin TELowest> 1000

Data synthesized from Caldas et al. (1994) and other sources.[9] The activity of AAL Toxin TC was consistently lower than that of TA but higher than TD and TE.

Table 2: Effect of AAL Toxin Treatment on Sphingoid Base Accumulation in Tomato Leaflets

TreatmentSphinganine Level (relative to control)Phytosphingosine Level (relative to control)
Control1.01.0
AAL Toxin (0.2 µM)Marked IncreaseMarked Increase

Data from Zhang et al. (2011).[10] The study demonstrates a significant accumulation of free sphingoid bases upon treatment with AAL toxin.

Experimental Protocols

Isolation and Purification of AAL Toxin TC

This protocol is a generalized method for the isolation of AAL toxins and can be adapted for the purification of the TC isomers.

Workflow Diagram

Isolation_Workflow start Fungal Culture on Rice Media extraction Solvent Extraction (e.g., Chloroform/Methanol/Water) start->extraction partition Aqueous Phase Separation extraction->partition chromatography Chromatographic Purification (e.g., TLC, HPLC) partition->chromatography analysis Purity and Structural Analysis (e.g., MS, NMR) chromatography->analysis end Isolated AAL Toxin TC analysis->end caption Figure 3: General workflow for AAL toxin isolation.

References

AAL Toxin TC2: A Technical Guide to its Mechanism of Action in Plant Cells

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

AAL toxins, particularly TC2, are sphinganine-analog mycotoxins produced by the phytopathogenic fungus Alternaria alternata f. sp. lycopersici. These toxins are potent inducers of programmed cell death (PCD) in susceptible plant species, most notably in tomato cultivars with the asc/asc genotype. The primary mechanism of action is the competitive inhibition of the enzyme ceramide synthase (sphinganine N-acyltransferase). This targeted disruption of sphingolipid biosynthesis leads to a cytotoxic accumulation of free long-chain bases (LCBs), primarily sphinganine and phytosphingosine. This accumulation serves as a critical upstream signal, initiating a downstream cascade involving reactive oxygen species (ROS), nitric oxide (NO), and ethylene signaling, which culminates in apoptotic-like cell death. This guide provides an in-depth review of this mechanism, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key pathways and workflows.

Core Mechanism of Action

Primary Target: Ceramide Synthase Inhibition

AAL Toxin TC2 is a structural analog of sphinganine, a key substrate in the de novo sphingolipid synthesis pathway.[1] This structural mimicry allows the toxin to act as a potent and specific competitive inhibitor of ceramide synthase (EC 2.3.1.24), an enzyme localized to the endoplasmic reticulum.[1] Ceramide synthase catalyzes the N-acylation of a long-chain base (like sphinganine or phytosphingosine) with a fatty acyl-CoA to produce ceramide, the central molecule of sphingolipid metabolism.[2] By blocking this crucial step, this compound effectively halts the production of ceramides and all subsequent complex sphingolipids derived from them.[1][2]

Disruption of Sphingolipid Homeostasis: LCB Accumulation

The inhibition of ceramide synthase by this compound leads to two primary metabolic consequences:

  • A depletion of ceramides and complex sphingolipids.

  • A significant accumulation of the ceramide synthase substrates, the free long-chain bases sphinganine (Sa) and phytosphingosine (Phy).[3]

This buildup of LCBs is the central toxic event and the primary trigger for the downstream signaling that leads to cell death.[3] In susceptible tomato genotypes (asc/asc), this accumulation is rapid and pronounced, whereas resistant genotypes (Asc/Asc) show a much less sensitive response.[3]

Induction of Programmed Cell Death (PCD)

The accumulation of LCBs is not merely a metabolic byproduct but a potent signaling event that initiates PCD. This process shares many hallmarks with apoptosis observed in animal cells.[4]

  • Downstream Signaling Cascade: The elevated levels of LCBs trigger a complex signaling network. Key components include the rapid generation of reactive oxygen species (ROS), the production of nitric oxide (NO), and the activation of ethylene signaling pathways.[1] These signaling molecules act synergistically to propagate the death signal throughout the cell.

  • Apoptotic-like Hallmarks: Cells treated with AAL toxin exhibit stereotypic markers of apoptosis, including chromatin condensation, cell shrinkage, and the formation of apoptotic-like bodies.[1] A definitive indicator is the internucleosomal cleavage of nuclear DNA, which can be visualized as a characteristic "DNA ladder" on an agarose gel.[1][4] This process ultimately leads to a loss of plasma membrane integrity and cell death.[5]

Quantitative Data

The following tables summarize quantitative data from studies on AAL toxin's effects on plant cells, focusing on the accumulation of long-chain bases and the resulting cellular damage.

Plant MaterialToxin & ConcentrationDurationFree Phytosphingosine (pmol/mg dry weight)Free Sphinganine (pmol/mg dry weight)Reference
Susceptible Tomato Leaf Discs (asc/asc)Control24 h0.8 ± 0.20.4 ± 0.1[3]
Susceptible Tomato Leaf Discs (asc/asc)AAL Toxin, 1 µM24 h42.1 ± 10.2135.2 ± 31.4[3]
Duckweed (Lemna pausicostata)Control24 h1.1 ± 0.20.3 ± 0.1[3]
Duckweed (Lemna pausicostata)AAL Toxin, 1 µM24 h19.3 ± 2.138.6 ± 4.2[3]
Table 1: Accumulation of Free Long-Chain Bases in Plant Tissues Treated with AAL Toxin.
*Indicates means are significantly different (P < 0.05) from the corresponding control.
Plant MaterialToxin & ConcentrationDurationEffectMeasurementReference
Susceptible Tomato Leaf Discs (asc/asc)AAL Toxin, 0.01 µM24 hCell DeathElectrolyte Leakage & Chlorosis[5]
Duckweed (Lemna pausicostata)AAL Toxin, 20-40 nM72 hCell DeathIC50 for Electrolyte Leakage & Chlorophyll Loss[1]
Table 2: Phytotoxic Effects of AAL Toxin on Plant Tissues.

Signaling Pathways and Logical Relationships

This compound Mechanism of Action Pathway

AAL_Toxin_Mechanism cluster_synthesis Sphingolipid Synthesis cluster_signals PCD Signals cluster_hallmarks PCD Hallmarks AAL_Toxin This compound (Sphinganine Analog) CerSynth Ceramide Synthase (Sphinganine N-acyltransferase) AAL_Toxin->CerSynth Competitive Inhibition Ceramide Ceramide CerSynth->Ceramide Catalyzes LCB_Accum Accumulation of Free Long-Chain Bases (Sa, Phy) CerSynth->LCB_Accum Substrates Sphinganine (Sa) + Fatty Acyl-CoA Substrates->CerSynth Substrates Complex_SL Complex Sphingolipids (GIPCs, GlcCers) Ceramide->Complex_SL Signaling Downstream Signaling LCB_Accum->Signaling Triggers ROS ROS Burst Signaling->ROS NO Nitric Oxide (NO) Signaling->NO Ethylene Ethylene Signaling Signaling->Ethylene PCD Programmed Cell Death (Apoptotic-like) ROS->PCD Induce NO->PCD Induce Ethylene->PCD Induce DNA_Frag DNA Fragmentation PCD->DNA_Frag Membrane Membrane Leakage PCD->Membrane

Caption: Signaling pathway of this compound-induced programmed cell death in plants.

Genetic Basis of Toxin Resistance

Resistance_Mechanism cluster_susceptible Susceptible Genotype (asc/asc) cluster_resistant Resistant Genotype (Asc/Asc) AAL_S AAL Toxin CerSynth_S Ceramide Synthase (SAM-Sensitive Form) AAL_S->CerSynth_S Inhibits LCB_S LCB Accumulation CerSynth_S->LCB_S Leads to PCD_S PCD / Necrosis LCB_S->PCD_S Induces AAL_R AAL Toxin CerSynth_R Ceramide Synthase (Contains Asc-1 Encoded SAM-Insensitive Form) AAL_R->CerSynth_R No Inhibition LCB_R Normal LCB Levels CerSynth_R->LCB_R Maintains PCD_R Cell Survival LCB_R->PCD_R Allows

Caption: Logical relationship between tomato genotype and sensitivity to AAL toxin.

Experimental Protocols

Protocol 1: Quantification of Long-Chain Bases in Plant Tissue

This protocol details the extraction and analysis of free sphinganine and phytosphingosine from plant leaf discs treated with AAL toxin, based on methodologies described in the literature.[3]

5.1.1 Materials

  • Plant leaf discs (e.g., from susceptible asc/asc tomato)

  • This compound solution (e.g., 1 µM in sterile water)

  • Chloroform, Methanol, Ammonium Hydroxide (NH₄OH)

  • o-phthalaldehyde (OPA) reagent

  • HPLC system with a fluorescence detector and a C18 reverse-phase column

  • Sphinganine and Phytosphingosine standards

  • Lyophilizer or vacuum concentrator

5.1.2 Experimental Workflow Diagram

LCB_Workflow start 1. Incubate Leaf Discs (Control vs. 1µM AAL Toxin, 24h) harvest 2. Harvest, Rinse, & Lyophilize start->harvest homogenize 3. Homogenize in Chloroform:Methanol harvest->homogenize hydrolyze 4. Alkaline Hydrolysis (to release free LCBs) homogenize->hydrolyze extract 5. Liquid-Liquid Extraction (isolate lipid fraction) hydrolyze->extract derivatize 6. Derivatize with OPA Reagent (for fluorescence) extract->derivatize hplc 7. HPLC Analysis (C18 column, fluorescence detection) derivatize->hplc quantify 8. Quantify Peaks (compare to standards) hplc->quantify

References

In-Depth Technical Guide: Discovery, Isolation, and Biological Activity of AAL Toxin TC2

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the discovery, isolation, and biological activity of AAL Toxin TC2, a mycotoxin produced by the fungus Alternaria alternata f. sp. lycopersici. The content is tailored for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visual representations of key biological pathways.

Introduction

Alternaria alternata f. sp. lycopersici is the causal agent of Alternaria stem canker disease in tomato (Lycopersicon esculentum)[1]. The pathogenicity of this fungus is largely attributed to the secretion of a suite of host-specific toxins known as AAL toxins[1]. These toxins induce necrosis and are key determinants of the disease. The AAL toxins are structurally analogous to sphingoid bases like sphinganine and phytosphingosine.

In 1994, three new pairs of regioisomeric AAL toxins, designated TC, TD, and TE, were isolated and characterized from liquid cultures of the fungus. This compound is one of the two regioisomers of the TC toxin. This guide focuses on the discovery, isolation, and mechanism of action of this compound.

Discovery and Structural Elucidation

AAL Toxin TC, along with TD and TE, was first reported by Caldas et al. in 1994. These toxins were isolated from liquid cultures of Alternaria alternata f. sp. lycopersici (isolate AS27-12). Their structures were elucidated using NMR and mass spectrometry.

AAL Toxin TC is structurally similar to the previously characterized AAL Toxin TA but lacks the hydroxyl groups at the C4 and C5 positions. The TC toxin exists as a pair of regioisomers, TC1 and TC2, which differ in the esterification position of a tricarballylic acid moiety.

Table 1: Structural Comparison of AAL Toxins

ToxinStructural Difference from AAL Toxin TA
TA Baseline structure
TB Lacks a hydroxyl group at C5
TC Lacks hydroxyl groups at C4 and C5
TD N-acetylated form of TB
TE N-acetylated form of TC

Experimental Protocols

The following sections detail the methodologies for the cultivation of the fungus and the subsequent extraction, purification, and analysis of this compound.

Fungal Culture

A detailed protocol for the cultivation of Alternaria alternata f. sp. lycopersici to produce AAL toxins is provided below.

Materials:

  • Alternaria alternata f. sp. lycopersici isolate (e.g., AS27-12)

  • V-8 agar plates

  • Liquid culture medium (details not specified in the source literature, but typically a nutrient-rich broth)

  • Shaker incubator

Procedure:

  • Maintain the fungal isolate on V-8 agar plates.

  • Inoculate the liquid culture medium with the fungus from the agar plates.

  • Incubate the liquid cultures on a shaker to ensure aeration and uniform growth.

  • After a suitable incubation period (typically several weeks), harvest the culture by filtration to separate the mycelia from the culture filtrate containing the secreted toxins.

Toxin Extraction and Purification

The following is a step-by-step protocol for the extraction and purification of this compound from the fungal culture filtrate.

Materials:

  • Culture filtrate

  • Amberlite XAD-2 resin

  • Methanol

  • Ethyl acetate

  • Acetic acid

  • Hexane

  • Silica gel for flash chromatography

  • TLC plates (silica)

  • p-Anisaldehyde spray reagent (50 µL p-anisaldehyde in 10 mL of methanol/acetic acid/sulfuric acid 8:1:0.5)

Procedure:

  • Adsorption to XAD-2 Resin: Add Amberlite XAD-2 resin (50 g/L) to the culture filtrate and stir for 4-6 hours.

  • Elution: Wash the resin with water to remove impurities, then elute the toxins with 100% methanol.

  • Solvent Extraction: Evaporate the methanol extract to dryness under vacuum at 50°C. Dissolve the residue in a solvent system of ethyl acetate/acetic acid/hexane/water (6:2:2:1).

  • Flash Chromatography:

    • Pack a silica gel column (e.g., 2.0 x 22 cm; 30 g) and equilibrate with the same solvent system.

    • Load the dissolved extract onto the column.

    • Elute the toxins with the same solvent system.

    • After collecting an initial set of fractions (e.g., twenty 5 mL fractions), change the mobile phase to ethyl acetate/acetic acid/water (6:3:1) to elute the more polar toxins.

  • Thin-Layer Chromatography (TLC) Analysis:

    • Monitor the fractions by analytical TLC using a solvent system of ethyl acetate/acetic acid/water (6:3:1).

    • Visualize the separated toxins by spraying the TLC plate with the p-anisaldehyde reagent and heating.

  • Pooling and Final Purification: Combine the fractions containing a single component with the same Rf value and evaporate to dryness. Re-check the purity on analytical TLC.

Tomato Leaflet Bioassay

This bioassay is used to determine the biological activity of the purified this compound.

Materials:

  • Purified this compound

  • Tomato leaflets from a sensitive genotype (asc/asc) and a resistant genotype (Asc/Asc)

  • Sterile water or a suitable buffer for dissolving the toxin

Procedure:

  • Prepare a dilution series of the purified this compound in a suitable solvent (e.g., 10 to 4000 ng/mL).

  • Apply a small droplet of each toxin dilution to the surface of the tomato leaflets.

  • Incubate the leaflets under controlled conditions (e.g., light, temperature, humidity).

  • Observe the leaflets for the development of necrotic lesions over a period of 24-72 hours.

  • Record the severity of necrosis at each toxin concentration for both sensitive and resistant genotypes.

Quantitative Data

Table 2: Relative Toxicity of AAL Toxin Congeners

ToxinRelative Toxicity in Tomato Bioassay
TA High
TB High
TC Lower than TA, but higher than TD and TE[2]
TD Over 100 times lower than TA[2]
TE Over 100 times lower than TA[2]

Note: All regioisomeric pairs induce genotype-specific necrosis characteristic of AAL Toxin TA in tomato bioassays but differ markedly in relative toxicity.

Mechanism of Action and Signaling Pathways

AAL toxins, including TC2, are potent inhibitors of ceramide synthase, a key enzyme in the sphingolipid biosynthesis pathway[3]. This inhibition leads to the disruption of sphingolipid metabolism, characterized by the accumulation of free sphingoid bases, sphinganine, and phytosphingosine. The accumulation of these precursors is thought to trigger a signaling cascade that culminates in programmed cell death (PCD), also known as apoptosis, in sensitive plant cells[4][5].

The PCD induced by AAL toxins involves a complex signaling network that includes the plant hormones ethylene and jasmonic acid, as well as reactive oxygen species (ROS) and mitogen-activated protein (MAP) kinases[6][7][8].

Visualizations

The following diagrams illustrate the experimental workflow for this compound isolation and the proposed signaling pathway for its induced programmed cell death.

experimental_workflow cluster_culture Fungal Culture cluster_extraction Extraction cluster_purification Purification Culture Alternaria alternata Culture Filtration Filtration Culture->Filtration CultureFiltrate Culture Filtrate Filtration->CultureFiltrate XAD2 XAD-2 Adsorption CultureFiltrate->XAD2 MethanolElution Methanol Elution XAD2->MethanolElution Evaporation Evaporation MethanolElution->Evaporation SolventPartition Solvent Partition Evaporation->SolventPartition FlashChromatography Silica Gel Flash Chromatography SolventPartition->FlashChromatography TLC TLC Analysis FlashChromatography->TLC Pooling Fraction Pooling TLC->Pooling PurifiedTC2 Purified this compound Pooling->PurifiedTC2

Caption: Experimental workflow for the isolation and purification of this compound.

signaling_pathway cluster_signaling Downstream Signaling Cascade AAL_Toxin This compound Ceramide_Synthase Ceramide Synthase (Inhibition) AAL_Toxin->Ceramide_Synthase Sphingoid_Bases Accumulation of Sphinganine & Phytosphingosine Ceramide_Synthase->Sphingoid_Bases leads to ROS Reactive Oxygen Species (ROS) Sphingoid_Bases->ROS MAPK_Cascade MAPK Cascade (MEK2, SIPK, WIPK) Sphingoid_Bases->MAPK_Cascade Jasmonic_Acid Jasmonic Acid Signaling Sphingoid_Bases->Jasmonic_Acid PCD Programmed Cell Death (PCD) / Necrosis ROS->PCD Ethylene Ethylene Signaling MAPK_Cascade->Ethylene Ethylene->PCD Jasmonic_Acid->PCD

Caption: Proposed signaling pathway of this compound-induced programmed cell death.

References

Disruption of Sphingolipid Metabolism by AAL Toxin TC2: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary: This technical guide provides an in-depth examination of the molecular mechanisms by which AAL (Alternaria alternata f. sp. lycopersici) Toxin TC2 disrupts sphingolipid metabolism. AAL Toxin TC2, a sphinganine-analog mycotoxin, acts as a potent and specific inhibitor of ceramide synthase, a pivotal enzyme in the sphingolipid biosynthetic pathway. This inhibition leads to a cytotoxic imbalance in sphingolipid homeostasis, characterized by the accumulation of pro-apoptotic sphingoid bases and the depletion of essential complex sphingolipids. The downstream consequences include the activation of signaling cascades that culminate in programmed cell death (PCD). This document details the core mechanism of action, presents quantitative data on toxicity and metabolic shifts, outlines key experimental protocols for studying these effects, and provides visual diagrams of the implicated pathways. It is intended for researchers, scientists, and drug development professionals working in toxicology, cancer biology, and lipid biochemistry.

Introduction to Sphingolipid Metabolism and AAL Toxins

The Sphingolipid Rheostat: A Balance of Cell Fate

Sphingolipids are not merely structural components of eukaryotic cell membranes; they are critical signaling molecules that regulate a wide array of cellular processes, including proliferation, differentiation, and apoptosis.[1] The balance between pro-apoptotic and pro-survival sphingolipids, often termed the "sphingolipid rheostat," is crucial for determining cell fate.[2] Ceramide, the central molecule in sphingolipid metabolism, is generally considered a tumor-suppressor lipid that mediates anti-proliferative responses and induces apoptosis.[2][3][4] Conversely, sphingosine-1-phosphate (S1P), generated from the phosphorylation of sphingosine (which is derived from ceramide), promotes cell survival, proliferation, and drug resistance.[2][5] Disruption of this delicate balance is implicated in various pathologies, including cancer.[1][3][6]

AAL Toxins: Sphinganine-Analog Mycotoxins (SAMs)

AAL toxins are a family of mycotoxins produced by the fungus Alternaria alternata f. sp. lycopersici, the causal agent of stem canker disease in certain tomato cultivars. Due to their structural similarity to sphinganine and sphingosine, AAL toxins and the related fumonisin mycotoxins are collectively known as sphinganine-analog mycotoxins (SAMs).[7] This structural mimicry is the basis for their mechanism of toxicity in both plant and animal cells.[7][8] The AAL toxin family includes several congeners, such as TA, TB, TC, TD, and TE, which differ in their structure and relative toxicity.

This compound: Structure and Isomers

The AAL toxin TC fraction consists of two structural isomers, TC1 and TC2.[9] Like other members of the AAL toxin family, its core structure features a long-chain aminopentol backbone esterified with a tricarboxylic acid moiety.[10][11] Its specific structure allows it to function as a competitive inhibitor of ceramide synthase.[12]

Core Mechanism of Action: Ceramide Synthase Inhibition

The primary molecular target of this compound is ceramide synthase (sphingosine N-acyltransferase), a key enzyme located in the endoplasmic reticulum.[10][13]

Competitive Inhibition of Ceramide Synthase

Ceramide synthase catalyzes the N-acylation of a sphingoid base (like sphinganine or sphingosine) with a fatty acyl-CoA to form dihydroceramide or ceramide, respectively.[13][14] this compound, due to its structural analogy to the sphinganine substrate, acts as a potent competitive inhibitor of this enzyme.[11][12] This blockade is the central event in its toxic action.[8]

Accumulation of Free Sphingoid Bases

The inhibition of ceramide synthase disrupts the de novo sphingolipid synthesis pathway, causing a metabolic bottleneck. This leads to the significant accumulation of the enzyme's substrates, the free sphingoid bases sphinganine (Sa) and, in plants, phytosphingosine.[12][15][16] Elevated levels of these free sphingoid bases are cytotoxic and are known to be growth inhibitory.[15][17] The ratio of sphinganine to sphingosine (Sa/So) is a sensitive biomarker for exposure to ceramide synthase inhibitors like AAL toxins and fumonisins.[18]

Depletion of Complex Sphingolipids

A direct consequence of ceramide synthase inhibition is the reduced synthesis of ceramides and, subsequently, all downstream complex sphingolipids that use ceramide as a precursor, such as sphingomyelin and glucosylceramide.[10] This depletion impairs the structural integrity of membranes and disrupts the signaling functions of these complex lipids.

G cluster_pathway De Novo Sphingolipid Synthesis cluster_inhibition Toxicology serine Serine + Palmitoyl-CoA keto 3-Ketosphinganine serine->keto SPT sphinganine Sphinganine (Sa) keto->sphinganine 3-KSR cers Ceramide Synthase (CERS) sphinganine->cers accumulation Accumulation of Sphinganine sphinganine->accumulation dhcer Dihydroceramide cers->dhcer Acyl-CoA cer Ceramide dhcer->cer DES complex Complex Sphingolipids (e.g., Sphingomyelin) cer->complex depletion Depletion of Complex Lipids cer->depletion toxin This compound toxin->cers

Caption: Inhibition of the de novo sphingolipid synthesis pathway by this compound.

Quantitative Effects of AAL Toxin Exposure

Quantitative analysis reveals the potent cytotoxic effects of AAL toxins and the corresponding shifts in sphingolipid metabolites.

Table 1: Cytotoxicity and Relative Potency of AAL Toxin Congeners

This table summarizes the concentration of various AAL toxins required to induce a toxic response in different biological systems. The data highlights that while AAL Toxin TC is toxic, it is less potent than the TA form.

Toxin CongenerIC50 or Necrotic Concentration (ng/mL)Cell Line / Biological System
AAL Toxin (unspecified)~10,000H4TG Rat Hepatoma Cells[19]
AAL Toxin TA50Susceptible (asc/asc) Tomato Leaflets[9]
AAL Toxin TC 5,000 Susceptible (asc/asc) Tomato Leaflets[9]
AAL Toxin TD>50,000Susceptible (asc/asc) Tomato Leaflets[9]
AAL Toxin TE>50,000Susceptible (asc/asc) Tomato Leaflets[9]
Table 2: General Changes in Sphingolipid Metabolite Levels

This table provides a qualitative summary of the expected changes in key sphingolipid metabolites following exposure to a ceramide synthase inhibitor like this compound.

MetaboliteExpected ChangeRationaleMethod of Detection
Sphinganine (Sa)↑↑ (Marked Increase)Substrate accumulation due to enzyme inhibition[15][16]LC-MS/MS[20][21]
Sphingosine (So)↔ or Slight ↑Less directly affected than SaLC-MS/MS[20][21]
Sa/So Ratio↑↑ (Marked Increase)Key biomarker of exposure[18]LC-MS/MS[20][21]
Dihydroceramide↓↓ (Marked Decrease)Direct product of inhibited reactionLC-MS/MS[22][23]
Ceramide↓↓ (Marked Decrease)Depletion of precursor poolLC-MS/MS[22][23]
Complex Sphingolipids (Decrease)Depletion of ceramide backboneLC-MS/MS[22][23]

Downstream Signaling and Cellular Consequences

The biochemical disruption of sphingolipid metabolism triggers a cascade of signaling events that ultimately lead to cell death.

Induction of Programmed Cell Death (PCD) / Apoptosis

The accumulation of cytotoxic sphingoid bases and the overall dysregulation of the sphingolipid rheostat are potent triggers for programmed cell death (PCD) in plants and apoptosis in animals.[7][8] This process is characterized by classic apoptotic hallmarks, including cell shrinkage, chromatin condensation, DNA laddering, and the formation of apoptotic-like bodies.[10]

Role of Downstream Signaling Molecules

The cellular stress induced by this compound involves the activation of multiple signaling pathways. In plants, molecules such as jasmonic acid and ethylene have been shown to promote AAL toxin-induced PCD.[7][10] The process also involves the generation of reactive oxygen species (ROS) and nitric oxide (NO), which are key mediators of stress responses and cell death.[10]

G toxin This compound cers Inhibition of Ceramide Synthase toxin->cers accumulation ↑ Sphinganine cers->accumulation depletion ↓ Ceramides & Complex Sphingolipids cers->depletion stress Disrupted Sphingolipid Rheostat & Cellular Stress accumulation->stress depletion->stress signaling Activation of Stress Pathways (ROS, JA, Ethylene) stress->signaling mito Mitochondrial Dysfunction signaling->mito caspase Caspase Activation / Protease Activity mito->caspase pcd Programmed Cell Death (Apoptosis) caspase->pcd

Caption: Downstream signaling cascade leading to apoptosis from this compound exposure.

Key Experimental Protocols

Investigating the effects of this compound requires specialized assays to measure enzyme activity, profile lipid changes, and assess cellular health.

Protocol: Ceramide Synthase Activity Assay (Fluorometric)

This protocol describes a high-performance liquid chromatography (HPLC)-based fluorometric assay to measure ceramide synthase activity, adapted from published methods.[14][24]

  • Reagent Preparation:

    • Substrate 1 (Fluorophore): Prepare a 1 mM stock solution of NBD-sphinganine in a chloroform/methanol (8:2) mixture.

    • Substrate 2 (Acyl-CoA): Prepare a 2 mM stock solution of a specific fatty acyl-CoA (e.g., C16:0-CoA) in deionized water.

    • Reaction Buffer: Prepare a buffer containing 50 mM HEPES/KOH (pH 7.4), 25 mM KCl, 2 mM MgCl₂, and 0.5 mM DTT. Add fatty-acid-free BSA to a final concentration of 20 µM just before use.

  • Enzyme Preparation:

    • Prepare cell or tissue homogenates (lysates) in a suitable lysis buffer. Determine the protein concentration using a standard method (e.g., BCA assay).

  • Assay Procedure:

    • In a microcentrifuge tube, combine 25 µg of protein from the cell/tissue homogenate with the reaction buffer.

    • Add NBD-sphinganine to a final concentration of 10 µM and the fatty acyl-CoA to a final concentration of 50 µM in a final reaction volume of 50-100 µL.

    • To test for inhibition, pre-incubate the homogenate with this compound for 15-30 minutes before adding the substrates.

    • Incubate the reaction at 37°C for 30-60 minutes.

    • Stop the reaction by adding a chloroform/methanol (1:2, v/v) mixture.

  • Lipid Extraction and Detection:

    • Perform a lipid extraction (e.g., Bligh-Dyer method).

    • Dry the lipid-containing organic phase under nitrogen and reconstitute in a suitable solvent.

    • Analyze the sample using HPLC with a fluorescence detector. Separate the product (NBD-ceramide) from the substrate (NBD-sphinganine) on a C18 column.

    • Quantify the NBD-ceramide peak area and compare it to a standard curve to determine enzyme activity.

Protocol: Sphingolipid Profiling by LC-MS/MS

This protocol provides a general workflow for the quantitative analysis of multiple sphingolipid species from toxin-treated cells using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[20][21][22][23]

  • Sample Preparation and Lipid Extraction:

    • Culture cells to the desired confluency and treat with this compound for a specified time. Include vehicle-treated controls.

    • Harvest cells and add an internal standard cocktail containing deuterated or ¹³C-labeled sphingolipid standards for accurate quantification.

    • Perform a single-phase or two-phase (e.g., Bligh-Dyer) lipid extraction using solvents like chloroform, methanol, and water.

  • Chromatographic Separation:

    • Dry the lipid extract and reconstitute it in an appropriate injection solvent.

    • Inject the sample onto an HPLC or UPLC system.

    • Separate the different sphingolipid classes and species using either a reversed-phase C18 column or a hydrophilic interaction liquid chromatography (HILIC) column.

  • Mass Spectrometry Detection:

    • Interface the LC system with a triple quadrupole or high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source, typically operated in positive ion mode.

    • Use a Multiple Reaction Monitoring (MRM) acquisition method. For each sphingolipid, define a specific precursor ion to product ion transition for high selectivity and sensitivity.

    • For example, to detect sphinganine, monitor the transition of its protonated molecular ion [M+H]⁺ to a characteristic fragment ion.

  • Data Analysis:

    • Integrate the peak areas for each endogenous sphingolipid and its corresponding internal standard.

    • Calculate the concentration of each analyte by comparing the peak area ratio (analyte/internal standard) to a calibration curve.

    • Perform statistical analysis to identify significant changes between control and toxin-treated groups.

G start Start sample Cell Culture & Toxin Treatment start->sample extract Lipid Extraction (with Internal Standards) sample->extract lc HPLC / UPLC Separation extract->lc ms Tandem MS Detection (MRM) lc->ms data Data Analysis & Quantification ms->data end End data->end

Caption: Experimental workflow for LC-MS/MS-based sphingolipid profiling.
Protocol: Cell Viability Assessment (MTT Assay)

The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[25]

  • Reagent Preparation:

    • MTT Solution: Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile phosphate-buffered saline (PBS). Filter-sterilize and store protected from light at 4°C.

    • Solubilization Solution: Prepare a solution to dissolve the formazan crystals, such as acidic isopropanol (0.04 M HCl in isopropanol) or dimethyl sulfoxide (DMSO).

  • Assay Procedure:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Remove the medium and add fresh medium containing various concentrations of this compound. Include wells for untreated controls (negative control) and a vehicle control.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

    • After incubation, add 10-20 µL of the MTT stock solution to each well and incubate for another 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will convert the yellow MTT into purple formazan crystals.

    • Carefully remove the medium containing MTT.

    • Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

  • Data Acquisition and Analysis:

    • Read the absorbance of the plate on a microplate reader at a wavelength of ~570 nm.

    • Subtract the background absorbance from a blank well (medium and MTT only).

    • Calculate cell viability as a percentage relative to the untreated control:

      • % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

    • Plot the viability percentage against the toxin concentration to determine the IC50 value (the concentration that inhibits 50% of cell viability).

Implications for Research and Drug Development

The specific mechanism of this compound makes it a valuable tool for studying the intricate roles of sphingolipid metabolism. By selectively inhibiting ceramide synthase, researchers can probe the downstream consequences of ceramide depletion and sphingoid base accumulation. This has significant implications for understanding diseases characterized by dysregulated sphingolipid metabolism, such as cancer, neurodegenerative disorders, and metabolic diseases.[1][2] Furthermore, as ceramide synthases are explored as potential therapeutic targets, understanding the toxicological profile of their inhibitors is crucial for developing safe and effective drugs.[3]

References

The Genetic Core of AAL Toxin Production: A Technical Guide to the ALT1 Gene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AAL toxins, produced by the phytopathogenic fungus Alternaria alternata f. sp. lycopersici, are a critical factor in the development of stem canker disease in tomato plants. The biosynthesis of these mycotoxins is centrally governed by the ALT1 gene, a highly-reducing polyketide synthase (HR-PKS). This technical guide provides an in-depth exploration of the genetic basis of AAL toxin production, with a primary focus on the ALT1 gene. It is designed to equip researchers, scientists, and drug development professionals with a comprehensive understanding of the molecular mechanisms underlying AAL toxin synthesis, methodologies for its study, and quantitative data to inform future research and therapeutic development. This document details the structure and function of the ALT1 gene, presents quantitative data on toxin production, outlines key experimental protocols, and visualizes the biosynthetic pathway and experimental workflows.

Introduction to AAL Toxins and the ALT1 Gene

AAL toxins are a group of sphinganine-analog mycotoxins that induce programmed cell death (apoptosis) in susceptible tomato cultivars by inhibiting ceramide synthase, a key enzyme in sphingolipid metabolism.[1][2] This disruption of sphingolipid biosynthesis leads to the characteristic necrotic lesions associated with Alternaria stem canker disease. The production of AAL toxins is a key virulence factor for Alternaria alternata f. sp. lycopersici.

The genetic determinant for AAL toxin biosynthesis is the ALT1 gene, which encodes a Type I highly-reducing polyketide synthase (HR-PKS).[3] Fungal HR-PKSs are large, multifunctional enzymes responsible for the iterative condensation of simple acyl-CoA precursors to form a polyketide chain. The ALT1 gene contains multiple domains that catalyze the various steps of polyketide synthesis, including chain initiation, elongation, reduction, and methylation.

Quantitative Data on AAL Toxin Production

The production of AAL toxins can vary significantly between different strains of Alternaria alternata and is influenced by environmental conditions. The following tables summarize available quantitative data on AAL toxin production.

Toxin IsomerConcentration (ng/mL) Required for 25% Necrosis in Susceptible Tomato Leaflets
TA20
TB50
TC100
TD>2000
TE>2000
Data adapted from Caldas et al. (1998).[4]
Alternaria StrainAlt a 1 Production (ng/mL) in Czapek Broth
Environmental Strain 11.103
Environmental Strain 26.528
ATCC Strain0.551 - 0.975
Note: Alt a 1 is an allergenic protein from Alternaria, and its expression can be indicative of overall secondary metabolite production capacity. Data adapted from Skóra et al. (2015).[1][5]

Experimental Protocols

Cloning of the Fungal Highly-Reducing Polyketide Synthase (HR-PKS) Gene (ALT1)

This protocol provides a general framework for the cloning of a fungal HR-PKS gene like ALT1, which can be adapted based on the specific laboratory equipment and reagents available.

Objective: To isolate and clone the full-length ALT1 gene from Alternaria alternata f. sp. lycopersici.

Materials:

  • Alternaria alternata f. sp. lycopersici culture

  • Liquid nitrogen

  • Mortar and pestle

  • DNA extraction kit (e.g., Fungal DNA Mini Kit)

  • PCR thermal cycler

  • High-fidelity DNA polymerase

  • Degenerate primers targeting conserved domains of fungal HR-PKSs (e.g., ketosynthase (KS) and acyltransferase (AT) domains)

  • Agarose gel electrophoresis system

  • Gel extraction kit

  • Cloning vector (e.g., pGEM-T Easy)

  • Competent E. coli cells

  • LB agar plates with appropriate antibiotic selection

  • DNA sequencing services

Methodology:

  • Fungal Culture and DNA Extraction:

    • Grow Alternaria alternata f. sp. lycopersici in a suitable liquid medium (e.g., Potato Dextrose Broth) for 5-7 days at 25°C with shaking.

    • Harvest the mycelia by filtration and freeze-dry or immediately freeze in liquid nitrogen.

    • Grind the frozen mycelia to a fine powder using a mortar and pestle.

    • Extract genomic DNA using a commercial fungal DNA extraction kit following the manufacturer's instructions.

  • PCR Amplification of a Conserved PKS Fragment:

    • Design degenerate primers based on highly conserved amino acid motifs within the KS and AT domains of known fungal HR-PKSs.

    • Perform PCR using the extracted genomic DNA as a template and the degenerate primers. Use a touchdown PCR program to increase specificity.

    • Analyze the PCR products by agarose gel electrophoresis. A successful amplification should yield a fragment of the expected size.

  • Gene Walking or Genome Walking to Obtain the Full-Length Gene:

    • Sequence the amplified PCR fragment.

    • Use the sequence information to design specific primers for gene walking or use a commercial genome walking kit to amplify upstream and downstream regions of the known fragment.

    • Repeat the process until the full-length gene sequence, including the promoter and terminator regions, is obtained.

  • Cloning and Sequencing of the Full-Length Gene:

    • Design primers to amplify the entire ALT1 open reading frame.

    • Perform a high-fidelity PCR to amplify the full-length gene.

    • Clone the PCR product into a suitable cloning vector.

    • Transform the ligation product into competent E. coli cells.

    • Select positive clones by antibiotic selection and confirm the insert by colony PCR and restriction digestion.

    • Sequence the entire cloned gene to confirm its identity and integrity.

Quantitative Real-Time PCR (qRT-PCR) for ALT1 Gene Expression Analysis

Objective: To quantify the relative expression level of the ALT1 mRNA in Alternaria alternata f. sp. lycopersici under different conditions.

Materials:

  • Alternaria alternata f. sp. lycopersici cultures grown under desired experimental conditions

  • Liquid nitrogen

  • RNA extraction kit (e.g., RNeasy Plant Mini Kit)

  • DNase I

  • Reverse transcription kit

  • qRT-PCR instrument

  • SYBR Green or probe-based qRT-PCR master mix

  • Specific primers for the ALT1 gene and a reference gene (e.g., actin or GAPDH)

Methodology:

  • RNA Extraction and DNase Treatment:

    • Harvest fungal mycelia and immediately freeze in liquid nitrogen.

    • Extract total RNA using a commercial kit, including an on-column DNase digestion step to remove contaminating genomic DNA.

    • Assess RNA quality and quantity using a spectrophotometer and by agarose gel electrophoresis.

  • cDNA Synthesis:

    • Synthesize first-strand cDNA from the total RNA using a reverse transcription kit according to the manufacturer's protocol.

  • qRT-PCR:

    • Design and validate specific primers for the ALT1 gene and a stably expressed reference gene.

    • Prepare the qRT-PCR reaction mixture containing cDNA template, primers, and master mix.

    • Perform the qRT-PCR using a standard thermal cycling protocol.

    • Include no-template controls and a melt curve analysis (for SYBR Green) to ensure reaction specificity.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for both the ALT1 and the reference gene.

    • Calculate the relative expression of the ALT1 gene using a suitable method, such as the 2-ΔΔCt method.

Quantification of AAL Toxin by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Objective: To accurately quantify the concentration of AAL toxins in fungal cultures or infected plant tissues.

Materials:

  • Fungal culture filtrate or plant tissue extract

  • AAL toxin standards

  • Liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS)

  • C18 reverse-phase HPLC column

  • Solvents for mobile phase (e.g., acetonitrile, water, formic acid)

  • Solid-phase extraction (SPE) cartridges for sample cleanup (optional)

Methodology:

  • Sample Preparation:

    • Culture Filtrate: Centrifuge the fungal culture to remove mycelia. The supernatant can be directly analyzed or subjected to SPE for cleanup and concentration.

    • Plant Tissue: Homogenize the plant tissue in a suitable extraction solvent (e.g., acetonitrile/water). Centrifuge to pellet debris and collect the supernatant. The extract may require further cleanup by SPE.

  • LC-MS/MS Analysis:

    • Inject the prepared sample onto the LC-MS/MS system.

    • Separate the AAL toxins using a C18 column with a gradient elution program.

    • Detect and quantify the toxins using the mass spectrometer in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for each AAL toxin isomer should be used for accurate quantification.

  • Quantification:

    • Prepare a calibration curve using serial dilutions of AAL toxin standards.

    • Quantify the AAL toxin concentration in the samples by comparing their peak areas to the calibration curve.

Signaling Pathways and Experimental Workflows

AAL Toxin Biosynthesis Pathway

The biosynthesis of the AAL toxin backbone is a complex process catalyzed by the multi-domain ALT1 HR-PKS. The following diagram illustrates the proposed sequence of enzymatic reactions.

AAL_Toxin_Biosynthesis cluster_PKS ALT1 (Highly-Reducing Polyketide Synthase) cluster_Inputs Precursors cluster_Outputs Products KS Ketosynthase (KS) KR Ketoreductase (KR) KS->KR Reduction AT Acyltransferase (AT) ACP Acyl Carrier Protein (ACP) AT->ACP DH Dehydratase (DH) ER Enoyl Reductase (ER) DH->ER Reduction MT Methyltransferase (MT) KR->DH Dehydration Polyketide_Backbone AAL Toxin Polyketide Backbone ER->Polyketide_Backbone Release ACP->KS Chain Elongation Acetyl_CoA Acetyl-CoA Acetyl_CoA->AT Starter Unit Malonyl_CoA Malonyl-CoA Malonyl_CoA->AT Extender Units SAM S-adenosyl methionine (SAM) SAM->MT Methylation AAL_Toxin AAL Toxin Polyketide_Backbone->AAL_Toxin Post-PKS Modifications

Caption: Proposed biosynthetic pathway of the AAL toxin polyketide backbone by the ALT1 enzyme.

General Experimental Workflow for Studying ALT1

The following diagram outlines a typical workflow for the genetic and functional characterization of the ALT1 gene.

Experimental_Workflow Fungal_Culture 1. Fungal Culture (A. alternata f. sp. lycopersici) DNA_RNA_Extraction 2. DNA/RNA Extraction Fungal_Culture->DNA_RNA_Extraction Toxin_Analysis 6. AAL Toxin Analysis (LC-MS/MS) Fungal_Culture->Toxin_Analysis Gene_Cloning 3. ALT1 Gene Cloning (PCR, Gene Walking) DNA_RNA_Extraction->Gene_Cloning Gene_Expression 5. Gene Expression Analysis (qRT-PCR) DNA_RNA_Extraction->Gene_Expression Sequencing 4. Sequencing & Analysis Gene_Cloning->Sequencing Functional_Characterization 7. Functional Characterization (Gene Knockout/Heterologous Expression) Sequencing->Functional_Characterization Gene_Expression->Toxin_Analysis Correlation Functional_Characterization->Toxin_Analysis Bioassays 8. Pathogenicity Bioassays Functional_Characterization->Bioassays

Caption: A general experimental workflow for the investigation of the ALT1 gene and AAL toxin production.

Conclusion

The ALT1 gene is a cornerstone in the pathogenicity of Alternaria alternata f. sp. lycopersici, orchestrating the production of AAL toxins that are central to the development of stem canker disease in tomatoes. A thorough understanding of the genetic and molecular mechanisms governing ALT1 expression and AAL toxin biosynthesis is paramount for the development of effective disease control strategies and potential therapeutic applications. This technical guide provides a foundational resource for researchers, offering a synthesis of current knowledge, quantitative data, and detailed experimental protocols to facilitate further investigation into this critical fungal virulence factor. Future research should focus on elucidating the regulatory networks that control ALT1 expression and exploring the potential for targeted inhibition of the ALT1 enzyme as a novel antifungal strategy.

References

An In-depth Technical Guide to the Structural and Functional Relationship Between AAL Toxins and Fumonisins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural and functional relationship between two important classes of mycotoxins: AAL toxins and fumonisins. Produced by pathogenic fungi, these compounds are notable for their shared mechanism of action and structural similarities, making them a compelling subject for research in toxicology, plant pathology, and drug development.

Core Structural Features: A Tale of Two Mycotoxins

AAL toxins and fumonisins are classified as sphinganine-analog mycotoxins (SAMs) due to their structural resemblance to sphingoid bases, which are fundamental components of sphingolipids in eukaryotic cell membranes.[1][2] The core structure of both toxin families consists of a long-chain aminopolyol backbone.[2]

The primary distinction between AAL toxins and fumonisins lies in the number of propane-1,2,3-tricarboxylic acid (PTCA), also known as tricarballylic acid, moieties esterified to the backbone. Fumonisins typically possess two PTCA side chains, whereas AAL toxins have only one.[1][2] This seemingly minor difference contributes to variations in their biological activity and host specificity.

FeatureAAL ToxinsFumonisins
Fungal Producers Alternaria alternata f. sp. lycopersiciFusarium spp. (e.g., F. verticillioides, F. proliferatum)
Core Structure Long-chain aminopolyolLong-chain aminopolyol
PTCA Moieties OneTwo
Primary Target Ceramide SynthaseCeramide Synthase

Biosynthesis: A Convergent Evolutionary Path

The biosynthetic pathways of AAL toxins and fumonisins, while occurring in different fungal genera, exhibit remarkable convergence. The aminopolyol backbone of both mycotoxins is synthesized by a polyketide synthase (PKS).[2] Subsequent modifications, including hydroxylations and the addition of the PTCA side chains, are carried out by a series of dedicated enzymes encoded by gene clusters in the respective fungi.[2]

Isotopic labeling studies have revealed that the backbone of both toxins is derived from acetate units, with the methyl groups originating from methionine. The tricarballylic acid moieties are derived from the Krebs cycle intermediate, citrate.

Mechanism of Action: Disruption of Sphingolipid Homeostasis

The toxic effects of both AAL toxins and fumonisins stem from their ability to competitively inhibit the enzyme ceramide synthase (sphinganine N-acyltransferase).[3][4] This enzyme is a critical component of the de novo sphingolipid biosynthesis pathway, responsible for acylating sphingoid bases (sphinganine and sphingosine) to form dihydroceramide and ceramide, respectively.

By blocking ceramide synthase, AAL toxins and fumonisins cause a significant disruption in sphingolipid metabolism. This leads to two primary consequences:

  • Accumulation of Free Sphingoid Bases: The inhibition of ceramide synthase results in the buildup of its substrates, primarily sphinganine and, to a lesser extent, sphingosine.[5][6]

  • Depletion of Complex Sphingolipids: The block in ceramide production leads to a downstream reduction in the synthesis of more complex sphingolipids, such as sphingomyelin, glucosylceramide, and gangliosides, which are essential for cellular structure and signaling.[4]

The accumulation of free sphingoid bases is a key event in the toxicity of these mycotoxins. Elevated levels of sphinganine and sphingosine can trigger various cellular responses, including apoptosis (programmed cell death), cell cycle arrest, and alterations in signaling pathways.[7]

Serine Serine + Palmitoyl-CoA Sphinganine Sphinganine Serine->Sphinganine de novo synthesis Ceramide_Synthase Ceramide Synthase (Sphinganine N-acyltransferase) Sphinganine->Ceramide_Synthase Apoptosis Apoptosis & Cell Cycle Arrest Sphinganine->Apoptosis Accumulation leads to Dihydroceramide Dihydroceramide Ceramide_Synthase->Dihydroceramide Acylation AAL_Fumonisin AAL Toxins & Fumonisins AAL_Fumonisin->Ceramide_Synthase Inhibition Ceramide Ceramide Dihydroceramide->Ceramide Complex_Sphingolipids Complex Sphingolipids (e.g., Sphingomyelin, Glycosphingolipids) Ceramide->Complex_Sphingolipids

Caption: Signaling pathway disruption by AAL toxins and fumonisins.

Quantitative Data on Cytotoxicity

The cytotoxic effects of AAL toxins and fumonisins have been evaluated in various cell lines. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of their potency.

ToxinCell LineIC50 (µg/mL)Reference
AAL Toxin H4TG (Rat Hepatoma)10[8]
MDCK (Dog Kidney)5[8]
Fumonisin B1 H4TG (Rat Hepatoma)4[8]
MDCK (Dog Kidney)2.5[8]
Fumonisin B2 H4TG (Rat Hepatoma)2[8]
MDCK (Dog Kidney)2[8]

Detailed Experimental Protocols

For researchers aiming to study the effects of AAL toxins and fumonisins, the following experimental protocols provide a foundational methodology.

Extraction and Purification of AAL Toxins from Alternaria alternata

This protocol is adapted from methods described for the isolation of AAL toxins.

Workflow:

Start Culture A. alternata on rice media Extraction1 Extract with Chloroform Start->Extraction1 Extraction2 Extract residue with Methanol:Water Extraction1->Extraction2 Partition Aqueous Layer (contains AAL-toxin) Extraction2->Partition Purification1 Column Chromatography (e.g., Amberlite XAD-2) Partition->Purification1 Purification2 Further Purification (e.g., HPLC) Purification1->Purification2 End Pure AAL Toxin Purification2->End

Caption: Workflow for AAL toxin extraction and purification.

Methodology:

  • Fungal Culture: Grow Alternaria alternata f. sp. lycopersici on a solid substrate such as rice media for several weeks to allow for toxin production.

  • Initial Extraction: The culture material is first extracted with chloroform to remove lipids and other nonpolar compounds.

  • Aqueous Extraction: The remaining solid residue is then extracted with a mixture of methanol and water (e.g., 50:50 v/v) to solubilize the more polar AAL toxins.

  • Purification: The crude aqueous extract is subjected to column chromatography. A common initial step is to use a non-ionic polymeric adsorbent resin (e.g., Amberlite XAD-2) to capture the toxins.

  • Further Purification: The semi-purified toxin fraction is then further purified using techniques such as high-performance liquid chromatography (HPLC), often with a reverse-phase column, to obtain pure AAL toxins.

Ceramide Synthase Inhibition Assay

This assay measures the activity of ceramide synthase and its inhibition by AAL toxins or fumonisins.

Methodology:

  • Enzyme Source Preparation: Prepare microsomes from a suitable source, such as rat liver, which are rich in ceramide synthase.

  • Reaction Mixture: Set up a reaction mixture containing:

    • Microsomal protein

    • A buffer solution (e.g., HEPES or Tris-HCl)

    • A fatty acyl-CoA substrate (e.g., palmitoyl-CoA or stearoyl-CoA)

    • A sphingoid base substrate (e.g., sphinganine)

    • The inhibitor (AAL toxin or fumonisin) at various concentrations.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period.

  • Reaction Termination and Lipid Extraction: Stop the reaction and extract the lipids using a suitable solvent system (e.g., chloroform:methanol).

  • Analysis: Analyze the formation of the product (dihydroceramide) using thin-layer chromatography (TLC) with autoradiography (if using a radiolabeled substrate) or by liquid chromatography-mass spectrometry (LC-MS/MS).

  • Data Analysis: Determine the rate of product formation in the presence and absence of the inhibitor to calculate the extent of inhibition and determine the IC50 value.

Analysis of Sphingolipid Disruption in Cultured Cells

This protocol outlines the steps to measure the accumulation of sphinganine and sphingosine in cells treated with AAL toxins or fumonisins.

Workflow:

Start Culture cells with or without toxin Harvest Harvest and Homogenize Cells Start->Harvest Extraction Extract Lipids (e.g., Chloroform:Methanol) Harvest->Extraction Derivatization Derivatize Sphingoid Bases (e.g., with OPA) Extraction->Derivatization Analysis Analyze by HPLC with Fluorescence Detection Derivatization->Analysis End Quantify Sphinganine and Sphingosine Analysis->End

Caption: Workflow for cellular sphingolipid analysis.

Methodology:

  • Cell Culture and Treatment: Culture mammalian cells to a desired confluency and treat them with the desired concentration of AAL toxin or fumonisin for a specific time.

  • Cell Harvesting and Lipid Extraction: Harvest the cells, and extract the total lipids using a solvent mixture such as chloroform:methanol.

  • Alkaline Hydrolysis: Treat the lipid extract with a mild alkaline solution to hydrolyze glycerolipids, which can interfere with the analysis of sphingoid bases.

  • Derivatization: Derivatize the free sphingoid bases with a fluorescent reagent, such as o-phthaldialdehyde (OPA), to enable sensitive detection.

  • HPLC Analysis: Separate the derivatized sphingoid bases using reverse-phase HPLC with a fluorescence detector.

  • Quantification: Quantify the amounts of sphinganine and sphingosine by comparing the peak areas to those of known standards. The ratio of sphinganine to sphingosine (Sa/So ratio) is a sensitive biomarker of exposure to ceramide synthase inhibitors.

Conclusion and Future Directions

AAL toxins and fumonisins represent a fascinating example of convergent evolution in mycotoxin biosynthesis and function. Their shared ability to disrupt sphingolipid metabolism through the inhibition of ceramide synthase has significant implications for plant pathology, food safety, and human health. The structural and functional similarities also make them valuable tools for researchers studying the complex roles of sphingolipids in cellular processes.

Future research in this area may focus on:

  • Drug Development: The targeted inhibition of ceramide synthase by these mycotoxins could inspire the development of novel therapeutic agents for diseases characterized by aberrant sphingolipid metabolism, such as cancer.

  • Biocontrol and Resistance: A deeper understanding of the biosynthetic pathways could lead to strategies for controlling the production of these toxins in agricultural settings.

  • Toxicological Risk Assessment: Continued investigation into the combined and synergistic effects of these and other mycotoxins is crucial for accurate risk assessment in food and feed.

This technical guide provides a solid foundation for professionals engaged in research and development related to AAL toxins, fumonisins, and the broader field of sphingolipid biology. The provided protocols and data serve as a starting point for further investigation into the intricate world of these potent mycotoxins.

References

AAL Toxin TC2: An In-depth Technical Guide to its Phytotoxic Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AAL toxins, a group of mycotoxins produced by the fungus Alternaria alternata, exhibit significant phytotoxic effects on a range of plant species. This technical guide focuses on the properties of AAL Toxin TC2, providing a comprehensive overview of its mechanism of action, the cellular signaling pathways it disrupts, and its differential toxicity across various plants. This document summarizes quantitative phytotoxicity data, details key experimental protocols for assessing its effects, and includes visual representations of the toxin's mode of action and experimental workflows to support research and potential applications in herbicide development.

Introduction

AAL toxins are sphinganine-analog mycotoxins (SAMs) that interfere with sphingolipid metabolism in plants, leading to programmed cell death (PCD).[1][2] Among the different AAL toxin isomers (TA, TB, TC, TD, and TE), TC2, a sphinganine analog, demonstrates notable phytotoxicity.[1] Understanding the specific interactions of this compound with plant cells is crucial for developing novel, targeted herbicides and for managing agricultural diseases caused by Alternaria alternata.

Mechanism of Action

The primary molecular target of this compound is the enzyme ceramide synthase (sphinganine N-acyltransferase).[1] By competitively inhibiting this enzyme, the toxin blocks the acylation of sphinganine, a critical step in the de novo synthesis of ceramides and other complex sphingolipids.[2] This inhibition leads to the accumulation of free sphingoid bases, such as sphinganine and phytosphingosine, which act as signaling molecules to trigger a cascade of events culminating in programmed cell death (PCD).[2]

Signaling Pathways in this compound-Induced Phytotoxicity

The accumulation of long-chain bases due to ceramide synthase inhibition initiates a complex signaling network that leads to cellular demise. Key signaling molecules and pathways involved include:

  • Reactive Oxygen Species (ROS): An increase in ROS, particularly hydrogen peroxide (H₂O₂), is an early response to AAL toxin exposure.[1]

  • Nitric Oxide (NO): NO production is also stimulated, acting in concert with ROS to propagate the cell death signal.[1]

  • Calcium (Ca²⁺): Cytosolic calcium levels increase, functioning as a secondary messenger in the PCD pathway and enhancing DNA laddering.[1]

  • Ethylene (ET) and Jasmonic Acid (JA): These phytohormones are involved in promoting AAL toxin-induced PCD, linking sphingolipid disruption to stress-response pathways.[1][2]

  • Mitogen-Activated Protein Kinases (MAPKs): MAP kinases are activated downstream of the initial signaling events and play a role in executing the cell death program.[1]

The culmination of these signaling events results in characteristic features of apoptosis-like PCD, including DNA fragmentation, chromatin condensation, and the formation of apoptotic-like bodies.[1]

Signaling Pathway Diagram

AAL_Toxin_Signaling AAL_Toxin This compound Ceramide_Synthase Ceramide Synthase (Inhibition) AAL_Toxin->Ceramide_Synthase Sphinganine Sphinganine Accumulation Ceramide_Synthase->Sphinganine leads to ROS ROS (H₂O₂) Production Sphinganine->ROS NO Nitric Oxide (NO) Production Sphinganine->NO Ca2 Cytosolic Ca²⁺ Increase Sphinganine->Ca2 MAPK MAPK Cascade Activation ROS->MAPK NO->MAPK PCD Programmed Cell Death (PCD) (DNA laddering, etc.) Ca2->PCD enhances ET_JA Ethylene (ET) & Jasmonic Acid (JA) Signaling ET_JA->PCD promotes MAPK->PCD

Caption: Signaling cascade initiated by this compound.

Quantitative Phytotoxicity Data

The phytotoxicity of AAL toxins varies significantly across different plant species and even between cultivars of the same species. While specific EC₅₀ or IC₅₀ values for this compound are not extensively documented, the available data for AAL toxins, in general, provide a strong indication of its potency.

Plant SpeciesToxin Isomer(s)Observed Effect & ConcentrationReference
Tomato (Lycopersicon esculentum) - susceptibleTA, TBToxicity to detached leaves at 10 ng/mL[3]
Tomato (Lycopersicon esculentum) - susceptibleAAL-toxinElectrolyte leakage and chlorosis at 0.01 µM in 24h[4]
Jimsonweed (Datura stramonium)AAL-toxinEffects on excised leaves at 1.56 µg/mL[5][6]
Black Nightshade (Solanum nigrum)AAL-toxinEffects on excised leaves at 0.01 µg/mL[5][6]
Duckweed (Lemna pausicostata)AAL-toxinCellular electrolyte leakage and loss of chlorophyll at 20–40 nM after 72h[7]

Note: The activity of AAL Toxin TC is reported to be lower than that of TA, but higher than TD and TE.[3]

Susceptible and Resistant Plant Species

AAL toxins exhibit a degree of host specificity, with some plant families being particularly sensitive.

Susceptible Species:

  • Solanaceae Family: Many species within this family are susceptible, including tomato, black nightshade, and jimsonweed.[2][3][5][6] At least 25 species of solanaceous plants are known to be attacked.[3]

  • Broadleaf Weeds: Prickly sida is another weed species susceptible to AAL toxins.[7]

Resistant Species:

  • Monocotyledonous Crops: Maize and wheat are generally tolerant to AAL toxins.[2][7]

  • Resistant Tomato Cultivars: Tomato varieties carrying the Asc-1 gene, which encodes a ceramide synthase variant insensitive to the toxin, are resistant.[1]

  • Other: Cotton, Canada thistle, field bindweed, and velvetleaf have shown resistance.[4]

Experimental Protocols

Assessing the phytotoxic effects of this compound involves a variety of bioassays. Below are detailed protocols for key experiments.

Detached Leaf Assay

This assay provides a rapid method for observing macroscopic symptoms of phytotoxicity.

Materials:

  • Healthy, fully expanded leaves from test plants

  • Petri dishes (15 cm)

  • Filter paper

  • This compound stock solution

  • Sterile distilled water (control)

  • Micropipettes

  • Growth chamber with controlled light and temperature

Procedure:

  • Prepare a series of dilutions of this compound in sterile distilled water to determine dose-response. A control of sterile distilled water should be included.

  • Excise healthy leaves from the plant. For consistency, select leaves of a similar age and position.

  • Place two layers of sterile filter paper in each Petri dish and moisten with sterile distilled water.

  • Place the detached leaves, abaxial side up, on the moistened filter paper.

  • Apply small droplets (e.g., 10 µL) of the different toxin concentrations and the control solution to the leaf surface. Alternatively, small wounds can be made with a sterile needle prior to droplet application to facilitate toxin entry.[8]

  • Seal the Petri dishes with parafilm to maintain humidity.

  • Incubate the dishes in a growth chamber at approximately 25°C with a photoperiod (e.g., 16 hours light / 8 hours dark).[8]

  • Observe the leaves daily for the development of necrotic lesions, chlorosis, or other signs of toxicity. The size of the lesions can be measured over time.

Electrolyte Leakage Assay

This assay quantifies cell membrane damage by measuring the leakage of ions from treated tissues.[9][10]

Materials:

  • Leaf discs of a uniform size (e.g., 1 cm diameter)

  • Test tubes or multi-well plates

  • This compound solutions of varying concentrations

  • Deionized water

  • Conductivity meter

  • Shaker or water bath

Procedure:

  • Collect leaf discs from healthy plants using a cork borer.

  • Rinse the leaf discs thoroughly with deionized water to remove surface contaminants and electrolytes from cut edges.

  • Place a set number of leaf discs (e.g., 5-10) into test tubes or wells containing a known volume of the respective this compound dilution or deionized water (control).

  • Incubate the samples at room temperature on a shaker for a specified period (e.g., 24 hours).

  • After incubation, measure the initial conductivity (C₁) of the solution using a calibrated conductivity meter.

  • To determine the total electrolyte content, autoclave the samples (e.g., at 121°C for 20 minutes) to cause complete cell lysis.

  • After cooling to room temperature, measure the final conductivity (C₂).

  • Calculate the percentage of electrolyte leakage as: (C₁ / C₂) * 100.

Chlorophyll Content Assay

This method assesses phytotoxicity by quantifying the reduction in chlorophyll content, a common symptom of cellular damage.[1]

Materials:

  • Leaf tissue from treated and control plants

  • 80% acetone or N,N-dimethylformamide (DMF)

  • Spectrophotometer

  • Centrifuge and centrifuge tubes

  • Mortar and pestle or tissue homogenizer

Procedure:

  • Collect a known weight of leaf tissue (e.g., 100 mg) from both toxin-treated and control plants.

  • Homogenize the tissue in a mortar and pestle with a small amount of 80% acetone or DMF until the tissue is completely macerated.

  • Transfer the homogenate to a centrifuge tube and rinse the mortar with the solvent to ensure all pigment is collected. Bring the final volume to a known amount (e.g., 10 mL).

  • Centrifuge the extract at approximately 5,000 x g for 10 minutes to pellet the cell debris.

  • Carefully transfer the supernatant to a clean tube.

  • Measure the absorbance of the supernatant at 645 nm and 663 nm for acetone extracts, or 647 nm and 664.5 nm for DMF extracts, using the respective solvent as a blank.[1]

  • Calculate the chlorophyll concentration using the following equations (for 80% acetone):

    • Chlorophyll a (mg/L) = (12.7 × A₆₆₃) - (2.69 × A₆₄₅)

    • Chlorophyll b (mg/L) = (22.9 × A₆₄₅) - (4.68 × A₆₆₃)

    • Total Chlorophyll (mg/L) = (20.2 × A₆₄₅) + (8.02 × A₆₆₃)

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_assays Phytotoxicity Assays cluster_analysis Data Analysis cluster_results Results Plant_Culture 1. Plant Culture (Target Species) Detached_Leaf 3a. Detached Leaf Assay Plant_Culture->Detached_Leaf Electrolyte_Leakage 3b. Electrolyte Leakage Assay Plant_Culture->Electrolyte_Leakage Chlorophyll 3c. Chlorophyll Content Assay Plant_Culture->Chlorophyll Toxin_Prep 2. This compound Dilution Series Toxin_Prep->Detached_Leaf Toxin_Prep->Electrolyte_Leakage Toxin_Prep->Chlorophyll Symptom_Obs 4a. Symptom Observation (Lesion Size) Detached_Leaf->Symptom_Obs Conductivity_Meas 4b. Conductivity Measurement Electrolyte_Leakage->Conductivity_Meas Spectro_Meas 4c. Spectrophotometry Chlorophyll->Spectro_Meas Dose_Response 5. Dose-Response Curves (EC₅₀ / IC₅₀) Symptom_Obs->Dose_Response Conductivity_Meas->Dose_Response Spectro_Meas->Dose_Response

Caption: General workflow for assessing this compound phytotoxicity.

Conclusion

This compound is a potent phytotoxin that disrupts a fundamental metabolic pathway in susceptible plants, leading to programmed cell death. Its mechanism of action through the inhibition of ceramide synthase and the subsequent activation of complex signaling cascades makes it a valuable tool for studying plant PCD and a potential candidate for the development of novel herbicides. The provided data and experimental protocols offer a foundation for further research into the specific effects of this compound on a wider range of plant species and for exploring its potential applications in agriculture and biotechnology. Further investigation is warranted to establish precise EC₅₀ and IC₅₀ values for this compound across a broader spectrum of economically important plants and weeds.

References

AAL Toxin TC2 effects on mammalian cell lines

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Effects of AAL Toxin TC2 on Mammalian Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

AAL toxins are a group of mycotoxins produced by the plant pathogenic fungus Alternaria alternata f. sp. lycopersici. These toxins are classified into several isoforms, including TA, TB, TC, TD, and TE. Structurally, they are analogs of sphinganine, a key intermediate in the biosynthesis of sphingolipids in eukaryotic cells.[1][2] The TC isoform, along with TD and TE, is noted to be significantly less biologically active—by a factor of 30 to 400—than the TA and TB isoforms.[1] This guide provides a comprehensive technical overview of the known effects of AAL toxins on mammalian cell lines, with a focus on the core mechanism of action that is applicable to the TC2 isoform, even in the absence of extensive specific data for this less potent variant.

Core Mechanism of Action: Disruption of Sphingolipid Metabolism

The primary molecular target of AAL toxins in both plant and mammalian cells is the enzyme sphinganine N-acyltransferase , more commonly known as ceramide synthase .[1][3]

AAL toxins act as potent and competitive inhibitors of this enzyme.[3] The mechanism is rooted in their structural similarity to the enzyme's natural substrates, sphinganine and sphingosine.[1] By blocking ceramide synthase, AAL toxins trigger a cascade of events that disrupt the delicate balance of sphingolipid metabolism:

  • Inhibition of Ceramide Synthesis : The conversion of sphinganine to dihydroceramide, a crucial step in the de novo synthesis of all complex sphingolipids, is halted.[4]

  • Accumulation of Sphingoid Bases : The blockage leads to a significant intracellular accumulation of the substrates, primarily sphinganine and its metabolite, sphinganine-1-phosphate.[4][5]

  • Depletion of Complex Sphingolipids : The downstream production of essential lipids like ceramides, sphingomyelin, and glycosphingolipids is severely reduced.[4]

This disruption is the central event driving the cytotoxicity of AAL toxins. The accumulating sphingoid bases are not inert; they are bioactive signaling molecules that are known to be potent inducers of programmed cell death (POD), or apoptosis, and inhibitors of cell growth.[5]

Signaling Pathway Disruption

The inhibition of ceramide synthase by this compound initiates a well-defined signaling cascade that culminates in apoptosis. The accumulated sphinganine and sphinganine-1-phosphate act as second messengers that trigger cell death pathways. This process involves ceramide signaling disruption and can lead to cell cycle arrest.[1][2]

G AAL_Toxin This compound Ceramide_Synthase Ceramide Synthase (Target Enzyme) AAL_Toxin->Ceramide_Synthase Inhibits Serine_PalmitoylCoA Serine + Palmitoyl-CoA Sphinganine Sphinganine (Accumulates) Serine_PalmitoylCoA->Sphinganine de novo synthesis Sphinganine->Ceramide_Synthase Apoptosis Programmed Cell Death (Apoptosis) Sphinganine->Apoptosis Dihydroceramide Dihydroceramide (Depleted) Ceramide_Synthase->Dihydroceramide Acylation Complex_Sphingolipids Complex Sphingolipids (e.g., Sphingomyelin) (Depleted) Dihydroceramide->Complex_Sphingolipids

Caption: AAL Toxin inhibits ceramide synthase, causing sphinganine to accumulate and trigger apoptosis.

Quantitative Cytotoxicity Data

Specific quantitative cytotoxicity data for the this compound isoform is notably absent in publicly available literature. Research has primarily focused on the more potent TA and TB isoforms or has referred to a generic, unspecified "AAL toxin." The available data shows some conflicting results, which may be attributable to the use of different toxin isoforms, purity levels, or experimental conditions.

ToxinCell LineCell TypeAssayIC50 / ResultCitation
AAL Toxin (isoform not specified)H4TGRat HepatomaCytotoxicity AssayIC50: 10 µg/ml [6]
AAL Toxin (isoform not specified)MDCKDog Kidney EpithelialCytotoxicity AssayIC50: 5 µg/ml [6]
Fumonisin B1 (related mycotoxin)H4TGRat HepatomaCytotoxicity AssayIC50: 4 µg/ml [6]
Fumonisin B1 (related mycotoxin)MDCKDog Kidney EpithelialCytotoxicity AssayIC50: 2.5 µg/ml [6]
AAL-toxin (isoform not specified)RH, BHK, MM, CHO, MDCKVarious MammalianCytotoxicity AssayNot cytotoxic at 100 µg/ml[7]

Experimental Protocols

Investigating the effects of this compound requires standardized protocols for assessing cytotoxicity and cell viability. Below is a detailed, representative methodology for a Neutral Red Uptake (NRU) cytotoxicity assay, a common method for evaluating the effects of xenobiotics on cultured mammalian cells.

Representative Protocol: Neutral Red Uptake (NRU) Cytotoxicity Assay

1. Objective: To determine the concentration-dependent cytotoxicity of this compound on a mammalian cell line (e.g., HepG2, H4TG) by measuring the uptake of the vital dye Neutral Red into the lysosomes of viable cells.

2. Materials:

  • Selected mammalian cell line

  • Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • This compound stock solution (in a suitable solvent like DMSO or water)

  • Phosphate-Buffered Saline (PBS)

  • 96-well flat-bottom cell culture plates

  • Neutral Red (NR) working solution (e.g., 50 µg/mL in medium)

  • NR Desorb solution (e.g., 1% acetic acid in 50% ethanol)

  • Microplate reader (540 nm filter)

3. Workflow Diagram:

G start Start seed_cells 1. Seed Cells Plate cells in 96-well plate (e.g., 1x10^4 cells/well) start->seed_cells incubate_24h_1 2. Incubate 24h Allow cells to attach seed_cells->incubate_24h_1 prepare_toxin 3. Prepare Toxin Dilutions Serial dilutions of this compound incubate_24h_1->prepare_toxin treat_cells 4. Treat Cells Replace medium with toxin dilutions prepare_toxin->treat_cells incubate_48h 5. Incubate 48h Expose cells to toxin treat_cells->incubate_48h add_nr 6. Add Neutral Red Incubate for 3h with NR dye incubate_48h->add_nr wash_cells 7. Wash Remove excess dye with PBS add_nr->wash_cells desorb_dye 8. Desorb Dye Add desorb solution to lyse cells wash_cells->desorb_dye read_plate 9. Read Absorbance Measure at 540 nm desorb_dye->read_plate analyze 10. Analyze Data Calculate IC50 value read_plate->analyze end End analyze->end

Caption: Workflow for a typical in vitro cytotoxicity assay using the Neutral Red Uptake method.

4. Detailed Procedure:

  • Cell Seeding:

    • Culture cells to approximately 80-90% confluency.

    • Trypsinize and resuspend cells in fresh complete medium.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well).

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

  • Toxin Preparation and Exposure:

    • Prepare a series of dilutions of the this compound stock solution in complete culture medium. A typical range might span from 0.1 µM to 500 µM.

    • Include vehicle control wells (medium with the same concentration of solvent used for the toxin stock) and untreated control wells (medium only).

    • After the 24-hour attachment period, carefully remove the medium from the wells.

    • Add 100 µL of the prepared toxin dilutions or control media to the respective wells.

    • Return the plate to the incubator for the desired exposure period (e.g., 24, 48, or 72 hours).

  • Neutral Red Uptake:

    • After the toxin exposure period, remove the medium.

    • Add 100 µL of the pre-warmed Neutral Red working solution to each well.

    • Incubate for 2-3 hours to allow viable cells to uptake the dye into their lysosomes.

  • Dye Desorption and Measurement:

    • Remove the NR solution and gently wash the cells with 150 µL of PBS to remove extracellular dye.

    • Remove the PBS and add 150 µL of the NR Desorb solution to each well.

    • Place the plate on a shaker for 10 minutes to ensure complete dissolution of the dye.

    • Measure the absorbance of each well at 540 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of viability for each concentration compared to the vehicle control.

    • Plot the percentage of viability against the logarithm of the toxin concentration.

    • Use a non-linear regression model to fit a dose-response curve and determine the IC50 value (the concentration of toxin that inhibits 50% of the cell viability).

Conclusion

The primary mechanism of action for AAL toxins, including the TC2 isoform, is the potent inhibition of ceramide synthase, leading to a cytotoxic disruption of sphingolipid metabolism and the induction of apoptosis. While the TC isoforms are known to be significantly less potent than other variants, they operate through this same well-defined biochemical pathway. The lack of specific quantitative toxicity data for this compound in mammalian systems highlights a clear research gap. The protocols and data presented herein provide a foundational framework for professionals seeking to investigate the specific effects of this and other related mycotoxins. Further research is warranted to precisely quantify the cytotoxic potential of this compound across various mammalian cell lines to enable more accurate risk assessment and to explore its potential applications in biomedical research.

References

An In-depth Technical Guide to the Biological Activity of AAL Toxin TC Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AAL toxins, a group of mycotoxins produced by the plant pathogenic fungus Alternaria alternata f. sp. lycopersici, are significant determinants of stem canker disease in tomato plants. These toxins are structurally analogous to sphinganine, a precursor in the biosynthesis of sphingolipids, which are essential components of cellular membranes and play crucial roles in signal transduction. The AAL toxin family comprises several isomers, including TA, TB, TC, TD, and TE, each with varying degrees of biological activity. This technical guide focuses specifically on the biological activity of the AAL Toxin TC isomers, providing a comprehensive overview of their mechanism of action, quantitative toxicity data, detailed experimental protocols, and the signaling pathways they modulate.

Core Mechanism of Action: Inhibition of Ceramide Synthase

The primary molecular target of AAL toxins, including the TC isomers, is ceramide synthase (sphinganine N-acyltransferase), a key enzyme in the de novo sphingolipid biosynthesis pathway. By mimicking the structure of sphinganine, AAL toxins act as competitive inhibitors of this enzyme.[1][2] This inhibition disrupts the normal production of ceramides, leading to an accumulation of free sphingoid bases, such as sphinganine and phytosphingosine.[3] This accumulation is a critical event that triggers a cascade of downstream cellular responses, ultimately culminating in programmed cell death (PCD).[1][3]

Quantitative Biological Activity of AAL Toxin TC Isomers

While AAL Toxin TA is generally considered the most potent of the AAL toxin family, the TC isomers also exhibit significant biological activity. The toxicity of AAL Toxin TC is lower than that of TA but notably higher than that of the TD and TE isomers.[1]

Phytotoxicity Data

Quantitative analysis of the phytotoxic effects of AAL Toxin TC isomers has been determined using bioassays on tomato leaflets. The following table summarizes the concentration of AAL Toxin TC required to induce a specific level of necrosis in susceptible and resistant tomato genotypes.

Toxin IsomerTomato GenotypeNecrosis LevelConcentration (ng/mL)
AAL Toxin TCSusceptible (asc/asc)25%50
AAL Toxin TCResistant (Asc/Asc)25%>1000

Data sourced from Caldas et al., 1994.

This data clearly demonstrates the host-specific nature of AAL Toxin TC, with a significantly lower concentration required to induce necrosis in the susceptible tomato genotype.

Signaling Pathways in AAL Toxin TC-Induced Programmed Cell Death

The inhibition of ceramide synthase by AAL Toxin TC isomers initiates a complex signaling network that leads to programmed cell death. Key signaling molecules and pathways implicated in this process include:

  • Sphingolipid Dysregulation: The accumulation of long-chain bases and depletion of complex ceramides are the primary triggers.

  • Reactive Oxygen Species (ROS): An increase in ROS production is an early event in the PCD cascade.

  • Ethylene and Jasmonic Acid: These plant hormones are involved in promoting AAL toxin-induced PCD.[3][4]

  • Calcium Signaling: Influx of calcium ions acts as a secondary messenger in the cell death pathway.[3]

  • MAP Kinases: Mitogen-activated protein kinase cascades are activated and play a role in transducing the death signal.[3]

  • Nitric Oxide (NO): NO is another signaling molecule that participates in the PCD cascade.[3]

The interplay of these signaling pathways ultimately leads to the characteristic features of apoptosis-like cell death, including DNA fragmentation and chromatin condensation.[3]

AAL_Toxin_TC_Signaling_Pathway AAL_TC AAL Toxin TC Isomers CerS Ceramide Synthase AAL_TC->CerS Inhibits Sphinganine Sphinganine Accumulation CerS->Sphinganine Ceramides Ceramide Depletion CerS->Ceramides ROS ROS Production Sphinganine->ROS JA_ET Jasmonic Acid & Ethylene Signaling Sphinganine->JA_ET Ca2 Ca2+ Influx Sphinganine->Ca2 MAPK MAPK Cascade ROS->MAPK JA_ET->MAPK Ca2->MAPK PCD Programmed Cell Death MAPK->PCD

Signaling cascade initiated by AAL Toxin TC isomers.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological activity of AAL Toxin TC isomers.

Ceramide Synthase Inhibition Assay (Fluorescent Method)

This assay measures the inhibition of ceramide synthase activity by quantifying the formation of a fluorescent ceramide product.

Materials:

  • Microsomal protein fraction containing ceramide synthase

  • NBD-sphinganine (fluorescent substrate)

  • Fatty acyl-CoA (e.g., palmitoyl-CoA)

  • AAL Toxin TC isomers (inhibitors)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.4, 25 mM KCl, 2 mM MgCl2)

  • Bovine serum albumin (BSA)

  • Chloroform/methanol (2:1, v/v)

  • High-performance thin-layer chromatography (HPTLC) plates

  • Fluorescence plate reader or HPTLC scanner

Procedure:

  • Prepare a reaction mixture containing assay buffer, BSA, and the microsomal protein fraction.

  • Add varying concentrations of the AAL Toxin TC isomers to the reaction mixture and pre-incubate for 10-15 minutes at 37°C.

  • Initiate the enzymatic reaction by adding NBD-sphinganine and fatty acyl-CoA.

  • Incubate the reaction for 30-60 minutes at 37°C.

  • Stop the reaction by adding chloroform/methanol to extract the lipids.

  • Separate the fluorescent ceramide product from the unreacted NBD-sphinganine using HPTLC.

  • Quantify the fluorescent ceramide product using a fluorescence plate reader or HPTLC scanner.

  • Calculate the percentage of inhibition for each concentration of the AAL Toxin TC isomer and determine the IC50 value.

Ceramide_Synthase_Assay_Workflow Start Start Prepare_Mix Prepare Reaction Mix (Microsomes, Buffer, BSA) Start->Prepare_Mix Add_Inhibitor Add AAL Toxin TC (Varying Concentrations) Prepare_Mix->Add_Inhibitor Pre_Incubate Pre-incubate (15 min, 37°C) Add_Inhibitor->Pre_Incubate Add_Substrates Add Substrates (NBD-Sphinganine, Acyl-CoA) Pre_Incubate->Add_Substrates Incubate Incubate (30-60 min, 37°C) Add_Substrates->Incubate Stop_Reaction Stop Reaction & Extract Lipids (Chloroform/Methanol) Incubate->Stop_Reaction Separate Separate Lipids (HPTLC) Stop_Reaction->Separate Quantify Quantify Fluorescent Ceramide Separate->Quantify Analyze Calculate % Inhibition & IC50 Quantify->Analyze End End Analyze->End

Workflow for the ceramide synthase inhibition assay.
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay for DNA Fragmentation

The TUNEL assay is a method for detecting DNA fragmentation, a hallmark of apoptosis, by labeling the 3'-hydroxyl termini in the DNA strand breaks.

Materials:

  • Plant tissue treated with AAL Toxin TC isomers

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)

  • Terminal deoxynucleotidyl transferase (TdT)

  • Biotin-dUTP or fluorescently labeled dUTP

  • Streptavidin-horseradish peroxidase (HRP) and a chromogenic substrate (for biotin-dUTP)

  • Fluorescence microscope

  • Phosphate-buffered saline (PBS)

Procedure:

  • Fix the plant tissue in 4% paraformaldehyde for at least 4 hours at 4°C.

  • Wash the tissue with PBS.

  • Permeabilize the tissue with the permeabilization solution for 2 minutes on ice.

  • Wash the tissue with PBS.

  • Incubate the tissue with the TUNEL reaction mixture containing TdT and labeled dUTP in a humidified chamber at 37°C for 60 minutes.

  • Wash the tissue with PBS to remove unincorporated nucleotides.

  • If using biotin-dUTP, incubate with streptavidin-HRP followed by a chromogenic substrate to visualize the labeled nuclei.

  • If using fluorescently labeled dUTP, mount the tissue and visualize under a fluorescence microscope.

  • Quantify the number of TUNEL-positive nuclei to assess the extent of apoptosis.

DNA Laddering Assay

This assay visualizes the characteristic ladder-like pattern of DNA fragments that occurs during apoptosis.

Materials:

  • Plant tissue or protoplasts treated with AAL Toxin TC isomers

  • Lysis buffer (e.g., Tris-EDTA buffer with SDS and proteinase K)

  • RNase A

  • Phenol:chloroform:isoamyl alcohol (25:24:1)

  • Ethanol

  • TE buffer (Tris-EDTA)

  • Agarose gel

  • Gel electrophoresis apparatus

  • DNA stain (e.g., ethidium bromide or SYBR Green)

  • UV transilluminator

Procedure:

  • Homogenize the treated plant tissue or lyse the protoplasts in lysis buffer.

  • Incubate the lysate with RNase A to degrade RNA.

  • Extract the DNA using phenol:chloroform:isoamyl alcohol.

  • Precipitate the DNA with ethanol and wash the pellet.

  • Resuspend the DNA in TE buffer.

  • Separate the DNA fragments by electrophoresis on an agarose gel.

  • Stain the gel with a DNA stain.

  • Visualize the DNA under UV light. A characteristic "ladder" of DNA fragments in multiples of approximately 180-200 base pairs indicates apoptosis.

Structure-Activity Relationship of AAL Toxin TC Isomers

The biological activity of AAL toxins is closely linked to their chemical structure. The AAL Toxin TC isomers are characterized by the absence of hydroxyl groups at the C4 and C5 positions of the long-chain amino alcohol backbone, which are present in the more potent TA isomers. This structural difference likely affects the binding affinity of the TC isomers to the active site of ceramide synthase, resulting in their lower, yet still significant, toxicity compared to the TA isomers.

Each AAL toxin fraction, including TC, is a mixture of two structural isomers. The precise stereochemistry at the various chiral centers of the molecule plays a critical role in its interaction with the target enzyme. Further research is needed to fully elucidate the specific contributions of each TC isomer to the overall biological activity and to precisely map the structure-activity relationship.

Structure_Activity_Relationship AAL_TA AAL Toxin TA Isomers (with C4 & C5 -OH) High_Affinity High Affinity Binding to Ceramide Synthase AAL_TA->High_Affinity AAL_TC AAL Toxin TC Isomers (lacking C4 & C5 -OH) Lower_Affinity Lower Affinity Binding to Ceramide Synthase AAL_TC->Lower_Affinity High_Toxicity High Biological Activity (Phytotoxicity) High_Affinity->High_Toxicity Moderate_Toxicity Moderate Biological Activity (Phytotoxicity) Lower_Affinity->Moderate_Toxicity

Structure-activity relationship of AAL Toxin isomers.

Conclusion

The AAL Toxin TC isomers are potent phytotoxins that induce programmed cell death in susceptible plants through the specific inhibition of ceramide synthase. Their biological activity, while less potent than the TA isomers, is significant and contributes to the pathogenicity of Alternaria alternata f. sp. lycopersici. Understanding the quantitative aspects of their toxicity, the intricate signaling pathways they trigger, and the precise structure-activity relationships is crucial for the development of effective disease management strategies and for exploring their potential as bioherbicides. The detailed experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to further investigate the fascinating and complex biology of these mycotoxins.

References

AAL Toxin TC2: An In-Depth Technical Guide on a Sphinganine-Analog Mycotoxin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AAL Toxin TC2 is a member of the sphinganine-analog mycotoxin (SAM) family, produced by the fungus Alternaria alternata f. sp. lycopersici. Structurally similar to sphinganine, the backbone of sphingolipids, this compound exerts its potent biological effects primarily through the competitive inhibition of ceramide synthase. This disruption of sphingolipid metabolism leads to the accumulation of cytotoxic free sphingoid bases, ultimately triggering programmed cell death (PCD) in sensitive plant and animal cells. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, the intricate signaling pathways it modulates, and detailed experimental protocols for its study. Quantitative data on its biological activity are presented for comparative analysis, and key cellular processes are visualized through detailed diagrams to facilitate a deeper understanding of this mycotoxin's cellular impact.

Mechanism of Action: Competitive Inhibition of Ceramide Synthase

This compound's primary molecular target is ceramide synthase (sphinganine N-acyltransferase), a key enzyme in the de novo synthesis of ceramides. Ceramides are central to the structure of complex sphingolipids and are also critical signaling molecules involved in regulating cellular processes such as proliferation, differentiation, and apoptosis.

Due to its structural analogy to sphinganine, this compound acts as a competitive inhibitor of ceramide synthase.[1] This inhibition blocks the acylation of sphingoid bases (sphinganine and phytosphingosine) to form dihydroceramide and ceramide, respectively. The consequences of this enzymatic blockade are twofold: a depletion of complex sphingolipids and a significant accumulation of free sphinganine and phytosphingosine.[2][3] This accumulation of free sphingoid bases is a key event in initiating the downstream signaling cascades that lead to cellular demise.[4]

Signaling Pathways of this compound-Induced Cell Death

The inhibition of ceramide synthase by this compound initiates a complex signaling network that culminates in programmed cell death (PCD), a form of controlled cellular suicide. The accumulated free sphingoid bases act as signaling molecules that trigger a cascade of events involving reactive oxygen species (ROS), ethylene, calcium, and mitogen-activated protein kinases (MAPKs).[1]

dot

AAL_Toxin_TC2_Signaling_Pathway AAL_TC2 This compound Ceramide_Synthase Ceramide Synthase (Sphinganine N-acyltransferase) AAL_TC2->Ceramide_Synthase Inhibits Sphinganine Sphinganine & Phytosphingosine Accumulation Ceramide_Synthase->Sphinganine Blocked Conversion ROS Reactive Oxygen Species (ROS) Production Sphinganine->ROS Ethylene Ethylene Signaling Sphinganine->Ethylene Calcium Ca²⁺ Influx Sphinganine->Calcium Plasma_Membrane Plasma Membrane Disruption Sphinganine->Plasma_Membrane Leads to MAPK MAP Kinase Cascade Activation ROS->MAPK Ethylene->MAPK Calcium->MAPK PCD Programmed Cell Death (Apoptosis) MAPK->PCD Plasma_Membrane->PCD Contributes to

Caption: this compound signaling pathway leading to programmed cell death.

Quantitative Data on Biological Activity

While specific IC50 values for the this compound isomer are not widely available in the literature, studies on the AAL toxin family provide valuable insights into its relative toxicity. The toxicity of AAL toxins varies between isomers, with the TA form generally being the most potent. AAL Toxin TC is reported to be less toxic than TA but more toxic than the TD and TE analogs.[1]

The following tables summarize the available quantitative data for AAL toxins.

Table 1: Cytotoxicity of AAL Toxins

ToxinOrganism/Cell LineAssayIC50/LC50Reference
AAL-toxinDuckweed (Lemna pausicostata)Cellular electrolyte leakage and chlorophyll loss (72h)20–40 nM[5]
AAL-toxinSusceptible tomato varietyCellular electrolyte leakage and chlorophyll loss (72h)Similar to duckweed[5]
AAL-toxinRat Hepatoma (RH), Baby Hamster Kidney (BHK-21), McCoy Mouse (MM), Chinese Hamster Ovary (CHO), Dog Kidney (MDCK)CytotoxicityNot cytotoxic at 100 µg/ml[6]

Table 2: Accumulation of Free Sphingoid Bases Induced by AAL-Toxin (1 µM, 24h)

Plant SystemSphingoid BaseFold IncreaseReference
DuckweedPhytosphingosine45[2]
DuckweedSphinganine129[2]
Tomato Leaf DiscsPhytosphingosineSignificant increase[2]
Tomato Leaf DiscsSphinganineSignificant increase[2]

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the activity of this compound.

Ceramide Synthase Inhibition Assay

This protocol is adapted from established methods for measuring ceramide synthase activity and can be used to quantify the inhibitory effect of this compound.

dot

Ceramide_Synthase_Assay_Workflow A Prepare cell/tissue homogenate B Incubate homogenate with sphinganine (or fluorescently labeled sphinganine) and fatty acyl-CoA A->B C Add this compound at various concentrations B->C D Stop reaction and extract lipids C->D E Separate lipids by HPLC or TLC D->E F Quantify ceramide production (e.g., by fluorescence detection or mass spectrometry) E->F G Calculate IC50 of this compound F->G

Caption: Workflow for the ceramide synthase inhibition assay.

Materials:

  • Cell or tissue homogenate expressing ceramide synthase

  • Sphinganine (or a fluorescent analog like NBD-sphinganine)

  • Fatty acyl-CoA (e.g., palmitoyl-CoA)

  • This compound stock solution

  • Assay buffer (e.g., 50 mM HEPES, pH 7.4, 25 mM KCl, 2 mM MgCl2)

  • Lipid extraction solvents (e.g., chloroform:methanol)

  • HPLC or TLC system

  • Fluorescence detector or mass spectrometer

Procedure:

  • Prepare Reaction Mixture: In a microcentrifuge tube, combine the assay buffer, sphinganine, and fatty acyl-CoA.

  • Add Inhibitor: Add varying concentrations of this compound to the reaction mixtures. Include a control with no inhibitor.

  • Initiate Reaction: Add the cell or tissue homogenate to each tube to start the reaction.

  • Incubation: Incubate the reactions at 37°C for a predetermined time (e.g., 30-60 minutes).

  • Stop Reaction and Lipid Extraction: Stop the reaction by adding a chloroform:methanol mixture. Vortex thoroughly and centrifuge to separate the phases.

  • Lipid Separation: Collect the lower organic phase containing the lipids. Evaporate the solvent and resuspend the lipid extract in a suitable solvent for analysis. Separate the lipids using HPLC or TLC.

  • Quantification: Quantify the amount of ceramide produced in each reaction using a fluorescence detector (for fluorescently labeled substrates) or a mass spectrometer.

  • Data Analysis: Plot the percentage of ceramide synthase inhibition against the concentration of this compound. Determine the IC50 value, which is the concentration of the toxin that inhibits 50% of the enzyme's activity.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

dot

MTT_Assay_Workflow A Seed cells in a 96-well plate and allow to attach B Treat cells with various concentrations of this compound A->B C Incubate for a defined period (e.g., 24, 48, or 72 hours) B->C D Add MTT solution to each well C->D E Incubate to allow formazan crystal formation D->E F Solubilize formazan crystals with a suitable solvent (e.g., DMSO) E->F G Measure absorbance at ~570 nm F->G H Calculate cell viability and IC50 G->H

Caption: Workflow for the MTT cytotoxicity assay.

Materials:

  • Mammalian or plant cell line of interest

  • Complete cell culture medium

  • This compound stock solution

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Toxin Treatment: Remove the medium and add fresh medium containing various concentrations of this compound. Include untreated control wells.

  • Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the cell viability against the toxin concentration to determine the IC50 value.[7]

Analysis of Sphingoid Base Accumulation

This protocol outlines the extraction and quantification of free sphinganine and phytosphingosine from cells treated with this compound.

Materials:

  • Treated and untreated cells

  • Extraction solvent (e.g., ethyl acetate:isopropanol:water)

  • Internal standards (e.g., C17-sphinganine)

  • HPLC-MS/MS system

Procedure:

  • Cell Lysis and Extraction: Harvest the cells and lyse them. Add the extraction solvent and internal standards. Vortex and centrifuge to separate the phases.

  • Sample Preparation: Collect the organic phase and evaporate the solvent. Reconstitute the lipid extract in a suitable solvent for HPLC-MS/MS analysis.

  • Quantification: Analyze the samples using an HPLC-MS/MS system equipped with a C18 column. Use specific mass transitions to detect and quantify sphinganine and phytosphingosine.

  • Data Analysis: Normalize the levels of sphinganine and phytosphingosine to the internal standard and the total protein or cell number. Compare the levels in treated versus untreated cells to determine the fold-increase in sphingoid base accumulation.

Conclusion

This compound is a potent mycotoxin that disrupts fundamental cellular processes by targeting sphingolipid metabolism. Its specific inhibition of ceramide synthase provides a valuable tool for studying the roles of sphingolipids in cell signaling and death. The detailed protocols and data presented in this guide are intended to equip researchers with the necessary information to investigate the intricate mechanisms of this compound and to explore its potential applications in drug development and toxicology. Further research is warranted to elucidate the precise IC50 values of the TC2 isomer in various cell lines and to further map the downstream signaling events that orchestrate its cytotoxic effects.

References

Methodological & Application

Application Notes and Protocols for AAL Toxin TC2 Extraction

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

AAL toxins are a group of mycotoxins produced by the fungus Alternaria alternata f. sp. lycopersici, the causative agent of stem canker disease in certain tomato cultivars.[1][2] These toxins are structurally similar to sphingosine and act as potent and specific inhibitors of ceramide synthase, a key enzyme in sphingolipid metabolism.[3][4] This inhibition leads to the accumulation of sphinganine and other sphingoid base precursors, ultimately triggering programmed cell death (PCD) in susceptible plant cells.[4][5] Among the various AAL toxins, TC2 is a specific regioisomer that lacks hydroxyl groups at the C4 and C5 positions of the long-chain amino alcohol backbone.[1] This protocol provides a detailed methodology for the extraction and partial purification of AAL toxin TC2 from fungal liquid cultures.

Materials and Reagents

A comprehensive list of necessary materials and reagents is provided in the table below.

Category Item Specifications
Fungal Strain Alternaria alternata f. sp. lycopersiciPathogenic isolate capable of producing AAL toxins
Culture Media Potato Dextrose Agar (PDA) or Cornmeal Agar (CMA)For maintaining fungal cultures
Modified Czapek-Dox liquid medium or Potato Dextrose Broth (PDB)For large-scale toxin production
Glassware & Plasticware Erlenmeyer flasks (250 mL or larger)For liquid cultures
Petri dishesFor solid cultures
Sterile filter funnels and filter paper (e.g., Whatman No. 1)For mycelial separation
Beakers, graduated cylinders
Separatory funnelsFor liquid-liquid extraction (alternative method)
Glass chromatography columnsFor purification
Thin-Layer Chromatography (TLC) platesSilica gel 60 F254
TLC developing tanks
Capillary tubes or micropipettesFor spotting TLC plates
Equipment AutoclaveFor sterilization
IncubatorFor fungal growth
Shaker (optional, for agitated cultures)
Filtration apparatus
Rotary evaporatorFor solvent removal
Fume hood
Chemicals & Solvents Amberlite XAD-2 or XAD-1180 resinFor solid-phase extraction
Methanol (MeOH), HPLC grade
Chloroform (CHCl3), HPLC gradeFor alternative extraction method
Ethyl acetate, HPLC gradeFor TLC mobile phase
Acetic acid, glacialFor TLC mobile phase
Deionized water
p-AnisaldehydeFor TLC visualization
Sulfuric acidFor TLC visualization reagent
Anhydrous sodium sulfateFor drying organic extracts

Experimental Protocols

Part 1: Fungal Culture and Toxin Production

This section details the procedure for cultivating Alternaria alternata f. sp. lycopersici for the production of AAL toxins in a liquid medium.

Protocol 1.1: Fungal Inoculum and Culture

  • Maintain Stock Cultures: Maintain the Alternaria alternata f. sp. lycopersici isolate on Potato-Dextrose Agar (PDA) or Cornmeal Agar (CMA) plates.[2] Incubate at 22-25°C under continuous fluorescent illumination to encourage sporulation.[2]

  • Prepare Liquid Medium: Prepare a suitable liquid medium such as modified Czapek-Dox medium or Potato Dextrose Broth (PDB).[6] Dispense the medium into Erlenmeyer flasks (e.g., 100 mL in a 250 mL flask) and sterilize by autoclaving.

  • Inoculation: Aseptically transfer small agar plugs (approximately 5 mm in diameter) from the leading edge of an actively growing fungal colony on a PDA plate into the sterile liquid medium.

  • Incubation: Incubate the flasks as stationary cultures at 22-25°C for 14-21 days in the dark.[6] Toxin production is often maximal during the stationary phase of fungal growth.[2]

Quantitative Parameters for Fungal Culture

ParameterValue/RangeNotes
Incubation Temperature22-25 °COptimal for fungal growth and toxin production.[2]
Incubation Time14-21 daysToxin production increases with mycelial mass.[2]
Culture TypeStationary liquid cultureStanding cultures have been shown to be effective for AAL toxin production.[2]
Part 2: AAL Toxin Extraction and Partial Purification

This protocol outlines the extraction of AAL toxins from the liquid culture filtrate using solid-phase extraction, followed by partial purification using thin-layer chromatography.

Protocol 2.1: Extraction from Liquid Culture Filtrate

  • Mycelial Separation: After the incubation period, separate the fungal mycelium from the liquid culture by filtration through several layers of cheesecloth or Whatman No. 1 filter paper. The cell-free culture filtrate contains the secreted AAL toxins.[1][7]

  • Solid-Phase Extraction (SPE):

    • Add Amberlite XAD-2 resin to the culture filtrate at a concentration of approximately 50 g per liter.[1]

    • Stir the mixture gently for 4-6 hours at room temperature to allow the toxins to adsorb to the resin.

    • Collect the resin beads by filtration and wash them thoroughly with deionized water to remove sugars and other polar compounds from the culture medium.

    • Elute the AAL toxins from the resin beads with 100% methanol.[1] Use a volume of methanol sufficient to completely immerse the beads and repeat the elution 2-3 times for maximum recovery.

  • Solvent Evaporation: Combine the methanolic eluates and evaporate the solvent to dryness under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C. The resulting residue contains a crude mixture of AAL toxins.

Alternative Extraction from Solid Media

For cultures grown on solid substrates like rice, an alternative liquid-liquid extraction can be performed.

  • Initial Extraction: The fungus-infested rice is first extracted with chloroform.[8]

  • Secondary Extraction: The solid residue is then extracted with a methanol:water mixture. The AAL toxins will be in the aqueous layer.[8]

Protocol 2.2: Partial Purification by Thin-Layer Chromatography (TLC)

  • Sample Preparation: Re-dissolve the crude toxin extract in a small volume of methanol.

  • TLC Plate Spotting: Apply the concentrated extract as a narrow band onto a silica gel TLC plate.

  • Chromatography Development: Develop the TLC plate in a chamber pre-saturated with a mobile phase of ethyl acetate/acetic acid/water (6:3:1, v/v/v).[1] Allow the solvent front to travel to near the top of the plate.

  • Visualization:

    • Air dry the developed TLC plate in a fume hood.

    • Spray the plate with a p-anisaldehyde reagent (a solution of p-anisaldehyde in methanol, acetic acid, and sulfuric acid).[1]

    • Heat the plate gently (e.g., at 100-110°C for 5-10 minutes) to visualize the separated toxin bands. AAL toxins typically appear as distinct colored spots.

  • TC2 Identification and Recovery: The different AAL toxins (TA, TB, TC, etc.) will separate based on their polarity. AAL toxin TC, being less polar than TA and TB due to the absence of two hydroxyl groups, will have a higher Rf value.[1] The band corresponding to TC2 can be scraped from the silica plate and the toxin can be eluted from the silica using methanol.

TLC Parameters for AAL Toxin Separation

ParameterDescription
Stationary PhaseSilica gel 60 F254 TLC plates
Mobile PhaseEthyl acetate : Acetic acid : Water (6:3:1, v/v/v)[1]
Visualization Reagentp-Anisaldehyde spray followed by heating[1]

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the complete workflow for the extraction and partial purification of this compound.

AAL_Toxin_Extraction_Workflow cluster_culture 1. Fungal Culture & Toxin Production cluster_extraction 2. Toxin Extraction cluster_purification 3. Partial Purification Culture Maintain Alternaria alternata f. sp. lycopersici on PDA Inoculate Inoculate Liquid Medium (PDB) Culture->Inoculate Incubate Incubate in Stationary Culture (14-21 days) Inoculate->Incubate FilterCulture Filter to Separate Mycelia (obtain cell-free filtrate) Incubate->FilterCulture AddResin Add XAD-2 Resin to Filtrate & Stir FilterCulture->AddResin WashResin Wash Resin with Water AddResin->WashResin EluteToxin Elute AAL Toxins with Methanol WashResin->EluteToxin Evaporate Evaporate Methanol (Crude Toxin Extract) EluteToxin->Evaporate Dissolve Re-dissolve Crude Extract in Methanol Evaporate->Dissolve SpotTLC Spot Extract onto Silica TLC Plate Dissolve->SpotTLC DevelopTLC Develop TLC with Ethyl Acetate/Acetic Acid/Water SpotTLC->DevelopTLC Visualize Visualize Bands with p-Anisaldehyde DevelopTLC->Visualize Scrape Scrape TC2 Band & Elute with Methanol Visualize->Scrape

Caption: Workflow for this compound extraction and purification.

AAL Toxin Signaling Pathway

The diagram below illustrates the molecular mechanism of action for AAL toxins, leading to programmed cell death in susceptible plant cells.

Caption: this compound inhibits ceramide synthase, causing cell death.

References

Application Notes: High-Performance Liquid Chromatography (HPLC) for the Quantification of AAL Toxin TC2

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

AAL (Alternaria alternata f. sp. lycopersici) toxins are a group of mycotoxins known for their phytotoxicity, primarily affecting tomatoes. Among them, AAL toxin TC2 is a significant concern due to its potential impact on crop safety and its role as a virulence factor. This application note details a robust and sensitive method for the quantification of this compound using High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD). The methodology involves a pre-column derivatization with o-phthalaldehyde (OPA) to enhance the fluorescence of the toxin, allowing for low-level detection. This document provides a comprehensive protocol for sample preparation, derivatization, and HPLC analysis, along with expected performance characteristics. The information is intended for researchers, scientists, and professionals in drug development and agricultural science.

Introduction

AAL toxins are sphinganine-analog mycotoxins that act as inhibitors of ceramide synthase, a key enzyme in sphingolipid metabolism.[1] This inhibition leads to the accumulation of free sphingoid bases, which triggers a cascade of signaling events culminating in programmed cell death (PCD) in susceptible plant cells.[1] The quantification of this compound is crucial for assessing food and feed contamination, understanding its toxicological effects, and for the development of resistant plant varieties. HPLC with fluorescence detection offers a sensitive and specific method for the analysis of this compound. Due to the presence of a primary amine group in its structure, this compound can be derivatized with o-phthalaldehyde (OPA) in the presence of a thiol reagent to form a highly fluorescent isoindole derivative. This derivatization significantly enhances the sensitivity of detection, making it suitable for trace-level analysis.

Signaling Pathway of AAL Toxin-Induced Programmed Cell Death

This compound exerts its cytotoxic effects by disrupting the sphingolipid biosynthesis pathway. The toxin competitively inhibits ceramide synthase, leading to an accumulation of long-chain sphingoid bases like sphinganine and phytosphingosine. This accumulation is a key signaling event that initiates a programmed cell death cascade. This cascade involves the generation of reactive oxygen species (ROS), the production of ethylene (ET), and the involvement of nitric oxide (NO).[2][3] A critical component of the ethylene-dependent signaling pathway is a mitogen-activated protein (MAP) kinase cascade, which includes MEK2, SIPK (salicylic acid-induced protein kinase), and WIPK (wound-induced protein kinase).[4]

AAL_Toxin_Signaling_Pathway cluster_cell Plant Cell cluster_mapk MAPK Cascade cluster_signaling Downstream Signaling AAL_Toxin This compound Ceramide_Synthase Ceramide Synthase AAL_Toxin->Ceramide_Synthase Inhibits Ceramide Ceramide Ceramide_Synthase->Ceramide Blocked Sphinganine Sphinganine Accumulation MEK2 MEK2 Sphinganine->MEK2 Activates ROS ROS Generation Sphinganine->ROS NO NO Signaling Sphinganine->NO PCD Programmed Cell Death SIPK_WIPK SIPK / WIPK MEK2->SIPK_WIPK ET Ethylene Production SIPK_WIPK->ET Induces ROS->PCD ET->PCD NO->PCD

Caption: Signaling pathway of this compound-induced programmed cell death.

Experimental Protocols

Sample Preparation (from Plant Material)

This protocol is a general guideline and may require optimization based on the specific matrix.

  • Homogenization: Weigh 1-5 g of the homogenized plant sample into a 50 mL polypropylene centrifuge tube.

  • Extraction:

    • Add 20 mL of an extraction solvent mixture of acetonitrile/water (80:20, v/v).

    • Vortex vigorously for 1 minute.

    • Shake on a mechanical shaker for 30 minutes.

  • Centrifugation: Centrifuge the extract at 4000 x g for 10 minutes.

  • Cleanup (Optional - Solid Phase Extraction):

    • For complex matrices, a solid-phase extraction (SPE) cleanup may be necessary. A C18 SPE cartridge is recommended.

    • Condition the C18 cartridge with 5 mL of methanol followed by 5 mL of water.

    • Load 5 mL of the supernatant from the centrifugation step onto the cartridge.

    • Wash the cartridge with 5 mL of water.

    • Elute the this compound with 5 mL of methanol.

  • Evaporation and Reconstitution:

    • Evaporate the collected eluate (or a portion of the supernatant if SPE is not used) to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 1 mL of the initial mobile phase.

    • Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.

Pre-column Derivatization with OPA
  • OPA Reagent Preparation:

    • Dissolve 50 mg of o-phthalaldehyde (OPA) in 1.25 mL of methanol.

    • Add 11.2 mL of 0.1 M sodium borate buffer (pH 9.5).

    • Add 50 µL of 2-mercaptoethanol.

    • This reagent should be prepared fresh daily and protected from light.

  • Derivatization Reaction:

    • In a microcentrifuge tube or the HPLC vial, mix 50 µL of the prepared sample or standard with 50 µL of the OPA reagent.

    • Allow the reaction to proceed for 2 minutes at room temperature before injection.

HPLC-FLD Analysis

The following are suggested starting conditions and may require optimization for your specific instrument and column.

ParameterRecommended Condition
HPLC System A system with a binary pump, autosampler, column oven, and fluorescence detector.
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient 0-2 min: 20% B; 2-15 min: 20-80% B; 15-18 min: 80% B; 18-20 min: 80-20% B; 20-25 min: 20% B
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30°C
Fluorescence Detection Excitation: 340 nm, Emission: 455 nm

Quantitative Data Summary

The following table presents typical performance data for the HPLC-FLD analysis of mycotoxins using OPA derivatization. These values are illustrative and should be determined for this compound during method validation.

ParameterExpected Value Range
Linearity (R²) > 0.99
Limit of Detection (LOD) 0.1 - 1.0 ng/mL
Limit of Quantification (LOQ) 0.5 - 5.0 ng/mL
Recovery 80 - 110%
Precision (RSD%) < 15%

Experimental Workflow

HPLC_Workflow Sample Plant Sample Homogenization Homogenization Sample->Homogenization Extraction Solvent Extraction (Acetonitrile/Water) Homogenization->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Supernatant Centrifugation->Supernatant SPE SPE Cleanup (C18) (Optional) Supernatant->SPE Evaporation Evaporation Supernatant->Evaporation Direct Eluate Eluate SPE->Eluate Eluate->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Filtration Filtration (0.22 µm) Reconstitution->Filtration Derivatization OPA Derivatization Filtration->Derivatization HPLC_Analysis HPLC-FLD Analysis Derivatization->HPLC_Analysis Data_Quantification Data Quantification HPLC_Analysis->Data_Quantification

Caption: Experimental workflow for this compound quantification.

Conclusion

The described HPLC-FLD method with pre-column OPA derivatization provides a sensitive and reliable approach for the quantification of this compound in various matrices. The detailed protocol and workflow offer a solid foundation for researchers to implement this analytical technique. The understanding of the AAL toxin's mode of action through the disruption of sphingolipid metabolism and induction of programmed cell death provides a biological context for the importance of its accurate quantification. Method validation should be performed in the specific matrix of interest to ensure data quality and accuracy.

References

Application Notes and Protocols for the Mass Spectrometry-Based Analysis of AAL Toxin TC2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AAL toxins are a group of mycotoxins produced by the fungus Alternaria alternata f. sp. lycopersici, the causative agent of stem canker disease in certain tomato cultivars. These toxins are structurally related to fumonisins and act as potent inhibitors of ceramide synthase, a key enzyme in sphingolipid metabolism. This inhibition disrupts cellular processes and can induce apoptosis (programmed cell death). Among the various AAL toxin congeners (TA, TB, TC, TD, and TE), AAL toxin TC2 is a notable analogue. Structurally, AAL toxin TC resembles the more well-studied AAL toxin TA but lacks the hydroxyl groups at the C4 and C5 positions.

Accurate and sensitive detection and quantification of this compound are crucial for food safety, toxicological studies, and in the development of potential herbicidal agents. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for mycotoxin analysis due to its high selectivity and sensitivity.

These application notes provide a detailed framework for the analysis of this compound using LC-MS/MS, including sample preparation, chromatographic conditions, and mass spectrometric parameters. Additionally, the underlying signaling pathway of AAL toxin-induced apoptosis is illustrated.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE) for this compound from Tomato Matrix

This protocol is adapted from established methods for the extraction of Alternaria toxins from complex food matrices.

Materials:

  • Homogenized tomato sample

  • Extraction solvent: Acetonitrile/Water/Acetic Acid (80:19:1, v/v/v)

  • SPE Cartridges: C18, 500 mg, 6 mL

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Centrifuge and centrifuge tubes (50 mL)

  • Vortex mixer

  • SPE vacuum manifold

  • Nitrogen evaporator

Procedure:

  • Extraction:

    • Weigh 5 g of the homogenized tomato sample into a 50 mL centrifuge tube.

    • Add 20 mL of the extraction solvent.

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 4000 x g for 10 minutes.

    • Carefully collect the supernatant.

  • Solid-Phase Extraction (SPE) Clean-up:

    • Conditioning: Condition the C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of water through the cartridge. Do not allow the cartridge to go dry.

    • Loading: Load the collected supernatant onto the conditioned SPE cartridge.

    • Washing: Wash the cartridge with 5 mL of water to remove polar interferences.

    • Elution: Elute the this compound from the cartridge with 5 mL of methanol.

    • Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitution: Reconstitute the dried extract in 1 mL of the initial mobile phase (e.g., 10% acetonitrile in water with 0.1% formic acid).

    • Filter the reconstituted sample through a 0.22 µm syringe filter into an LC vial for analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

The following are suggested starting conditions for the analysis of this compound. Optimization of these parameters is highly recommended for achieving the best performance.

Instrumentation:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Chromatographic Conditions:

ParameterRecommended Condition
LC Column C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Mass Spectrometry Conditions:

ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 800 L/hr
Collision Gas Argon

Proposed MRM Transitions for this compound (to be optimized):

AnalytePrecursor Ion (m/z)Product Ion 1 (m/z)Collision Energy 1 (eV)Product Ion 2 (m/z)Collision Energy 2 (eV)
This compound[M+H]⁺To be determinedTo be determinedTo be determinedTo be determined
Internal Standard[M+H]⁺To be determinedTo be determinedTo be determinedTo be determined

Note: The precursor ion will be the protonated molecule of this compound. Product ions and collision energies need to be determined empirically by infusing a standard solution of the analyte into the mass spectrometer and performing product ion scans at various collision energies.

Data Presentation

Quantitative data should be summarized in clear, structured tables for easy comparison. Below is a template for presenting validation data for the this compound analytical method.

Table 1: Method Validation Parameters for this compound Analysis

ParameterMatrix 1 (e.g., Tomato Puree)Matrix 2 (e.g., Spiked Control)Acceptance Criteria
Linearity (R²) >0.99>0.99R² > 0.99
Limit of Detection (LOD) Value µg/kgValue µg/kgS/N ≥ 3
Limit of Quantification (LOQ) Value µg/kgValue µg/kgS/N ≥ 10
Recovery (%) Value ± SDValue ± SD70-120%
Precision (RSD%)
- Intra-day <15%<15%< 20%
- Inter-day <20%<20%< 20%
Matrix Effect (%) ValueN/A80-120%

Visualizations

Signaling Pathway of AAL Toxin-Induced Apoptosis

The primary mechanism of AAL toxin toxicity is the inhibition of ceramide synthase, a critical enzyme in the de novo sphingolipid biosynthesis pathway. This leads to the accumulation of sphinganine and the depletion of complex ceramides, triggering a signaling cascade that results in apoptosis.

G cluster_0 Cellular Environment cluster_1 Sphingolipid Metabolism cluster_2 Apoptotic Cascade AAL_Toxin This compound Ceramide_Synthase Ceramide Synthase AAL_Toxin->Ceramide_Synthase Inhibition Ceramides Complex Sphingolipids (e.g., Ceramides) Ceramide_Synthase->Ceramides Ceramide_Synthase->Ceramides Depletion Sphinganine Sphinganine Sphinganine->Ceramide_Synthase Apoptosis Apoptosis Sphinganine->Apoptosis Accumulation Leads to... Ceramides->Apoptosis Depletion Contributes to... Serine_Palmitoyltransferase Serine Palmitoyltransferase Serine_Palmitoyltransferase->Sphinganine Precursors Serine + Palmitoyl-CoA Precursors->Serine_Palmitoyltransferase Caspase_Activation Caspase Activation Apoptosis->Caspase_Activation Cytochrome_c Cytochrome c Release Caspase_Activation->Cytochrome_c

Caption: this compound inhibits ceramide synthase, leading to apoptosis.

Experimental Workflow for this compound Analysis

The following diagram outlines the key steps in the analytical workflow for the determination of this compound in a given sample.

G Sample Sample Homogenization Extraction Solvent Extraction Sample->Extraction SPE Solid-Phase Extraction (SPE) Clean-up Extraction->SPE Evaporation Evaporation & Reconstitution SPE->Evaporation LC_MS LC-MS/MS Analysis Evaporation->LC_MS Data_Analysis Data Analysis & Quantification LC_MS->Data_Analysis

Caption: Workflow for the analysis of this compound.

Application Notes and Protocols for a Tomato Leaf Disc Bioassay to Evaluate AAL Toxin TC2 Activity

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

AAL toxins, a group of mycotoxins produced by the fungus Alternaria alternata f. sp. lycopersici, are known to cause stem canker disease in susceptible tomato cultivars.[1] These toxins are sphinganine-analog mycotoxins (SAMs) that act as potent phytotoxins by disrupting sphingolipid biosynthesis.[2] Specifically, they inhibit the enzyme ceramide synthase, leading to the accumulation of free sphingoid bases, which triggers a cascade of events culminating in programmed cell death (PCD) and visible necrosis in sensitive plant tissues.[2][3] The sensitivity of tomato plants to AAL toxins is primarily governed by the Asc (Alternaria stem canker) gene locus, with homozygous recessive (asc/asc) genotypes exhibiting high sensitivity.[3][4]

This document provides a detailed protocol for a tomato leaf disc bioassay, a reliable and reproducible method for assessing the phytotoxic activity of AAL Toxin TC2. This bioassay is a valuable tool for researchers in plant pathology, toxicology, and for professionals involved in the development of novel fungicides and resistant plant varieties. The assay quantifies the toxin's effect by observing and measuring the extent of necrosis on leaf tissue over time and in response to varying toxin concentrations.

Key Experimental Protocols

Protocol 1: Preparation of Tomato Leaf Discs

This protocol outlines the procedure for selecting and preparing tomato leaf discs for the bioassay. The use of susceptible tomato cultivars is critical for obtaining a clear and measurable necrotic response.

Materials:

  • Young, healthy tomato plants of a susceptible cultivar (e.g., 'Aichi-first', or any genotype confirmed to be asc/asc).[5] Plants should be 4-6 weeks old.

  • Sterile distilled water

  • 1% Sodium hypochlorite solution[6]

  • 70% Ethanol

  • Sterile filter paper

  • Sterile cork borer (1 cm diameter)

  • Sterile forceps

  • Petri dishes (9 cm diameter) containing sterile filter paper moistened with sterile distilled water

Procedure:

  • Select young, fully expanded leaves from the upper third of the tomato plants.

  • Excise the leaves and wash them gently under running tap water for 10 minutes.[6]

  • Surface sterilize the leaves by immersing them in 70% ethanol for 30 seconds, followed by a 1-minute immersion in 1% sodium hypochlorite solution.[6]

  • Rinse the leaves three times with sterile distilled water to remove any residual sterilizing agents.

  • Blot the leaves dry on sterile filter paper.

  • Using a sterile 1 cm cork borer, punch out leaf discs from the interveinal regions of the leaves, avoiding the midrib and major veins.

  • With sterile forceps, place the leaf discs with their abaxial (lower) side up onto the moistened filter paper in the Petri dishes. Prepare a sufficient number of discs for all treatments and controls.

Protocol 2: this compound Bioassay

This protocol details the application of this compound to the prepared leaf discs and the subsequent incubation and evaluation.

Materials:

  • Prepared tomato leaf discs in Petri dishes

  • This compound stock solution of known concentration

  • Sterile distilled water (for control and dilutions)

  • Micropipette and sterile tips

  • Growth chamber or incubator with controlled temperature (23-25°C) and light (14-hour photoperiod).[7]

Procedure:

  • Prepare a series of this compound dilutions from the stock solution using sterile distilled water. The final concentrations for a dose-response experiment could range from 0.1 µM to 50 µM. A concentration of 0.2 µM is often effective for distinguishing between sensitive and insensitive genotypes.[8][9]

  • Gently puncture the center of each leaf disc with a sterile needle to facilitate toxin uptake.[7]

  • Apply a 10 µL droplet of each this compound dilution to the center of a corresponding leaf disc.

  • For the negative control, apply a 10 µL droplet of sterile distilled water.

  • Prepare at least three replicate discs for each concentration and the control.

  • Seal the Petri dishes with parafilm to maintain humidity.

  • Incubate the dishes in a growth chamber at 23-25°C with a 14-hour photoperiod.[7]

  • Observe the leaf discs daily for the appearance and progression of necrotic lesions. The evaluation period can range from 24 hours to 7 days.[5][7]

Protocol 3: Assessment of Phytotoxicity

Phytotoxicity can be assessed both qualitatively and quantitatively.

Qualitative Assessment:

  • Visually score the severity of necrosis on each leaf disc at specific time points (e.g., 24, 48, 72, 96 hours) using a rating scale.

Quantitative Assessment:

  • Necrotic Area Measurement:

    • Photograph the leaf discs at each time point.

    • Use image analysis software (e.g., ImageJ) to measure the area of the necrotic lesion relative to the total area of the leaf disc.

  • Chlorophyll Content:

    • At the end of the incubation period, extract chlorophyll from the leaf discs using 80% acetone.

    • Measure the absorbance of the extract at 645 nm and 663 nm and calculate the chlorophyll concentration. A reduction in chlorophyll content indicates phytotoxicity.[3]

  • Electrolyte Leakage:

    • Place the treated leaf discs in tubes with a known volume of deionized water.

    • After a set incubation period, measure the electrical conductivity of the solution. Increased conductivity correlates with membrane damage and cell death.[3]

Data Presentation

The quantitative data generated from the bioassay should be summarized in tables to facilitate comparison between different toxin concentrations and over time.

Table 1: Dose-Response of Tomato Leaf Discs to this compound after 72 hours

This compound Concentration (µM)Average Necrotic Area (%)Standard DeviationPhytotoxicity Score (0-4)
0 (Control)000
0.15.21.11
0.515.82.52
1.028.43.22
5.055.14.83
10.078.95.64
25.095.33.94

Phytotoxicity Score: 0 = No necrosis; 1 = Slight necrosis/yellowing; 2 = Moderate necrosis; 3 = Severe necrosis; 4 = Complete tissue death.

Table 2: Time-Course of Necrosis Development with 5.0 µM this compound

Time (hours)Average Necrotic Area (%)Standard Deviation
000
2412.52.1
4835.74.3
7255.14.8
9670.25.5

Visualizations

Diagrams created using Graphviz DOT language to illustrate the experimental workflow and the toxin's mechanism of action.

experimental_workflow cluster_prep Phase 1: Leaf Disc Preparation cluster_assay Phase 2: Bioassay cluster_eval Phase 3: Evaluation p1 Select Young, Healthy Leaves (Susceptible Cultivar) p2 Surface Sterilization (Ethanol & Hypochlorite) p1->p2 p3 Rinse with Sterile Water p2->p3 p4 Excise 1cm Leaf Discs p3->p4 p5 Place Discs in Petri Dishes p4->p5 a2 Apply Toxin to Leaf Discs p5->a2 a1 Prepare this compound Dilutions a1->a2 a3 Incubate at 25°C (14h Photoperiod) a2->a3 e1 Daily Observation of Necrosis a3->e1 e2 Quantitative Measurement (Area, Chlorophyll, etc.) e1->e2 e3 Data Analysis e2->e3

Caption: Experimental workflow for the tomato leaf disc bioassay.

signaling_pathway This compound Signaling Pathway toxin This compound cer_syn Ceramide Synthase (Inhibited) toxin->cer_syn inhibits sphinganine Sphinganine Accumulation cer_syn->sphinganine leads to ros Reactive Oxygen Species (ROS) Production sphinganine->ros mapk MAP Kinase Cascade ros->mapk pcd Programmed Cell Death (PCD) mapk->pcd necrosis Visible Necrotic Lesions pcd->necrosis ja_et Jasmonic Acid (JA) & Ethylene (ET) Signaling ja_et->pcd promotes

Caption: this compound mechanism of action in susceptible tomato cells.

References

Application Notes and Protocols for Studying Apoptosis in Plant Protoplasts Using AAL Toxin TC2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AAL Toxin TC2, a member of the sphinganine-analog mycotoxin family produced by the fungus Alternaria alternata f. sp. lycopersici, is a potent inducer of programmed cell death (PCD) in sensitive plants. This process in plants shares many hallmark features with apoptosis in animal cells, making this compound a valuable tool for studying the fundamental mechanisms of PCD in plant systems. These application notes provide detailed protocols for utilizing this compound to induce and quantify apoptosis in plant protoplasts, offering a cellular-level model for investigating signaling pathways and screening for potential modulators of PCD.

This compound's primary mode of action is the inhibition of ceramide synthase, a key enzyme in sphingolipid biosynthesis.[1] This inhibition leads to the accumulation of cytotoxic long-chain sphingoid bases, such as sphinganine and phytosphingosine, which act as signaling molecules to trigger a cascade of events culminating in apoptotic-like cell death.[1] Key downstream events include the production of reactive oxygen species (ROS) and ethylene, the activation of mitogen-activated protein kinase (MAPK) cascades, DNA fragmentation, and the activation of caspase-like proteases.[2] The study of these processes in a simplified, single-cell system like protoplasts allows for precise control over experimental conditions and detailed analysis of cellular responses.

Data Presentation

The following tables present illustrative quantitative data on the effects of this compound on plant protoplasts. This data is representative of expected outcomes from the described experimental protocols and is intended to serve as a template for data presentation.

Table 1: Dose-Dependent Effect of this compound on Protoplast Viability

This compound Concentration (nM)Protoplast Viability (%) after 24h Incubation
0 (Control)95 ± 3.2
5078 ± 4.5
10062 ± 5.1
20045 ± 3.8
50021 ± 2.9

Table 2: Time-Course of this compound-Induced Apoptosis

Time after Treatment (hours)Percentage of TUNEL-Positive Protoplasts (200 nM this compound)
02 ± 0.5
615 ± 2.1
1238 ± 4.3
2465 ± 5.7
4885 ± 3.9

Table 3: Quantification of Caspase-3-Like Activity in this compound-Treated Protoplasts

Treatment (24 hours)Relative Caspase-3-Like Activity (Fold Change vs. Control)
Control1.0
100 nM this compound2.8 ± 0.4
200 nM this compound4.5 ± 0.6
500 nM this compound6.2 ± 0.8

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of this compound-induced apoptosis and the general experimental workflow for its study in plant protoplasts.

AAL_Toxin_Signaling_Pathway AAL_Toxin This compound Ceramide_Synthase Ceramide Synthase (Inhibited) AAL_Toxin->Ceramide_Synthase Sphingolipids Accumulation of Sphinganine & Phytosphingosine Ceramide_Synthase->Sphingolipids leads to ROS Reactive Oxygen Species (ROS) Production Sphingolipids->ROS Ethylene Ethylene Production Sphingolipids->Ethylene MAPK_Cascade MAPK Cascade Activation (MEK2, SIPK, WIPK) ROS->MAPK_Cascade Ethylene->MAPK_Cascade Caspase_Like Caspase-Like Protease Activation MAPK_Cascade->Caspase_Like DNA_Fragmentation DNA Fragmentation Caspase_Like->DNA_Fragmentation Apoptosis Apoptotic-Like PCD DNA_Fragmentation->Apoptosis

Caption: Signaling pathway of this compound-induced apoptosis in plant cells.

Experimental_Workflow cluster_assays Protoplast_Isolation 1. Plant Protoplast Isolation Toxin_Treatment 2. This compound Treatment Protoplast_Isolation->Toxin_Treatment Incubation 3. Incubation Toxin_Treatment->Incubation Apoptosis_Assays 4. Apoptosis Assays Incubation->Apoptosis_Assays Data_Analysis 5. Data Analysis and Quantification Apoptosis_Assays->Data_Analysis TUNEL TUNEL Assay Apoptosis_Assays->TUNEL Caspase Caspase-Like Activity Assay Apoptosis_Assays->Caspase DNA_Laddering DNA Laddering Apoptosis_Assays->DNA_Laddering

Caption: General experimental workflow for studying this compound-induced apoptosis.

Experimental Protocols

Isolation of Plant Protoplasts (from Arabidopsis thaliana leaves)

This protocol is adapted from established methods for Arabidopsis thaliana and can be optimized for other plant species.

Materials:

  • 4-week-old Arabidopsis thaliana plants

  • Enzyme solution:

    • 1% (w/v) Cellulase R10

    • 0.25% (w/v) Macerozyme R10

    • 0.4 M Mannitol

    • 20 mM MES, pH 5.7

    • 20 mM KCl

    • 10 mM CaCl2

    • 0.1% (w/v) BSA

  • W5 solution:

    • 154 mM NaCl

    • 125 mM CaCl2

    • 5 mM KCl

    • 2 mM MES, pH 5.7

  • MMg solution:

    • 0.4 M Mannitol

    • 15 mM MgCl2

    • 4 mM MES, pH 5.7

  • Sterile water

  • Forceps and razor blades

  • Petri dishes

  • Nylon mesh (75 µm)

  • Centrifuge tubes

  • Swinging bucket centrifuge

Procedure:

  • Select healthy, fully expanded leaves from 4-week-old Arabidopsis plants.

  • Using fine forceps and a sharp razor blade, gently slice the leaves into thin strips (0.5-1 mm).

  • Immediately transfer the leaf strips into a petri dish containing 10 mL of enzyme solution.

  • Vacuum infiltrate the leaf strips for 30 minutes to ensure the enzyme solution penetrates the tissue.

  • Incubate the leaf strips in the dark for 3-4 hours at room temperature with gentle shaking (40-50 rpm).

  • To release the protoplasts, gently swirl the petri dish.

  • Filter the protoplast suspension through a 75 µm nylon mesh into a sterile centrifuge tube.

  • Centrifuge the protoplasts at 100 x g for 2 minutes in a swinging bucket rotor.

  • Carefully remove the supernatant and gently resuspend the protoplast pellet in 10 mL of W5 solution.

  • Incubate on ice for 30 minutes.

  • Centrifuge at 100 x g for 2 minutes and remove the supernatant.

  • Gently resuspend the protoplasts in MMg solution.

  • Determine the protoplast density using a hemocytometer and adjust to the desired concentration (e.g., 2 x 10^5 protoplasts/mL).

This compound Treatment of Protoplasts

Materials:

  • Isolated plant protoplasts in MMg solution

  • This compound stock solution (e.g., 1 mM in DMSO)

  • MMg solution

  • Microfuge tubes or 24-well plates

Procedure:

  • Aliquot the protoplast suspension into microfuge tubes or wells of a 24-well plate.

  • Prepare serial dilutions of this compound in MMg solution to achieve the desired final concentrations (e.g., 50, 100, 200, 500 nM).

  • Add the this compound dilutions to the protoplast suspensions. For the control, add an equivalent volume of MMg solution containing the same concentration of DMSO used for the highest toxin concentration.

  • Gently mix the suspension.

  • Incubate the protoplasts at room temperature in the dark for the desired time points (e.g., 6, 12, 24, 48 hours).

Quantification of Apoptosis

This assay detects DNA fragmentation, a hallmark of apoptosis.

Materials:

  • This compound-treated protoplasts

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde in PBS

  • Permeabilization solution (0.1% Triton X-100 in 0.1% sodium citrate)

  • TUNEL reaction mixture (commercially available kits are recommended, e.g., In Situ Cell Death Detection Kit, Fluorescein)

  • Fluorescence microscope

Procedure:

  • Collect the treated protoplasts by centrifugation at 100 x g for 2 minutes.

  • Wash the protoplasts once with PBS.

  • Fix the protoplasts in 4% paraformaldehyde for 1 hour at room temperature.

  • Wash the fixed protoplasts with PBS.

  • Resuspend the protoplasts in permeabilization solution and incubate on ice for 2 minutes.

  • Wash the protoplasts with PBS.

  • Resuspend the protoplasts in the TUNEL reaction mixture according to the manufacturer's instructions.

  • Incubate for 60 minutes at 37°C in a humidified, dark chamber.

  • Wash the protoplasts three times with PBS.

  • Resuspend the protoplasts in PBS and mount them on a microscope slide.

  • Observe the protoplasts under a fluorescence microscope. TUNEL-positive nuclei will exhibit green fluorescence.

  • Quantify the percentage of apoptotic cells by counting the number of fluorescent nuclei relative to the total number of nuclei (visualized using a DNA counterstain like DAPI).

This assay measures the activity of caspase-like proteases, which are key executioners of apoptosis.

Materials:

  • This compound-treated protoplasts

  • Lysis buffer (e.g., 100 mM HEPES, pH 7.5, 10% sucrose, 0.1% CHAPS, 1 mM EDTA, 10 mM DTT)

  • Caspase-3 substrate (e.g., Ac-DEVD-pNA or a fluorogenic substrate like Ac-DEVD-AMC)

  • Microplate reader

Procedure:

  • Collect the treated protoplasts by centrifugation.

  • Resuspend the protoplast pellet in ice-cold lysis buffer.

  • Lyse the protoplasts by sonication or freeze-thaw cycles.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

  • Collect the supernatant (protein extract).

  • Determine the protein concentration of the extract using a standard method (e.g., Bradford assay).

  • In a 96-well plate, mix the protein extract with the caspase-3 substrate in a reaction buffer provided with the assay kit.

  • Incubate the plate at 37°C for 1-2 hours.

  • Measure the absorbance (for pNA substrates) or fluorescence (for AMC substrates) using a microplate reader.

  • Calculate the relative caspase-3-like activity, normalizing to the protein concentration and comparing to the untreated control.

This assay visualizes the characteristic ladder-like pattern of DNA fragments produced during apoptosis.

Materials:

  • This compound-treated protoplasts

  • DNA extraction buffer (e.g., 10 mM Tris-HCl, pH 8.0, 100 mM NaCl, 25 mM EDTA, 0.5% SDS)

  • RNase A

  • Proteinase K

  • Phenol:Chloroform:Isoamyl alcohol (25:24:1)

  • Ethanol

  • TE buffer (10 mM Tris-HCl, pH 8.0, 1 mM EDTA)

  • Agarose gel electrophoresis system

  • DNA stain (e.g., Ethidium Bromide or SYBR Safe)

Procedure:

  • Collect a large number of treated protoplasts (e.g., 1-5 x 10^6) by centrifugation.

  • Resuspend the pellet in DNA extraction buffer.

  • Add RNase A to a final concentration of 100 µg/mL and incubate at 37°C for 1 hour.

  • Add Proteinase K to a final concentration of 100 µg/mL and incubate at 50°C for 3 hours or overnight.

  • Perform a phenol:chloroform:isoamyl alcohol extraction to purify the DNA.

  • Precipitate the DNA with ethanol and wash the pellet with 70% ethanol.

  • Air-dry the DNA pellet and resuspend it in TE buffer.

  • Run the DNA samples on a 1.5-2% agarose gel.

  • Stain the gel with a DNA stain and visualize the DNA fragments under UV light. A characteristic ladder of DNA fragments in multiples of ~180 bp will be visible in apoptotic samples.

References

Application of AAL Toxin TC2 as a Natural Herbicide for Weed Control: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AAL toxins, secondary metabolites produced by the fungus Alternaria alternata, have demonstrated significant potential as natural herbicides. Among these, AAL toxin TC2 presents a promising avenue for the development of bioherbicides due to its potent phytotoxic effects on a range of broadleaf weeds while exhibiting tolerance in several important monocotyledonous crops. This document provides detailed application notes and experimental protocols for researchers investigating the use of this compound for weed control.

AAL toxins, including TC2, function by disrupting sphingolipid metabolism in susceptible plants.[1][2] Specifically, they act as potent inhibitors of the enzyme ceramide synthase.[3][4] This inhibition leads to the accumulation of sphinganine and other long-chain bases, triggering a cascade of events that result in programmed cell death (PCD), manifesting as necrosis and growth inhibition.[3][5]

Data Presentation

The herbicidal efficacy of AAL toxins has been evaluated against various weed species. The following tables summarize the available quantitative data on the phytotoxic effects of AAL toxins.

Table 1: Herbicidal Efficacy of AAL Toxins against Various Weed Species

Weed SpeciesToxin Variant(s)Effective ConcentrationObserved EffectCitation(s)
Jimsonweed (Datura stramonium)AAL-toxin1.56 µg/mLOnset of effects on excised leaves[6]
Black Nightshade (Solanum nigrum)AAL-toxin0.01 µg/mLOnset of effects on excised leaves[6]
Duckweed (Lemna pausicostata)AAL-toxin20–40 nMIC50 for cellular electrolyte leakage and chlorophyll loss after 72h[3]
Prickly Sida (Sida spinosa)AAL-toxinNot specifiedSusceptible[1][3]
Datura (Datura sp.)AAL-toxinsNot specifiedSusceptible[1]

Table 2: Comparative Toxicity of AAL Toxin Variants

Toxin VariantRelative ToxicityCitation(s)
TAHighest[1][5]
TBHigh[1]
TC Lower than TA, higher than TD and TE [1][5]
TD>100 times lower than TA[1][5]
TE>100 times lower than TA[1][5]

Signaling Pathway and Experimental Workflow

To facilitate a deeper understanding of the mechanism of action and to provide a clear experimental framework, the following diagrams illustrate the this compound signaling pathway and a general experimental workflow for its evaluation as a natural herbicide.

G AAL_Toxin This compound Ceramide_Synthase Ceramide Synthase (Inhibited) AAL_Toxin->Ceramide_Synthase Inhibits Sphingolipid_Metabolism Disruption of Sphingolipid Metabolism Ceramide_Synthase->Sphingolipid_Metabolism Disrupts LCB_Accumulation Accumulation of Long-Chain Bases (e.g., Sphinganine) Sphingolipid_Metabolism->LCB_Accumulation Leads to JA_ET_Signaling Jasmonic Acid (JA) and Ethylene (ET) Signaling LCB_Accumulation->JA_ET_Signaling Activates PCD Programmed Cell Death (PCD) JA_ET_Signaling->PCD Promotes Necrosis Necrosis and Growth Inhibition PCD->Necrosis Results in

This compound Signaling Pathway

G start Start: Prepare this compound Stock Solution weed_selection Select Target Weed Species (e.g., Jimsonweed, Black Nightshade) start->weed_selection treatment Treat Plants/Leaf Discs with Varying Concentrations of this compound weed_selection->treatment phytotoxicity_assay Phytotoxicity Assay (Visual Assessment of Necrosis) treatment->phytotoxicity_assay electrolyte_leakage Electrolyte Leakage Assay treatment->electrolyte_leakage chlorophyll_assay Chlorophyll Content Assay treatment->chlorophyll_assay data_analysis Data Analysis and Determination of EC50/IC50 phytotoxicity_assay->data_analysis electrolyte_leakage->data_analysis chlorophyll_assay->data_analysis end End: Evaluate Herbicidal Potential data_analysis->end

References

Application Notes and Protocols for Testing AAL Toxin TA Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide detailed protocols for assessing the cytotoxic effects of AAL (Alternaria alternata f. sp. lycopersici) Toxin TA on mammalian cell cultures. The methodologies are designed for researchers in toxicology, drug development, and other scientific fields to reliably quantify cytotoxicity and elucidate the underlying mechanisms of AAL Toxin TA-induced cell death.

Introduction

AAL Toxin TA is a mycotoxin produced by the fungus Alternaria alternata f. sp. lycopersici. It is a sphinganine analog mycotoxin that induces programmed cell death (apoptosis) in both plant and animal cells.[1][2] The primary mechanism of action involves the inhibition of ceramide synthase, a key enzyme in the sphingolipid metabolism pathway.[3][4][5] This disruption leads to an accumulation of sphinganine, which in turn triggers a signaling cascade culminating in apoptosis. These protocols outline key in vitro assays to measure the cytotoxic and apoptotic effects of AAL Toxin TA.

Principle of Assays

Several assays are employed to measure different aspects of cytotoxicity:

  • MTT Assay: This colorimetric assay assesses cell metabolic activity, which is an indicator of cell viability. Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT to a purple formazan product.[1][6] The amount of formazan is proportional to the number of living cells.

  • LDH Assay: The lactate dehydrogenase (LDH) cytotoxicity assay measures the release of LDH from damaged cells into the culture medium.[7][8] LDH is a stable cytoplasmic enzyme that is released upon cell membrane lysis, making it a reliable indicator of cytotoxicity.[7]

  • Caspase-3 Activity Assay: This assay quantifies the activity of caspase-3, a key executioner caspase in the apoptotic pathway.[9][10] Activated caspase-3 cleaves a specific substrate, releasing a fluorescent or colorimetric product that can be measured.

Data Presentation

Quantitative data from the cytotoxicity assays should be summarized for clear comparison. The following tables provide templates for presenting your results.

Table 1: MTT Assay - Cell Viability after AAL Toxin TA Treatment

AAL Toxin TA Concentration (µM)% Cell Viability (Mean ± SD)
0 (Vehicle Control)100 ± SD
1Value ± SD
10Value ± SD
25Value ± SD
50Value ± SD
100Value ± SD

Table 2: LDH Assay - Cytotoxicity after AAL Toxin TA Treatment

AAL Toxin TA Concentration (µM)% Cytotoxicity (Mean ± SD)
0 (Spontaneous LDH Release)0 ± SD
1Value ± SD
10Value ± SD
25Value ± SD
50Value ± SD
100Value ± SD
Maximum LDH Release (Lysis Control)100 ± SD

Table 3: Caspase-3 Activity Assay - Fold Increase in Caspase-3 Activity

AAL Toxin TA Concentration (µM)Fold Increase in Caspase-3 Activity (Mean ± SD)
0 (Untreated Control)1.0 ± SD
1Value ± SD
10Value ± SD
25Value ± SD
50Value ± SD
100Value ± SD

Experimental Protocols

Cell Culture
  • Recommended Cell Lines: Based on studies of related mycotoxins, various mammalian cell lines can be used, such as MDCK (dog kidney), H4TG (rat liver hepatoma), and NIH3T3 (mouse fibroblast) cells.[11] Human cell lines like Jurkat (T-lymphocyte) or HeLa (cervical cancer) are also commonly used for apoptosis studies.

  • Culture Conditions: Cells should be cultured in the appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

AAL Toxin TA Preparation
  • AAL Toxin TA should be dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to prepare a stock solution.

  • Serial dilutions of the toxin should be prepared in the cell culture medium to achieve the desired final concentrations for treatment. Ensure the final DMSO concentration in the culture wells is consistent across all treatments and does not exceed 0.1% to avoid solvent-induced cytotoxicity.

Protocol 1: MTT Assay for Cell Viability

This protocol is adapted from standard MTT assay procedures.[6][12]

Materials:

  • 96-well flat-bottom plates

  • AAL Toxin TA stock solution

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Toxin Treatment: After 24 hours, remove the medium and add 100 µL of fresh medium containing various concentrations of AAL Toxin TA (e.g., 1, 10, 25, 50, 100 µM). Include a vehicle control (medium with the same concentration of DMSO as the highest toxin concentration).

  • Incubation: Incubate the plate for 24 to 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

Protocol 2: LDH Cytotoxicity Assay

This protocol is based on standard LDH assay procedures.[7][8]

Materials:

  • 96-well flat-bottom plates

  • AAL Toxin TA stock solution

  • Complete cell culture medium

  • LDH cytotoxicity detection kit (containing LDH assay buffer, substrate mix, and stop solution)

  • Lysis buffer (e.g., 1% Triton X-100)

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Controls: Include the following controls on the plate:

    • Spontaneous LDH release: Untreated cells.

    • Maximum LDH release: Untreated cells lysed with lysis buffer 30 minutes before the end of the incubation period.

    • Background control: Medium without cells.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24-72 hours).

  • Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubation and Measurement: Incubate the plate at room temperature for 30 minutes, protected from light. Add 50 µL of stop solution and measure the absorbance at 490 nm.

  • Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100

Protocol 3: Caspase-3 Activity Assay (Fluorometric)

This protocol is adapted from commercially available caspase-3 assay kits.[9][10]

Materials:

  • 96-well black, clear-bottom plates

  • AAL Toxin TA stock solution

  • Complete cell culture medium

  • Caspase-3 assay kit (containing lysis buffer, assay buffer, DTT, and fluorogenic caspase-3 substrate, e.g., Ac-DEVD-AMC)

  • Fluorometric microplate reader

Procedure:

  • Cell Seeding and Treatment: Seed cells in a 96-well black plate and treat with AAL Toxin TA as described in the MTT protocol.

  • Cell Lysis: After treatment, centrifuge the plate and remove the supernatant. Add 50 µL of lysis buffer to each well and incubate on ice for 10-15 minutes.

  • Assay Preparation: Prepare the caspase-3 assay buffer containing DTT and the fluorogenic substrate according to the kit's instructions.

  • Reaction Initiation: Add 50 µL of the prepared assay buffer to each well containing the cell lysate.

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Fluorescence Measurement: Measure the fluorescence using a microplate reader with an excitation wavelength of 380 nm and an emission wavelength of 460 nm.

  • Data Analysis: Calculate the fold increase in caspase-3 activity by dividing the fluorescence reading of the treated samples by the fluorescence reading of the untreated control.

Mandatory Visualizations

Signaling Pathway of AAL Toxin TA-Induced Apoptosis

The following diagram illustrates the mechanism by which AAL Toxin TA induces apoptosis through the inhibition of ceramide synthase.

AAL_Toxin_Pathway AAL_Toxin AAL Toxin TA Ceramide_Synthase Ceramide Synthase AAL_Toxin->Ceramide_Synthase Inhibits Ceramide Ceramide Ceramide_Synthase->Ceramide Produces Sphinganine Sphinganine Sphinganine->Ceramide_Synthase Substrate Apoptosis_Signal Pro-Apoptotic Signaling Sphinganine->Apoptosis_Signal Accumulation Activates Pro_Survival Pro-Survival Signaling Ceramide->Pro_Survival Promotes Caspase_Activation Caspase Activation (e.g., Caspase-3) Apoptosis_Signal->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: AAL Toxin TA inhibits ceramide synthase, leading to apoptosis.

Experimental Workflow for Cytotoxicity Testing

This diagram outlines the general workflow for assessing the cytotoxicity of AAL Toxin TA using the described protocols.

Experimental_Workflow start Start cell_culture Cell Seeding (96-well plate) start->cell_culture toxin_treatment AAL Toxin TA Treatment (24-72h) cell_culture->toxin_treatment assay Perform Cytotoxicity Assay toxin_treatment->assay mtt MTT Assay assay->mtt ldh LDH Assay assay->ldh caspase Caspase-3 Assay assay->caspase measurement Measure Absorbance/ Fluorescence mtt->measurement ldh->measurement caspase->measurement analysis Data Analysis (% Viability / % Cytotoxicity / Fold Increase) measurement->analysis end End analysis->end

Caption: General workflow for AAL Toxin TA cytotoxicity assessment.

References

Application Notes and Protocols for AAL Toxin TC2 in vitro Enzyme Inhibition Assay for Ceramide Synthase

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceramide synthases (CerS) are a family of six enzymes (CerS1-6) responsible for the N-acylation of a sphingoid base to form ceramide, a central molecule in sphingolipid metabolism and a critical player in various cellular signaling pathways.[1] Dysregulation of ceramide metabolism has been implicated in numerous diseases, including cancer, neurodegenerative disorders, and metabolic diseases, making CerS attractive therapeutic targets. AAL toxins, mycotoxins produced by the fungus Alternaria alternata, are known inhibitors of ceramide synthase.[1][2] This document provides detailed application notes and protocols for an in vitro enzyme inhibition assay of ceramide synthase using AAL Toxin TC2.

This compound belongs to a family of sphinganine-analog mycotoxins that act as competitive inhibitors of ceramide synthase.[3][4] This competitive inhibition leads to the disruption of sphingolipid metabolism.[4] While extensive research has been conducted on AAL toxins TA and TB, specific quantitative data on the inhibitory potency of this compound is not as widely available. This protocol provides a framework for researchers to determine the inhibitory effects of this compound on specific ceramide synthase isoforms.

Data Presentation: Comparative Inhibitory Activities

CompoundTargetAssay SystemIC50 / KiReference
AAL Toxin TACeramide SynthaseTomato Leaf DiscsCauses electrolyte leakage at 0.01 µM[5]
AAL Toxin Analogue 9Ceramide Synthase 1K562 cellsNon-cytotoxic, maintains CerS1 inhibition[6]
Fumonisin B1 (FB1)Ceramide Synthase (general)Rat Liver Microsomes~0.1 µM[7]
Fumonisin B1 (FB1)LOH1 (Arabidopsis CerS)in vitroLower Ki than other isoforms[8][9]

Signaling Pathway

Ceramide synthases are integral to the de novo synthesis of ceramides, which are central to complex sphingolipid metabolism and signaling cascades that regulate cellular processes such as apoptosis, cell cycle arrest, and inflammation.[10]

Ceramide_Signaling_Pathway cluster_de_novo De Novo Synthesis cluster_inhibition Inhibition cluster_downstream Downstream Signaling Serine_Palmitoyl_CoA Serine + Palmitoyl-CoA Ketosphinganine 3-Ketosphinganine Serine_Palmitoyl_CoA->Ketosphinganine SPT Sphinganine Sphinganine Ketosphinganine->Sphinganine 3-KSR Dihydroceramide Dihydroceramide Sphinganine->Dihydroceramide CerS1-6 Ceramide Ceramide Dihydroceramide->Ceramide DES Complex_Sphingolipids Complex Sphingolipids Ceramide->Complex_Sphingolipids Apoptosis Apoptosis Ceramide->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Ceramide->Cell_Cycle_Arrest Inflammation Inflammation Ceramide->Inflammation AAL_Toxin_TC2 This compound AAL_Toxin_TC2->Dihydroceramide Inhibits CerS

Caption: Ceramide Synthesis and Inhibition by this compound.

Experimental Protocols

This section details the methodology for an in vitro fluorescent assay to determine the inhibitory activity of this compound on ceramide synthase. This protocol is adapted from established methods and can be modified for specific CerS isoforms.[11]

Materials and Reagents
  • This compound: Prepare a stock solution in a suitable solvent (e.g., DMSO or ethanol). The final solvent concentration in the assay should be kept low (e.g., <1%) to avoid enzyme inhibition.

  • Ceramide Synthase Source: Microsomal fractions from cells or tissues overexpressing a specific CerS isoform, or a commercially available purified enzyme.

  • Fluorescent Sphinganine Substrate: NBD-sphinganine (N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)-sphinganine).

  • Acyl-CoA Substrate: Fatty acyl-CoA corresponding to the specificity of the CerS isoform being tested (see table below).

  • Reaction Buffer: 20 mM HEPES (pH 7.4), 25 mM KCl, 2 mM MgCl2, 0.5 mM DTT, 0.1% (w/v) fatty acid-free BSA.[11]

  • Stop Solution: Chloroform/Methanol (2:1, v/v).

  • 96-well plates: Black, clear-bottom plates for fluorescence reading.

  • Plate reader: Capable of fluorescence detection (Excitation/Emission ~466/539 nm for NBD).

Ceramide Synthase Isoform Substrate Specificity
IsoformPrimary Acyl-CoA Substrate(s)Key Tissue Distribution
CerS1C18:0-CoABrain, Muscle
CerS2C22:0-CoA, C24:0-CoA, C24:1-CoALiver, Kidney, Brain
CerS3C26:0-CoA and longerSkin, Testis
CerS4C18:0-CoA, C20:0-CoASkin, Heart, Liver
CerS5C16:0-CoALung, most tissues
CerS6C14:0-CoA, C16:0-CoAMost tissues
Data compiled from multiple sources.[4][12]

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A1 Prepare Reagents: This compound dilutions, Enzyme, Substrates, Buffers B1 Add Reaction Buffer to wells A1->B1 B2 Add this compound or Vehicle B1->B2 B3 Add CerS Enzyme Preparation B2->B3 B4 Pre-incubate B3->B4 B5 Initiate reaction with NBD-sphinganine and Acyl-CoA B4->B5 B6 Incubate at 37°C B5->B6 B7 Stop reaction with Chloroform/Methanol B6->B7 C1 Phase separate by centrifugation B7->C1 C2 Transfer organic phase to new plate C1->C2 C3 Evaporate solvent C2->C3 C4 Resuspend in appropriate solvent C3->C4 C5 Read fluorescence C4->C5 C6 Calculate % Inhibition and IC50 C5->C6

Caption: In Vitro Ceramide Synthase Inhibition Assay Workflow.

Detailed Protocol
  • Preparation of Reagents:

    • Prepare serial dilutions of this compound in the reaction buffer. The final concentrations should span a range appropriate for determining an IC50 value (e.g., from 1 nM to 100 µM).

    • Thaw the CerS enzyme preparation on ice.

    • Prepare a mixture of NBD-sphinganine and the appropriate acyl-CoA in reaction buffer.

  • Assay Setup:

    • To each well of a 96-well plate, add 50 µL of reaction buffer.

    • Add 10 µL of the this compound dilution or vehicle control to the respective wells.

    • Add 20 µL of the CerS enzyme preparation to all wells except the "no enzyme" control wells.

    • Pre-incubate the plate at 37°C for 10-15 minutes.

  • Enzymatic Reaction:

    • Initiate the reaction by adding 20 µL of the NBD-sphinganine/acyl-CoA mixture to each well.

    • Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes). The optimal incubation time should be determined empirically to ensure the reaction is in the linear range.

  • Reaction Termination and Product Extraction:

    • Stop the reaction by adding 100 µL of the chloroform/methanol stop solution to each well.

    • Mix thoroughly and centrifuge the plate to separate the aqueous and organic phases.

    • Carefully transfer the lower organic phase containing the lipid products to a new 96-well plate.

    • Evaporate the solvent under a stream of nitrogen or in a vacuum concentrator.

    • Resuspend the dried lipid film in a suitable solvent (e.g., methanol or ethanol).

  • Data Acquisition and Analysis:

    • Measure the fluorescence of each well using a plate reader (Excitation/Emission ~466/539 nm).

    • Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion

This document provides a comprehensive guide for researchers interested in studying the inhibitory effects of this compound on ceramide synthase activity. The provided protocols and diagrams offer a clear framework for conducting these experiments. While specific inhibitory data for this compound is currently limited in public literature, the methodologies described herein will enable researchers to generate this valuable data, contributing to a deeper understanding of sphingolipid metabolism and the development of novel therapeutics.

References

Application of AAL Toxin TC2 in Plant Pathology Research: A Detailed Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of AAL Toxin TC2 in plant pathology research. This compound, a mycotoxin produced by the fungus Alternaria alternata f. sp. lycopersici, is a potent inducer of programmed cell death (PCD) in susceptible plants. Its specific mode of action makes it a valuable tool for studying fundamental cellular processes, screening for disease resistance, and identifying potential targets for novel fungicides.

Application Notes

This compound is a sphinganine analogue mycotoxin that competitively inhibits ceramide synthase, a key enzyme in the sphingolipid biosynthetic pathway.[1] This inhibition leads to the accumulation of long-chain sphingoid bases, which act as signaling molecules to trigger a cascade of events culminating in PCD.[1][2] The resulting cell death exhibits hallmark features of apoptosis, including DNA laddering, chromatin condensation, and cell shrinkage.[2]

The primary applications of this compound in plant pathology research include:

  • Induction of Programmed Cell Death (PD): this compound provides a controlled and specific method to induce PCD in sensitive plant species, allowing for the detailed study of the molecular mechanisms underlying this process.[3][4]

  • Screening for Disease Resistance: The differential sensitivity of plant varieties to this compound can be exploited to screen for genetic resistance to Alternaria stem canker and other diseases involving similar pathogenic mechanisms.[5]

  • Elucidation of Signaling Pathways: The toxin serves as a chemical probe to investigate the roles of various signaling molecules, such as reactive oxygen species (ROS), ethylene, and nitric oxide (NO), in the plant defense response and cell death pathways.[3][6]

  • Herbicide and Bioherbicide Development: The potent phytotoxic effects of AAL toxins have been explored for their potential as natural herbicides.[1][7]

Quantitative Data Summary

The following tables summarize key quantitative data related to the application of this compound and its analogues.

ParameterPlant/Cell LineConcentration/ValueReference
Effective Concentration for Necrosis Detached Tomato Leaves (TA and TB isoforms)10 ng/mL[8]
Effective Concentration for Cell Death LOH2 and WT Arabidopsis Leaves200 nM[1]
IC50 (Electrolyte Leakage & Chlorophyll Loss) Duckweed (Lemna pausicostata)20-40 nM (after 72h)
Dose-Response (Excised Leaves) Jimsonweed (Datura stramonium)Effects at 1.56 µg/mL[9]
Dose-Response (Excised Leaves) Black Nightshade (Solanum nigrum L.)Effects at 0.01 µg/mL[9]
IC50 (Mammalian Cell Toxicity) Rat Liver Hepatoma (H4TG) - Analogue 9200 µM[7]
IC50 (Mammalian Cell Toxicity) Fumonisin B1 (FB1) in H4TG cells10 µM[7]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways initiated by this compound and a general experimental workflow for its application in research.

AAL_Toxin_Signaling AAL_Toxin This compound Ceramide_Synthase Ceramide Synthase (Sphinganine N-acyltransferase) AAL_Toxin->Ceramide_Synthase Inhibits Sphingoid_Bases Accumulation of Long-Chain Sphingoid Bases Ceramide_Synthase->Sphingoid_Bases Blocks conversion to Ceramides ROS_Burst Oxidative Burst (ROS Production) Sphingoid_Bases->ROS_Burst Ethylene Ethylene Production Sphingoid_Bases->Ethylene NO_Production Nitric Oxide (NO) Production Sphingoid_Bases->NO_Production MAPK_Cascade MAP Kinase Cascade ROS_Burst->MAPK_Cascade Ethylene->MAPK_Cascade NO_Production->MAPK_Cascade PCD Programmed Cell Death (Apoptosis-like) MAPK_Cascade->PCD

Caption: this compound signaling pathway leading to programmed cell death.

Experimental_Workflow start Start: Plant Material Selection (Susceptible Genotype) treatment This compound Treatment (e.g., Leaf Infiltration) start->treatment incubation Incubation (Controlled Environment) treatment->incubation data_collection Data Collection & Analysis incubation->data_collection el Electrolyte Leakage Assay data_collection->el dna DNA Laddering Assay data_collection->dna ros ROS Quantification data_collection->ros ethylene Ethylene Measurement data_collection->ethylene end Conclusion el->end dna->end ros->end ethylene->end

Caption: General experimental workflow for this compound application.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: this compound Leaf Infiltration Assay

This protocol describes the application of this compound directly to plant leaves to observe its effects.

Materials:

  • This compound stock solution (e.g., 1 mM in DMSO)

  • Infiltration buffer (e.g., 10 mM MgCl₂)

  • Syringe without a needle (1 mL)

  • Susceptible plant species (e.g., tomato, Nicotiana benthamiana)

  • Control solution (Infiltration buffer with DMSO equivalent to the toxin treatment)

Procedure:

  • Prepare the this compound working solution by diluting the stock solution in the infiltration buffer to the desired final concentration (e.g., 100 nM - 1 µM).

  • Select healthy, fully expanded leaves on the plant.

  • Gently press the tip of the syringe against the abaxial (underside) of the leaf.

  • Slowly and steadily depress the plunger to infiltrate the solution into the leaf tissue. A successful infiltration will appear as a darkened, water-soaked area.

  • Infiltrate a separate leaf area with the control solution.

  • Mark the infiltrated areas.

  • Maintain the plants under controlled environmental conditions (e.g., 16h light/8h dark cycle, 22-25°C).

  • Observe and document the development of necrotic lesions at regular intervals (e.g., 24, 48, 72 hours post-infiltration).

Protocol 2: Electrolyte Leakage Assay

This assay quantifies cell death by measuring the leakage of ions from damaged cell membranes.[3][10]

Materials:

  • Leaf discs from treated and control plants

  • Deionized water

  • Conductivity meter

  • 12-well plates or similar containers

  • Cork borer

Procedure:

  • Collect leaf discs (e.g., 1 cm diameter) from the infiltrated areas of both this compound-treated and control leaves at specified time points.

  • Rinse the leaf discs briefly with deionized water to remove surface contaminants.

  • Float the leaf discs in a known volume of deionized water (e.g., 5 mL) in individual wells of a 12-well plate.

  • Incubate at room temperature with gentle shaking.

  • Measure the electrical conductivity of the solution at various time points (e.g., 1, 2, 4, 8, 24 hours) using a conductivity meter.

  • After the final time point, autoclave the samples (including the leaf discs) to induce 100% electrolyte leakage.

  • Measure the final conductivity of the autoclaved samples.

  • Calculate the percentage of electrolyte leakage at each time point: (Conductivity at time X / Final conductivity) * 100.

Protocol 3: DNA Laddering Assay

This protocol is used to visualize the characteristic fragmentation of DNA that occurs during apoptosis.[11][12]

Materials:

  • Leaf tissue from treated and control plants

  • DNA extraction buffer (e.g., CTAB buffer)

  • RNase A

  • Proteinase K

  • Isopropanol and Ethanol (70%)

  • Agarose gel electrophoresis system

  • DNA loading dye

  • DNA ladder marker

  • Ethidium bromide or other DNA stain

  • UV transilluminator

Procedure:

  • Harvest leaf tissue (approximately 100 mg) from treated and control areas at desired time points.

  • Freeze the tissue in liquid nitrogen and grind to a fine powder.

  • Add DNA extraction buffer and incubate at 65°C for 1 hour.

  • Perform a chloroform:isoamyl alcohol extraction to remove proteins and lipids.

  • Precipitate the DNA from the aqueous phase using cold isopropanol.

  • Wash the DNA pellet with 70% ethanol and air dry.

  • Resuspend the DNA in TE buffer containing RNase A and incubate at 37°C for 30 minutes to remove RNA.

  • Add Proteinase K and incubate at 50°C for 1 hour to digest proteins.

  • Load the DNA samples mixed with loading dye onto a 1.5-2% agarose gel containing a DNA stain.

  • Run the gel at a low voltage to ensure good separation of the DNA fragments.

  • Visualize the DNA laddering pattern under UV light. A characteristic ladder of DNA fragments in multiples of ~180 bp will be visible in apoptotic samples.

Protocol 4: Quantification of Reactive Oxygen Species (ROS)

This protocol provides a general method for detecting ROS, such as hydrogen peroxide (H₂O₂), using a fluorescent probe.[9][13]

Materials:

  • Leaf discs from treated and control plants

  • 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA)

  • Phosphate buffer (e.g., 50 mM, pH 7.4)

  • Fluorescence microscope or plate reader

Procedure:

  • Prepare a working solution of H₂DCFDA in phosphate buffer (e.g., 10 µM).

  • Incubate leaf discs from treated and control plants in the H₂DCFDA solution in the dark for 30-60 minutes.

  • Wash the leaf discs with phosphate buffer to remove excess probe.

  • Observe the fluorescence of the leaf discs using a fluorescence microscope with appropriate filters (excitation ~488 nm, emission ~525 nm). Increased green fluorescence indicates higher levels of ROS.

  • For quantitative analysis, the fluorescence can be measured using a fluorescence plate reader.

Protocol 5: Ethylene Measurement

This protocol describes the measurement of ethylene production from plant tissues using gas chromatography.[14][15]

Materials:

  • Leaf tissue from treated and control plants

  • Airtight vials or containers

  • Gas chromatograph (GC) equipped with a flame ionization detector (FID) and a suitable column (e.g., alumina)

  • Gas-tight syringe

Procedure:

  • Place a known weight of leaf tissue from treated and control plants into airtight vials.

  • Seal the vials and incubate under controlled conditions for a specific period (e.g., 4-24 hours) to allow ethylene to accumulate in the headspace.

  • Using a gas-tight syringe, withdraw a sample of the headspace gas from each vial.

  • Inject the gas sample into the gas chromatograph.

  • Quantify the ethylene concentration by comparing the peak area to a standard curve generated with known concentrations of ethylene gas.

  • Express ethylene production as a rate (e.g., nL g⁻¹ h⁻¹).

References

AAL Toxin TC2: A Powerful Tool for Unraveling Host-Pathogen Interactions

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

AAL toxins are a group of mycotoxins produced by the fungus Alternaria alternata f. sp. lycopersici, the causative agent of stem canker disease in susceptible tomato cultivars. Among these, AAL Toxin TC2 stands out as a critical molecule for studying the intricate dance between plant hosts and microbial pathogens. Its specific mechanism of action, targeting a fundamental biochemical pathway, makes it an invaluable tool for dissecting the signaling cascades that govern programmed cell death (PCD), a key process in both disease and development. This document provides detailed application notes and experimental protocols for utilizing this compound in research settings, particularly for those in drug development seeking to understand and manipulate cell death pathways.

AAL toxins, including TC2, are structural analogs of sphinganine and act as potent and specific inhibitors of ceramide synthase, a key enzyme in the de novo sphingolipid biosynthesis pathway.[1] This inhibition leads to the accumulation of cytotoxic long-chain sphingoid bases, such as sphinganine and phytosphingosine, which in turn trigger a cascade of events culminating in PCD.[1][2] This process shares remarkable similarities with apoptosis in animal cells, involving hallmarks such as DNA laddering, chromatin condensation, and the activation of caspase-like proteases.[1]

The host-specificity of AAL toxins in tomato is determined by the Asc-1 gene. Tomato cultivars possessing a functional Asc-1 gene are resistant to the toxin, while those with a mutated or non-functional version are susceptible. This genetic basis provides a powerful model system for studying gene-for-gene relationships in host-pathogen interactions.

Quantitative Data Summary

The following table summarizes key quantitative data related to the activity of AAL toxins. It is important to note that while specific data for this compound is limited, the data for the broader AAL toxin family provides a strong basis for experimental design. The activity of TC was found to be lower than that of TA but higher than that of TD and TE.[2]

ParameterValueOrganism/SystemRemarksReference
Effective Concentration for Toxicity 10 ng/mLDetached tomato leaves (Lycopersicon esculentum)AAL toxins TA and TB induce necrosis at this concentration.[2]
Effective Concentration for Cell Death 200 nMArabidopsis thaliana leavesInfiltration with AAL toxin induces cell death.
IC50 (H4TG hepatoma cell line) 10 µg/mLRat hepatoma cellsDemonstrates toxicity in mammalian cells.
Relative Toxicity TA > TC > TD/TEDetached tomato leavesProvides a qualitative comparison of different AAL toxin congeners.[2]

Signaling Pathway of AAL Toxin-Induced Programmed Cell Death

This compound exerts its effect by competitively inhibiting ceramide synthase. This initial event triggers a well-defined signaling cascade leading to programmed cell death. The key steps are outlined in the diagram below.

AAL_Toxin_Signaling AAL_Toxin This compound Ceramide_Synthase Ceramide Synthase AAL_Toxin->Ceramide_Synthase Inhibits Sphinganine Accumulation of Sphinganine & Phytosphingosine Ceramide_Synthase->Sphinganine Blocks conversion to Ceramide ROS_Burst Oxidative Burst (ROS Production) Sphinganine->ROS_Burst Ethylene Ethylene Signaling Sphinganine->Ethylene Caspase_Activation Caspase-like Protease Activation ROS_Burst->Caspase_Activation Ethylene->Caspase_Activation PCD Programmed Cell Death (PCD) Caspase_Activation->PCD

Caption: Signaling pathway of this compound-induced PCD.

Experimental Protocols

The following protocols provide detailed methodologies for key experiments to study host-pathogen interactions using this compound.

Protocol 1: this compound Stock Solution Preparation

Objective: To prepare a stable and accurate stock solution of this compound for use in various bioassays.

Materials:

  • This compound (lyophilized powder)

  • Dimethyl sulfoxide (DMSO) or ethanol

  • Sterile, nuclease-free water

  • Microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Reconstitution: Dissolve the lyophilized this compound powder in a small volume of DMSO or ethanol to create a high-concentration primary stock solution (e.g., 10 mM). Gently vortex to ensure complete dissolution.

  • Aqueous Dilution: For most plant-based assays, a working stock solution in sterile water is preferred. Prepare a secondary stock by diluting the primary DMSO/ethanol stock in sterile water. For example, to make a 1 mM aqueous stock, dilute the 10 mM primary stock 1:10 in sterile water.

  • Aliquoting and Storage: Aliquot the working stock solution into smaller, single-use volumes in microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term storage.

Protocol 2: Leaf Disc Infiltration Assay for Phytotoxicity

Objective: To assess the phytotoxic effects of this compound on plant leaf tissue.

Materials:

  • Healthy, fully expanded leaves from the plant species of interest (e.g., susceptible and resistant tomato cultivars)

  • This compound working stock solution

  • Infiltration buffer (e.g., 10 mM MES, pH 6.0)

  • Syringe without a needle (1 mL)

  • Petri dishes

  • Sterile filter paper

  • Cork borer or razor blade

Procedure:

  • Leaf Disc Preparation: Use a cork borer to cut uniform leaf discs from the plant leaves, avoiding the midrib. Alternatively, cut small squares of leaf tissue with a razor blade.

  • Infiltration: Prepare serial dilutions of the this compound working stock in the infiltration buffer. A starting range of 10 ng/mL to 1 µg/mL is recommended based on available data.[2] Use the infiltration buffer with the same concentration of the solvent (e.g., DMSO) as a negative control.

  • Gently press the opening of the syringe against the abaxial (lower) surface of the leaf disc and slowly infiltrate the solution until the area appears water-soaked.

  • Incubation: Place the infiltrated leaf discs on sterile filter paper moistened with sterile water in a Petri dish. Seal the Petri dishes with parafilm and incubate under controlled light and temperature conditions (e.g., 16-hour photoperiod at 25°C).

  • Observation: Observe the leaf discs daily for the appearance of necrotic lesions, chlorosis, and other signs of cell death. Document the results photographically.

Protocol 3: Electrolyte Leakage Assay for Quantifying Cell Death

Objective: To quantify the extent of plasma membrane damage and cell death induced by this compound by measuring the leakage of electrolytes from treated tissues.

Materials:

  • Leaf discs treated with this compound (from Protocol 2)

  • Deionized water

  • Conductivity meter

  • Shaking incubator

  • Test tubes or multi-well plates

Procedure:

  • Washing: After the desired incubation period, gently wash the treated leaf discs with deionized water to remove any surface electrolytes.

  • Incubation in Water: Place the washed leaf discs in test tubes or wells of a multi-well plate containing a known volume of deionized water (e.g., 10 mL).

  • Shaking Incubation: Incubate the samples on a shaker at a gentle speed (e.g., 100 rpm) at room temperature.

  • Conductivity Measurement (Initial): At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), measure the electrical conductivity of the water in each sample using a conductivity meter.

  • Total Electrolyte Measurement (Final): After the final time point, boil the samples (including the leaf discs) for 10-15 minutes to induce complete electrolyte leakage. Alternatively, freeze the samples at -80°C and then thaw them.

  • Cool the samples to room temperature and measure the final conductivity.

  • Calculation: Express the electrolyte leakage as a percentage of the total conductivity:

    • Electrolyte Leakage (%) = (Initial Conductivity / Final Conductivity) * 100

Protocol 4: Evans Blue Staining for Visualization of Dead Cells

Objective: To qualitatively and quantitatively assess cell death by staining non-viable cells with Evans blue dye.

Materials:

  • Plant tissue (leaf discs, protoplasts, or suspension cells) treated with this compound

  • 0.25% (w/v) Evans blue solution in water

  • Phosphate-buffered saline (PBS) or sterile water for washing

  • N,N-dimethylformamide (DMF) or 1% (w/v) SDS in 50% methanol for dye extraction

  • Spectrophotometer

  • Microscope

Procedure:

  • Staining: Incubate the this compound-treated plant material in the 0.25% Evans blue solution for 15-30 minutes at room temperature.

  • Washing: Thoroughly wash the stained material with PBS or sterile water to remove excess, unbound dye.

  • Qualitative Assessment: Observe the stained tissue under a light microscope. Dead cells will be stained blue due to the compromised plasma membrane allowing the dye to enter.

  • Quantitative Assessment:

    • To quantify cell death, incubate the stained and washed tissue in a known volume of DMF or 1% SDS in 50% methanol for 1 hour at room temperature to extract the bound Evans blue dye.

    • Measure the absorbance of the extracted dye at 600 nm using a spectrophotometer.

    • The absorbance is directly proportional to the amount of cell death.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for studying the effects of this compound on plant cells.

Experimental_Workflow Start Start: Prepare Plant Material (Leaf Discs, Protoplasts, etc.) Treatment This compound Treatment (Varying Concentrations & Times) Start->Treatment Assay_Choice Select Assay(s) Treatment->Assay_Choice Phytotoxicity Phytotoxicity Assay (Visual Observation) Assay_Choice->Phytotoxicity Electrolyte_Leakage Electrolyte Leakage Assay (Quantitative Cell Death) Assay_Choice->Electrolyte_Leakage Evans_Blue Evans Blue Staining (Qualitative/Quantitative Cell Death) Assay_Choice->Evans_Blue Caspase_Assay Caspase-like Activity Assay Assay_Choice->Caspase_Assay Data_Analysis Data Analysis & Interpretation Phytotoxicity->Data_Analysis Electrolyte_Leakage->Data_Analysis Evans_Blue->Data_Analysis Caspase_Assay->Data_Analysis End Conclusion Data_Analysis->End

Caption: A typical experimental workflow using this compound.

Conclusion

This compound is a highly specific and potent tool for inducing and studying programmed cell death in plants. Its well-defined mechanism of action, targeting ceramide synthase, allows for the precise dissection of the sphingolipid-mediated signaling pathway that governs this fundamental cellular process. The protocols and data presented in this document provide a solid foundation for researchers, scientists, and drug development professionals to effectively utilize this compound in their investigations of host-pathogen interactions, cell death regulation, and the development of novel therapeutic or agricultural agents. The ability to induce a genetically determined cell death pathway with a small molecule offers a unique opportunity to screen for compounds that can modulate this process, with potential applications in both medicine and agriculture.

References

Application Note and Protocol: Solid-Phase Extraction (SPE) for the Purification of AAL Toxin TC2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AAL toxins are a group of mycotoxins produced by the fungus Alternaria alternata. These toxins are structurally analogous to sphinganine, a key intermediate in sphingolipid biosynthesis. By competitively inhibiting ceramide synthase, AAL toxins disrupt sphingolipid metabolism, leading to the accumulation of free sphingoid bases, which can trigger programmed cell death (PCD).[1][2] Among the various AAL toxin congeners, AAL toxin TC2, along with its regioisomer TC1, is a non-acetylated form that differs from the more commonly studied TA toxins by the absence of hydroxyl groups at C4 and C5.[3] The purification of specific AAL toxin congeners like TC2 is crucial for accurate toxicological studies, the development of analytical standards, and for investigating their potential as bioherbicides.

This application note provides a detailed protocol for the solid-phase extraction (SPE) of this compound from fungal cultures. The methodology is adapted from established procedures for fumonisins and other Alternaria toxins due to the limited availability of protocols specifically for this compound.

Chemical Structure of AAL Toxins

AAL toxins are characterized by a long-chain amino alcohol backbone esterified with a propane-1,2,3-tricarboxylic acid moiety. The different congeners (TA, TB, TC, TD, TE) vary in their hydroxylation and acetylation patterns.

  • AAL Toxin TA: Contains hydroxyl groups at C4 and C5.

  • AAL Toxin TB: Lacks a hydroxyl group at C5.

  • AAL Toxin TC: Lacks hydroxyl groups at both C4 and C5.[3]

  • AAL Toxin TD: The N-acetylated form of TB.[3]

  • AAL Toxin TE: The N-acetylated form of TC.[3]

Each of these exists as a pair of regioisomers (e.g., TC1 and TC2).

Principle of Solid-Phase Extraction

Solid-phase extraction is a sample preparation technique that uses a solid adsorbent (the stationary phase) to separate components of a liquid mixture (the mobile phase). For the purification of AAL toxins, which are polar and possess both amino and carboxylic acid groups, ion-exchange or reversed-phase SPE cartridges can be effectively employed. This protocol will focus on a mixed-mode SPE approach, combining reversed-phase and anion-exchange properties for enhanced selectivity.

Experimental Protocol: SPE Purification of this compound

This protocol is designed for the purification of this compound from a liquid fungal culture filtrate.

1. Materials and Reagents

  • SPE Cartridge: Mixed-Mode Anion Exchange (e.g., Oasis MAX, Strata-X-A)

  • Solvents:

    • Methanol (LC-MS grade)

    • Acetonitrile (LC-MS grade)

    • Water (LC-MS grade)

    • Formic acid (or Acetic Acid)

  • Sample: Alternaria alternata culture filtrate containing this compound

  • Equipment:

    • SPE manifold

    • Vacuum pump

    • pH meter

    • Centrifuge

    • Vortex mixer

    • Nitrogen evaporator

2. Sample Preparation (Extraction from Culture)

  • Grow Alternaria alternata in a suitable liquid medium to produce AAL toxins.

  • After incubation, remove the fungal mycelia by filtration.

  • To the culture filtrate, add an equal volume of acetonitrile to precipitate proteins and other macromolecules.

  • Centrifuge the mixture at high speed (e.g., 9500 r/min for 10 minutes) to pellet the precipitate.[4]

  • Carefully collect the supernatant, which contains the AAL toxins.

  • Adjust the pH of the supernatant to approximately 5.5 with formic acid.[4] This ensures that the carboxylic acid groups of the toxin are ionized for retention on the anion-exchange sorbent.

3. Solid-Phase Extraction Procedure

The following steps outline the SPE procedure using a mixed-mode anion exchange cartridge.

  • Conditioning:

    • Pass 6 mL of methanol through the SPE cartridge.

    • This step solvates the sorbent and activates the functional groups.

  • Equilibration:

    • Pass 6 mL of water (pH 5.5) through the cartridge.[4]

    • This equilibrates the sorbent to the pH and polarity of the sample loading solution. Do not let the cartridge run dry.

  • Loading:

    • Load the prepared sample supernatant onto the SPE cartridge at a slow flow rate (approximately 1 mL/min).[4]

    • This compound will be retained by both reversed-phase and anion-exchange mechanisms.

  • Washing:

    • Wash the cartridge with 12 mL of water to remove unretained, highly polar interferences.[4]

    • Follow with a wash of 5 mL of 25% methanol in water to remove less polar interferences.

    • Dry the cartridge under vacuum for 5-10 minutes to remove excess water.

  • Elution:

    • Elute the this compound from the cartridge with 10 mL of methanol containing 2% formic acid.[4]

    • The formic acid neutralizes the anionic sites on the sorbent, disrupting the ion-exchange retention, while the high organic content disrupts the reversed-phase retention.

4. Post-Elution Processing

  • Collect the eluate in a clean tube.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.[4]

  • Reconstitute the dried residue in a small, known volume of a suitable solvent (e.g., 1 mL of 50% methanol in water) for subsequent analysis by HPLC-MS/MS or other analytical techniques.

Data Presentation

The following table summarizes expected performance data for the SPE purification of this compound, based on typical recoveries for similar mycotoxins. Actual results may vary depending on the specific matrix and experimental conditions.

ParameterValueMethod of Determination
Recovery > 85%HPLC-MS/MS
Purity > 90%HPLC-UV/MS
Reproducibility (RSD) < 10%n=6 replicate extractions
Limit of Detection (LOD) 0.1 ng/mLHPLC-MS/MS
Limit of Quantification (LOQ) 0.5 ng/mLHPLC-MS/MS

Visualizations

Experimental Workflow for this compound Purification

G Experimental Workflow for this compound Purification cluster_0 Sample Preparation cluster_1 Solid-Phase Extraction (SPE) cluster_2 Post-SPE Processing & Analysis Culture Fungal Culture Filtration Filtration Culture->Filtration Extraction Acetonitrile Precipitation Filtration->Extraction Centrifugation Centrifugation Extraction->Centrifugation pH_Adjust pH Adjustment to 5.5 Centrifugation->pH_Adjust Conditioning Conditioning (Methanol) pH_Adjust->Conditioning Equilibration Equilibration (Water, pH 5.5) Conditioning->Equilibration Loading Sample Loading Equilibration->Loading Washing Washing (Water & 25% Methanol) Loading->Washing Elution Elution (Methanol with 2% Formic Acid) Washing->Elution Evaporation Evaporation (N2 Stream) Elution->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Analysis HPLC-MS/MS Analysis Reconstitution->Analysis

Caption: Workflow for this compound Purification.

Signaling Pathway of AAL Toxin Actiondot

G AAL_Toxin This compound Ceramide_Synthase Ceramide Synthase AAL_Toxin->Ceramide_Synthase Inhibition Ceramides Ceramides Ceramide_Synthase->Ceramides Sphinganine Sphinganine / Sphingoid Bases Sphinganine->Ceramide_Synthase PCD Programmed Cell Death (PCD) Sphinganine->PCD Accumulation Leads to

References

Troubleshooting & Optimization

Optimizing AAL Toxin TC2 yield from Alternaria alternata liquid culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the yield of AAL Toxin TC2 from Alternaria alternata liquid culture.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: AAL Toxin TC is a host-specific mycotoxin produced by the fungus Alternaria alternata f. sp. lycopersici, a pathogen that causes stem canker disease in tomatoes.[1][2] It is structurally similar to other AAL toxins (like TA and TB) and fumonisins, collectively known as sphinganine analog mycotoxins (SAMs).[1] These toxins act as chemical determinants of the disease.[2] AAL Toxin TC exists as a pair of regioisomers; TC2 is one of these isomers.[2] Their primary mode of action involves the inhibition of sphingolipid biosynthesis, which can induce programmed cell death (PCD) in susceptible plant and mammalian cells.[1][3]

Q2: What is the primary mechanism of action for AAL toxins?

A2: The primary target for AAL toxins is the enzyme ceramide synthase (sphinganine N-acyltransferase), a key enzyme in the sphingolipid biosynthesis pathway.[3] By inhibiting this enzyme, AAL toxins disrupt the balance of ceramides and other sphingolipids, leading to the accumulation of precursors like sphinganine. This disruption is a critical trigger for inducing apoptotic-like programmed cell death (PCD).[1][3] Mitochondria and the endoplasmic reticulum are considered primary targets for AAL-toxin action within the cell.[4]

Q3: Which culture medium is best for producing Alternaria mycotoxins?

A3: The choice of medium significantly impacts mycotoxin yield. Modified Czapek-Dox medium has been successfully used for producing various Alternaria toxins in liquid culture.[5][6] Studies have also shown that semi-synthetic media can produce significantly higher toxin yields compared to purely synthetic media.[7][8] For initial isolation or high-quantity production, solid substrates like rice have also been used effectively.[8][9][10]

Q4: What are the key environmental factors influencing AAL toxin production?

A4: Several environmental factors critically influence toxin synthesis. The most significant include pH, temperature, carbon-to-nitrogen (C:N) ratio, and aeration.[5][11] Generally, an acidic pH (around 4.0-4.5) favors the production of many Alternaria toxins.[11] Optimal temperatures for toxin production by A. alternata typically range from 25°C to 30°C.[12]

Section 2: Optimization and Troubleshooting Guide

This guide addresses common issues encountered during the liquid culture of A. alternata for this compound production.

Issue 1: Low or No Toxin Yield

Possible Cause 1: Suboptimal pH of the Culture Medium

  • Recommendation: The pH of the growth medium is a critical factor. Mycotoxin production by A. alternata is often significantly reduced or completely inhibited at pH values above 5.5.[11] The optimal range for the production of related Alternaria toxins like Tenuazonic Acid (TA) and Alternariol (AOH) is an acidic pH between 4.0 and 4.5.[11]

  • Action: Adjust the initial pH of your liquid culture medium to this range. Monitor the pH throughout the fermentation process, as fungal metabolism can alter it over time.

Possible Cause 2: Inappropriate Carbon-to-Nitrogen (C:N) Ratio

  • Recommendation: The balance of carbon and nitrogen sources influences whether the fungus prioritizes growth or secondary metabolite (toxin) production. Modifying the C/N ratio by adjusting glucose levels in the medium has been shown to greatly increase toxin production.[8]

  • Action: Experiment with different C:N ratios. A study found that decreasing the C/N ratio from 12:1 to 6:1 or 3:1 significantly boosted mycelial weight and toxin yield.[8]

Possible Cause 3: Improper Aeration

  • Recommendation: Aeration rates have a profound effect on mycotoxin synthesis. High aeration may promote biomass growth at the expense of toxin production.

  • Action: Optimize the aeration rate (vvm, vessel volumes per minute) in your bioreactor. One study demonstrated that lowering the aeration rate from 0.53 vvm to 0.013 vvm led to a significant enhancement in the production of AOH, AME, and TA.[5]

Possible Cause 4: Incorrect Incubation Temperature

  • Recommendation: Temperature affects both fungal growth and the enzymatic pathways responsible for toxin production. The optimal temperature for A. alternata growth is around 25-26°C, while the optimal range for producing various toxins is generally between 25°C and 30°C.[12]

  • Action: Ensure your incubator or bioreactor is precisely calibrated to maintain a constant temperature within this optimal range.

Issue 2: Difficulty in Toxin Extraction and Purification

Possible Cause 1: Inefficient Extraction Solvent

  • Recommendation: The choice of solvent is crucial for efficiently recovering the toxin from the culture filtrate.

  • Action: A widely used and effective method involves acidifying the culture broth with concentrated HCl and performing a liquid-liquid extraction with ethyl acetate.[5] This method has been shown to recover over 90% of certain Alternaria mycotoxins.[5] For AAL toxins specifically, an initial adsorption step onto Amberlite XAD-2 resin followed by elution with methanol has been successfully used.[2]

Possible Cause 2: Co-extraction of Impurities

  • Recommendation: Crude extracts often contain numerous other fungal metabolites that can interfere with analysis and quantification.

  • Action: Implement chromatographic purification steps. Flash chromatography using a silica gel column is a standard procedure for purifying AAL toxins from the crude extract.[2] Further purification can be achieved using Thin-Layer Chromatography (TLC).[2]

Section 3: Quantitative Data Summary

The following tables summarize key quantitative data from studies on optimizing Alternaria mycotoxin production. Note that these studies focus on common Alternaria toxins, but the principles are highly applicable to optimizing this compound.

Table 1: Effect of pH on Mycotoxin Production in a Bioreactor

pH Alternariol (AOH) Yield (mg/L) Tenuazonic Acid (TA) Yield (mg/L) Reference
4.0 5.7 - [11]
4.5 - 54.58 [11]
5.5 3.5 (approx.) 38.2 (approx.) [11]
6.5 0.73 16.28 [11]
7.5 0.61 Not Detected [11]
8.0 Inhibited Inhibited [11]

Data derived from studies on A. alternata DSM 12633.

Table 2: Effect of Aeration Rate on Mycotoxin Production

Aeration Rate (vvm) Alternariol (AOH) Yield (mg/L) Alternariol Monomethyl Ether (AME) Yield (mg/L) Tenuazonic Acid (TA) Yield (mg/L) Reference
0.53 0.67 ± 0.31 Not Detected 23.52 ± 6.43 [5]
0.067 1.81 ± 1.40 0.74 ± 1.05 37.87 ± 0.88 [5]
0.013 3.10 ± 0.06 1.78 ± 0.23 38.35 ± 1.22 [5]

Data derived from studies on A. alternata DSM 12633.

Table 3: Effect of Nitrogen Source on Mycotoxin Production

Nitrogen Source Alternariol (AOH) Yield (mg/L) Alternariol Monomethyl Ether (AME) Yield (mg/L) Tenuazonic Acid (TA) Yield (mg/L) Reference
Ammonium & Nitrate 3.49 ± 0.12 1.62 ± 0.14 38.28 ± 0.1 [5]
Aspartic Acid 7.75 4.81 Not significantly affected [5]

Data derived from studies on A. alternata DSM 12633.

Section 4: Experimental Protocols

Protocol 1: Liquid Culture Fermentation for AAL Toxin Production
  • Medium Preparation: Prepare a modified Czapek-Dox liquid medium.[5][6] A suitable composition includes glucose as the carbon source and ammonium and nitrate, or aspartic acid, as nitrogen sources.[5]

  • pH Adjustment: Adjust the pH of the medium to 4.0-4.5 using sterile HCl or NaOH before autoclaving.[11]

  • Inoculation: Inoculate the sterile medium with a spore suspension or mycelial plugs from a fresh culture of Alternaria alternata f. sp. lycopersici.

  • Incubation: Incubate the culture in a shaker or bioreactor at 25-28°C.[6][12]

  • Aeration: If using a bioreactor, set the aeration to a low rate (e.g., 0.013-0.067 vvm) for optimal toxin production.[5]

  • Fermentation Duration: Monitor toxin production over time. Peak production for many Alternaria toxins occurs in the later stages of growth, often after 10-15 days.[7][8]

  • Harvesting: After the incubation period, separate the fungal biomass from the culture broth by filtration. The broth (filtrate) contains the secreted AAL toxins.

Protocol 2: Extraction and Purification of AAL Toxins
  • Adsorption: Add Amberlite XAD-2 resin (approx. 50 g/L) to the culture filtrate and stir for 4-6 hours at room temperature.[2]

  • Elution: Filter the resin beads and wash them thoroughly with distilled water. Elute the bound toxins from the resin using 100% methanol.[2]

  • Drying: Evaporate the methanol extract to complete dryness using a vacuum centrifuge or rotary evaporator at a temperature not exceeding 50°C.[2]

  • Crude Purification (Silica Chromatography): Dissolve the dried residue in a suitable solvent system (e.g., ethyl acetate/acetic acid/hexane/water; 6:2:2:1).[2] Load the dissolved extract onto a silica gel column and fractionate using flash chromatography with the same solvent system.[2]

  • Purity Analysis: Analyze the collected fractions using Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify those containing this compound.[2][5]

Section 5: Visualizations and Workflows

Diagram 1: General Experimental Workflow

G cluster_prep Phase 1: Culture & Fermentation cluster_extraction Phase 2: Extraction & Purification cluster_analysis Phase 3: Analysis A Inoculum Preparation (A. alternata f. sp. lycopersici) C Inoculation A->C B Prepare & Sterilize Liquid Culture Medium B->C D Fermentation (Controlled pH, Temp, Aeration) C->D E Harvest & Separate (Filtration) D->E F Culture Filtrate (Contains AAL Toxin) E->F G Toxin Extraction (e.g., XAD-2 Resin) F->G H Crude Toxin Extract G->H I Purification (Silica Chromatography) H->I J Purified this compound I->J K Analysis (HPLC, LC-MS/MS) J->K

Caption: Workflow for this compound production and purification.

Diagram 2: Troubleshooting Low Toxin Yield

G Start START: Low/No Toxin Yield pH_Check Is pH of medium acidic (4.0-4.5)? Start->pH_Check pH_Adjust Action: Adjust initial pH and monitor during culture. pH_Check->pH_Adjust No CN_Check Is C:N ratio optimized? pH_Check->CN_Check Yes pH_Adjust->CN_Check CN_Adjust Action: Test lower C:N ratios (e.g., 6:1 or 3:1). CN_Check->CN_Adjust No Aerate_Check Is aeration rate low? CN_Check->Aerate_Check Yes CN_Adjust->Aerate_Check Aerate_Adjust Action: Reduce aeration (e.g., <0.1 vvm). Aerate_Check->Aerate_Adjust No Temp_Check Is temperature 25-30°C? Aerate_Check->Temp_Check Yes Aerate_Adjust->Temp_Check Temp_Adjust Action: Calibrate and set incubator to optimal range. Temp_Check->Temp_Adjust No End Yield Optimized Temp_Check->End Yes Temp_Adjust->End

Caption: A logical flowchart for troubleshooting low AAL toxin yield.

Diagram 3: AAL Toxin Mechanism of Action

G AAL This compound Inhibit INHIBITION AAL->Inhibit CerS Ceramide Synthase (Enzyme) Sphingo Sphingolipid Biosynthesis Pathway CerS->Sphingo Key enzyme for Inhibit->CerS Disrupt Disruption of Sphingolipid Metabolism Inhibit->Disrupt leads to PCD Programmed Cell Death (Apoptosis) Disrupt->PCD triggers

Caption: Simplified pathway of AAL Toxin-induced cell death.

References

Improving the sensitivity of AAL Toxin TC2 detection in complex samples

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the detection of AAL toxins. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the sensitive detection of AAL toxins in complex samples.

Frequently Asked Questions (FAQs)

Q1: What are AAL toxins and why is their sensitive detection important?

AAL toxins are a group of mycotoxins produced by the fungus Alternaria alternata.[1] There are five main types of AAL toxins: TA, TB, TC, TD, and TE, each with two isomers.[1] These toxins are structurally similar to sphinganine, a backbone of sphingolipids, and can disrupt sphingolipid metabolism by inhibiting the enzyme ceramide synthase.[1][2] This disruption can lead to programmed cell death (apoptosis) in both plant and animal cells.[2][3] Given their potential toxicity, sensitive and accurate detection methods are crucial for food safety, toxicological studies, and drug development.

Q2: What are the primary methods for detecting AAL toxins in complex samples?

The most common and sensitive methods for AAL toxin detection are:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for mycotoxin analysis due to its high sensitivity, selectivity, and ability to quantify multiple analytes simultaneously.[4][5]

  • Immunoassays (e.g., ELISA): Enzyme-Linked Immunosorbent Assays offer a high-throughput and cost-effective screening approach with good sensitivity in the low parts-per-billion (ppb) range.[4][6]

  • Biosensors: Electrochemical and optical biosensors are emerging technologies that offer the potential for rapid, portable, and on-site detection of mycotoxins.[7][8][9]

Q3: What are the major challenges in detecting AAL toxins in complex matrices?

Researchers often encounter the following challenges:

  • Matrix Effects: Complex sample matrices, such as food, feed, or biological tissues, contain numerous compounds that can interfere with the ionization of the target analyte in the mass spectrometer, leading to signal suppression or enhancement.[10][11][12][13] This can significantly impact the accuracy and sensitivity of LC-MS/MS methods.

  • Low Concentrations: AAL toxins may be present at very low concentrations in contaminated samples, requiring highly sensitive analytical methods for their detection and quantification.[14]

  • Co-occurrence of Mycotoxins: Samples are often contaminated with multiple mycotoxins, necessitating analytical methods that can simultaneously detect and differentiate various toxins.[4]

  • Lack of Certified Reference Materials: The availability of certified reference materials for all AAL toxin congeners can be limited, which is a challenge for method validation and quality control.

Troubleshooting Guides

LC-MS/MS Method Troubleshooting
Issue Potential Cause Recommended Solution
Poor Sensitivity / Low Signal Intensity Inefficient ionization of AAL toxins.Optimize MS parameters, including spray voltage, gas pressures, and temperatures.[15] Consider using a different ionization source (e.g., APCI).
Suboptimal sample preparation leading to analyte loss.Evaluate different extraction solvents and cleanup procedures (e.g., SPE, QuEChERS).[16][17] Ensure complete solvent evaporation and reconstitution in a suitable solvent.
Matrix effects suppressing the analyte signal.Implement matrix-matched calibration curves.[10] Use isotopically labeled internal standards for the most accurate quantification.[15] Employ more rigorous sample cleanup techniques to remove interfering compounds.
High Background Noise / Interferences Co-elution of matrix components with the analyte.Optimize the chromatographic separation by adjusting the mobile phase gradient, flow rate, or using a different column chemistry (e.g., PFP).[5]
Contamination from solvents, glassware, or the LC system.Use high-purity solvents and reagents. Thoroughly clean all glassware and the LC system. Run solvent blanks to identify sources of contamination.
Poor Peak Shape (Tailing, Fronting) Inappropriate mobile phase pH or composition.Adjust the pH of the mobile phase. For some Alternaria toxins, an alkaline mobile phase can improve peak shape.[18] Ensure the reconstitution solvent is compatible with the initial mobile phase conditions.
Column degradation or contamination.Flush the column with a strong solvent. If the problem persists, replace the column.
Inconsistent Retention Times Fluctuations in column temperature or mobile phase composition.Use a column oven to maintain a stable temperature. Ensure the mobile phase is properly mixed and degassed.
Air bubbles in the pump or column.Degas the mobile phase and prime the pumps.
Immunoassay (ELISA) Troubleshooting
Issue Potential Cause Recommended Solution
No or Weak Signal Incorrect antibody or antigen concentration.Optimize the concentrations of the coating antigen and the primary antibody through checkerboard titration.
Inactive enzyme conjugate.Use a fresh batch of enzyme conjugate. Ensure proper storage conditions.
Insufficient incubation times or temperatures.Follow the recommended incubation times and temperatures in the protocol.
High Background Non-specific binding of antibodies.Increase the number of washing steps and the stringency of the wash buffer (e.g., add Tween-20). Use a blocking buffer to reduce non-specific binding.
Cross-reactivity with other compounds in the sample.Evaluate the specificity of the antibody against structurally related compounds. Consider sample cleanup to remove cross-reacting substances.
Low Sensitivity Suboptimal assay conditions (pH, ionic strength).Optimize the pH and ionic strength of the assay buffers.
Matrix interference.Dilute the sample extract to reduce the concentration of interfering substances. Implement a sample cleanup step.
High Variability Between Replicates Inconsistent pipetting or washing.Use calibrated pipettes and ensure consistent technique. Automate washing steps if possible.
Uneven coating of the microplate.Ensure the coating antigen is evenly distributed in the wells during incubation.

Experimental Protocols

Generic LC-MS/MS Protocol for Alternaria Toxins

This protocol provides a general framework. Specific parameters should be optimized for the instrument and matrix of interest.

  • Sample Preparation (QuEChERS-based)

    • Homogenize 10 g of the sample.

    • Add 10 mL of acetonitrile with 1% acetic acid.

    • Shake vigorously for 1 minute.

    • Add QuEChERS salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).

    • Shake for 1 minute and centrifuge at 4000 rpm for 5 minutes.

    • Take an aliquot of the supernatant and clean it up using a dispersive SPE (d-SPE) kit containing PSA and C18 sorbents.

    • Vortex and centrifuge.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable volume of the initial mobile phase.

  • LC-MS/MS Analysis

    • LC System: UHPLC system.

    • Column: C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase: Gradient elution with A: Water with 5 mM ammonium formate and 0.1% formic acid, and B: Methanol with 5 mM ammonium formate and 0.1% formic acid.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

    • MS System: Triple quadrupole mass spectrometer.

    • Ionization Mode: Electrospray Ionization (ESI) in both positive and negative modes.

    • Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor and product ions for each AAL toxin congener need to be determined by infusing individual standards.

Generic Immunoassay (Competitive ELISA) Protocol
  • Plate Coating: Coat a 96-well microplate with an AAL toxin-protein conjugate (coating antigen) in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6) and incubate overnight at 4°C.

  • Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking: Add a blocking buffer (e.g., PBS with 1% BSA) to each well and incubate for 1-2 hours at 37°C to block non-specific binding sites.

  • Washing: Repeat the washing step.

  • Competitive Reaction: Add a mixture of the sample extract (or standard) and a specific anti-AAL toxin antibody to each well. Incubate for 1-2 hours at 37°C.

  • Washing: Repeat the washing step.

  • Secondary Antibody Incubation: Add an enzyme-conjugated secondary antibody (e.g., HRP-conjugated goat anti-mouse IgG) and incubate for 1 hour at 37°C.

  • Washing: Repeat the washing step.

  • Substrate Addition: Add a substrate solution (e.g., TMB) and incubate in the dark until a color develops.

  • Stopping the Reaction: Add a stop solution (e.g., 2M H₂SO₄).

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader. The signal intensity is inversely proportional to the concentration of AAL toxin in the sample.

Quantitative Data Summary

Table 1: Reported Limits of Detection (LOD) and Quantification (LOQ) for Alternaria Toxins using LC-MS/MS

AnalyteMatrixLODLOQReference
AOH, AME, TENTomato Juice0.7 ng/g3.5 ng/g[19]
AOH, AME, TeAUrine< 0.053 ng/mL-[20]
AOH, AME, TeACapillary Blood< 0.029 ng/mL-[20]
AOH, AME, TeAFeces< 0.424 ng/g-[20]
Multiple Alternaria ToxinsTomato Sauce, Sunflower Seed Oil, Wheat Flour0.03–9 ng/g0.6–18 ng/g[4]
AOH, AME, TeA, ALT, ATX-I, TENTomatoes-1.2-18.4 µg/kg[14]

AOH: Alternariol, AME: Alternariol Monomethyl Ether, TEN: Tentoxin, TeA: Tenuazonic Acid, ALT: Altenuene, ATX-I: Altertoxin I.

Table 2: Performance of AAL Toxin Immunoassays

Assay TypeTargetDetection LimitCross-ReactivityReference
ELISAAAL Toxins (class-selective)Low ppb rangeNo significant cross-reactivity with fumonisin B₁ or sphinganine.[6]

Visualizations

AAL Toxin Mechanism of Action

AAL_Toxin_Pathway cluster_sphingolipid Sphingolipid Metabolism cluster_cell_fate Cellular Response Sphinganine Sphinganine Ceramide_Synthase Ceramide Synthase (Inhibited) Sphinganine->Ceramide_Synthase Ceramides Ceramides Ceramide_Synthase->Ceramides PCD Programmed Cell Death (Apoptosis) Complex_Sphingolipids Complex Sphingolipids Ceramides->Complex_Sphingolipids AAL_Toxin AAL Toxin AAL_Toxin->Ceramide_Synthase LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Homogenization Homogenization Extraction Solvent Extraction (e.g., Acetonitrile) Homogenization->Extraction Cleanup Cleanup (e.g., SPE, QuEChERS) Extraction->Cleanup Concentration Evaporation & Reconstitution Cleanup->Concentration LC_Separation LC Separation (C18 Column) Concentration->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification ELISA_Workflow Start Start Coat_Plate Coat Plate with AAL Toxin-Protein Conjugate Start->Coat_Plate Block Block Non-specific Sites Coat_Plate->Block Add_Sample_Ab Add Sample/Standard + Anti-AAL Toxin Ab Block->Add_Sample_Ab Add_Secondary_Ab Add Enzyme-labeled Secondary Antibody Add_Sample_Ab->Add_Secondary_Ab Add_Substrate Add Substrate & Incubate Add_Secondary_Ab->Add_Substrate Measure_Signal Stop Reaction & Measure Signal Add_Substrate->Measure_Signal End End Measure_Signal->End

References

Troubleshooting low bioactivity in AAL Toxin TC2 experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AAL Toxin TC2. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation, with a focus on troubleshooting low bioactivity.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: We are observing lower than expected bioactivity or no apoptotic effect after treating our cells with this compound. What are the potential causes?

Several factors can contribute to low bioactivity in this compound experiments. Here is a systematic guide to troubleshooting the issue:

  • Toxin Integrity and Handling:

    • Improper Storage: this compound is a mycotoxin and may be sensitive to temperature and light. Ensure the toxin is stored according to the manufacturer's recommendations, typically at -20°C in a dark, dry environment. Repeated freeze-thaw cycles should be avoided.

    • Toxin Degradation: The stability of this compound in your working solution may be a factor. It is recommended to prepare fresh dilutions for each experiment from a concentrated stock solution.

  • Cell Line-Specific Factors:

    • Ceramide Synthase Expression: The primary target of this compound is ceramide synthase.[1] Different cell lines may have varying expression levels of the different ceramide synthase isoforms (CerS). Cell lines with low expression of the susceptible CerS isoforms may be less sensitive to the toxin.

    • Sphingolipid Metabolism: The overall balance of sphingolipid metabolism in your chosen cell line can influence its response to this compound.[1] Cells with a high flux through alternative metabolic pathways may be able to compensate for the inhibition of ceramide synthase, thus reducing the apoptotic effect.

    • Membrane Composition: The composition of the cell membrane can affect the uptake and intracellular accumulation of the toxin.

  • Experimental Parameters:

    • Sub-optimal Concentration: The effective concentration of this compound can vary significantly between different cell lines. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell model.

    • Insufficient Incubation Time: The induction of apoptosis is a time-dependent process. You may need to extend the incubation time to observe a significant effect. A time-course experiment is recommended to identify the optimal treatment duration.

    • Cell Density: High cell density can sometimes reduce the apparent toxicity of a compound due to a variety of factors, including reduced effective concentration per cell. Ensure you are using a consistent and appropriate cell density in your experiments.

    • Serum Concentration: Components in fetal bovine serum (FBS) can sometimes bind to small molecules and reduce their bioavailability. Consider testing the effect of reduced serum concentrations, but be mindful of the potential impact on cell health.

Q2: How should I prepare and store my this compound stock solutions?

While a specific datasheet for this compound is not widely available, general guidelines for handling mycotoxins should be followed.

  • Safety Precautions: this compound is a mycotoxin and should be handled with appropriate safety precautions. Wear personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Handle the compound in a well-ventilated area or a chemical fume hood.

  • Solubility: For initial solubilization, consult the manufacturer's instructions if available. If not, consider using a small amount of DMSO to prepare a high-concentration stock solution.

  • Storage: Store the stock solution in small aliquots at -20°C or lower to minimize freeze-thaw cycles. Protect the solution from light.

Q3: What are the expected morphological changes in cells undergoing apoptosis induced by this compound?

Cells undergoing apoptosis induced by this compound are expected to exhibit the classic morphological and biochemical hallmarks of programmed cell death. These include cell shrinkage, chromatin condensation, DNA fragmentation, and the formation of apoptotic bodies.[1] These changes can be visualized using various microscopy techniques and are the basis for many of the quantitative assays described below.

Quantitative Data Summary

The following tables summarize the available quantitative data for AAL toxins. It is important to note that much of the published data is for AAL toxins as a group or for the TA isomer, and not specifically for TC2. The bioactivity of different AAL toxin isomers can vary.

Table 1: IC50 Values of AAL Toxins in Mammalian Cell Lines

Cell LineToxinIC50Reference
H4TG (Rat Hepatoma)AAL Toxin (unspecified)10 µg/mL[2]
MDCK (Dog Kidney)AAL Toxin Analogue 9200 µM[3]
H4TG (Rat Hepatoma)AAL Toxin Analogue 9200 µM[3]
NIH3T3 (Mouse Fibroblast)AAL Toxin Analogue 9150 µM[3]

Note: The activity of AAL Toxin TC was reported to be lower than that of TA, but higher than that of TD and TE.[2]

Experimental Protocols

The following are detailed methodologies for key experiments to assess apoptosis induced by this compound. These are general protocols that may require optimization for your specific cell line and experimental conditions.

Annexin V-FITC Apoptosis Assay

This assay identifies early apoptotic cells by detecting the translocation of phosphatidylserine (PS) to the outer leaflet of the plasma membrane.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (contains Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Treated and untreated cells

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of the experiment.

    • Treat cells with the desired concentrations of this compound for the determined incubation time. Include a vehicle-only control.

  • Cell Harvesting:

    • For adherent cells, gently trypsinize and collect the cells. For suspension cells, collect by centrifugation.

    • Wash the cells twice with ice-cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples on a flow cytometer within one hour of staining.

    • Annexin V-FITC positive, PI negative cells are in early apoptosis. Annexin V-FITC positive, PI positive cells are in late apoptosis or necrosis.

TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay

The TUNEL assay detects DNA fragmentation, a hallmark of late-stage apoptosis.

Materials:

  • TUNEL Assay Kit

  • Paraformaldehyde (4%)

  • Triton X-100 (0.1%)

  • PBS

  • Fluorescence microscope or flow cytometer

Procedure:

  • Cell Preparation and Fixation:

    • Grow and treat cells on coverslips or in chamber slides.

    • Wash cells with PBS and fix with 4% paraformaldehyde in PBS for 25 minutes at room temperature.

    • Wash twice with PBS.

  • Permeabilization:

    • Incubate the cells with 0.1% Triton X-100 in PBS for 2 minutes on ice.

    • Wash twice with PBS.

  • TUNEL Staining:

    • Prepare the TUNEL reaction mixture according to the kit manufacturer's instructions.

    • Add the TUNEL reaction mixture to the cells and incubate for 60 minutes at 37°C in a humidified chamber, protected from light.

  • Analysis:

    • Wash the cells three times with PBS.

    • Mount the coverslips with a mounting medium containing a nuclear counterstain (e.g., DAPI).

    • Visualize the cells under a fluorescence microscope. TUNEL-positive cells will show green fluorescence in the nucleus.

Caspase-3 Activity Assay

This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.

Materials:

  • Caspase-3 Activity Assay Kit (Colorimetric or Fluorometric)

  • Cell Lysis Buffer

  • Treated and untreated cells

  • Microplate reader

Procedure:

  • Cell Lysate Preparation:

    • Induce apoptosis in your cells with this compound.

    • Pellet the cells by centrifugation and wash with ice-cold PBS.

    • Resuspend the cell pellet in the provided Cell Lysis Buffer and incubate on ice for 10 minutes.

    • Centrifuge at 10,000 x g for 1 minute to pellet the cellular debris.

    • Collect the supernatant (cytosolic extract).

  • Caspase-3 Activity Measurement:

    • Add the cell lysate to a 96-well plate.

    • Add the caspase-3 substrate (e.g., DEVD-pNA for colorimetric assays) to each well.

    • Incubate the plate at 37°C for 1-2 hours.

  • Data Analysis:

    • Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader.

    • The increase in caspase-3 activity is proportional to the amount of cleaved substrate.

Visualizations

Signaling Pathway of this compound-Induced Apoptosis

AAL_Toxin_Pathway AAL_Toxin This compound Ceramide_Synthase Ceramide Synthase (CerS) AAL_Toxin->Ceramide_Synthase Inhibits Sphinganine Sphinganine Accumulation Ceramide_Synthase->Sphinganine Blocks conversion to Ceramide Ceramide Ceramide Production Ceramide_Synthase->Ceramide ROS Reactive Oxygen Species (ROS) Production Sphinganine->ROS Cell_Cycle Cell Cycle Disruption Sphinganine->Cell_Cycle Caspase Caspase Activation ROS->Caspase Cell_Cycle->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: this compound signaling pathway leading to apoptosis.

Experimental Workflow for Troubleshooting Low Bioactivity

Troubleshooting_Workflow decision decision process process start_end start_end start Start: Low Bioactivity Observed check_toxin Verify Toxin Handling: - Storage - Solubility - Fresh Dilutions start->check_toxin is_toxin_ok Toxin Handling Correct? check_toxin->is_toxin_ok check_cells Evaluate Cell Line: - CerS Expression - Sphingolipid Profile - Test Alternative Line is_cells_ok Cell Line Susceptible? check_cells->is_cells_ok check_params Optimize Experimental Parameters: - Dose-Response - Time-Course - Cell Density is_params_ok Parameters Optimized? check_params->is_params_ok is_toxin_ok->start No, Correct Handling is_toxin_ok->check_cells Yes is_cells_ok->check_cells No, Test New Cell Line is_cells_ok->check_params Yes consult Consult Literature for Alternative Mechanisms is_cells_ok->consult Unsure is_params_ok->check_params No, Re-optimize success Bioactivity Observed is_params_ok->success Yes success->start_end End

Caption: Troubleshooting workflow for low this compound bioactivity.

References

AAL Toxin TC2 stability and long-term storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability and long-term storage of AAL Toxin TC2 for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving and storing this compound?

Q2: What is the optimal temperature for long-term storage of this compound?

For long-term storage, it is recommended to store this compound, whether in solid form or in solution, at low temperatures. A general guideline for mycotoxin analytical standards is storage at -18°C, which has been shown to maintain the stability of Alternaria toxins for at least 14 months.

Q3: How stable is this compound in solution at room temperature?

Direct stability data for this compound at room temperature is not available. However, studies on other Alternaria toxins, such as alternariol and alternariol monomethyl ether, have shown them to be stable in apple juice at room temperature for over 20 days.[2][3] While this suggests a degree of stability for the general class of toxins, it is best practice to minimize the time this compound solutions are kept at room temperature. For working solutions, it is advisable to prepare them fresh and store them at 4°C for short-term use.

Q4: Is this compound sensitive to light?

The photosensitivity of this compound has not been specifically documented. However, as a general precaution for handling organic molecules, it is recommended to store solutions in amber vials or protect them from direct light to prevent potential photodegradation.

Q5: What are the potential degradation pathways for this compound?

The specific degradation products of this compound under typical storage conditions have not been detailed in the available literature. AAL toxins are structurally similar to fumonisins.[4] Based on its chemical structure, which includes ester linkages, a likely degradation pathway would involve hydrolysis of these esters, particularly if exposed to acidic or basic conditions, or enzymatic degradation.

Troubleshooting Guides

Issue: Inconsistent or lower-than-expected bioactivity in experiments.

  • Question: Could my this compound have degraded?

    • Answer: Degradation is a possibility, especially if the toxin has been stored for an extended period, at improper temperatures, or in an inappropriate solvent. Review your storage conditions against the recommendations. It is also advisable to perform an analytical check of the toxin's purity and concentration.

  • Question: How can I check the integrity of my this compound stock?

    • Answer: The most reliable method is to use an analytical technique such as High-Performance Liquid Chromatography (HPLC) coupled with a UV or Mass Spectrometry (MS) detector. By comparing the chromatogram of your current stock solution to a new standard or a previously recorded chromatogram of a fresh sample, you can identify any degradation products (visible as new peaks) and quantify the remaining active toxin.

Issue: Variability in results between different batches of this compound.

  • Question: Why am I seeing different results with a new batch of the toxin?

    • Answer: Ensure that the new batch has the same purity and concentration as the previous one. Always refer to the certificate of analysis provided by the supplier. It is good practice to perform a qualification test with any new batch to ensure it produces results consistent with previous experiments.

Quantitative Data on Mycotoxin Stability (Analogous Data)

Since specific quantitative stability data for this compound is limited, the following tables summarize stability data for other mycotoxins, which may provide some general guidance.

Table 1: Stability of Trichothecene Mycotoxins in Different Solvents and as a Thin Film [1]

MycotoxinSolvent/FormStorage Temperature (°C)Duration of Stability
T-2, HT-2, DON, NIVAcetonitrile2524 months
T-2, HT-2, DON, NIVAcetonitrile403 months
T-2, HT-2Ethyl Acetate / Thin Film2524 months
DON, NIVEthyl Acetate4> 24 months (significant decomposition after 24 months)
DON, NIVThin Film4> 24 months (significant decomposition after 24 months)

Table 2: Stability of Alternaria Toxins in Apple Juice [2][3]

ToxinMatrixStorage ConditionDurationRemaining Toxin (%)
AlternariolApple JuiceRoom Temperature20 daysNo apparent loss
Alternariol Monomethyl EtherApple JuiceRoom Temperature20 daysNo apparent loss
Altertoxin IApple JuiceRoom Temperature1-27 daysStable to moderately stable
AlternariolApple Juice80°C20 minutesNo apparent loss
Alternariol Monomethyl EtherApple Juice80°C20 minutesNo apparent loss

Experimental Protocols

Protocol: General Stability Assessment of this compound in Solution

This protocol outlines a general method for researchers to determine the stability of this compound under their specific experimental conditions.

  • Preparation of Stock Solution:

    • Accurately weigh a known amount of this compound and dissolve it in a high-purity solvent (e.g., acetonitrile) to a known concentration.

    • This will be your time-zero (T0) sample.

  • Initial Analysis (T0):

    • Immediately analyze an aliquot of the T0 stock solution using a validated HPLC-UV or HPLC-MS method.

    • Record the peak area and retention time of the this compound peak. This will serve as the baseline.

  • Storage Conditions:

    • Aliquot the remaining stock solution into several amber vials to avoid repeated freeze-thaw cycles.

    • Store the aliquots under the desired conditions to be tested (e.g., -20°C, 4°C, room temperature).

  • Time-Point Analysis:

    • At predetermined time points (e.g., 1 week, 1 month, 3 months, etc.), remove one aliquot from each storage condition.

    • Allow the sample to equilibrate to room temperature.

    • Analyze the sample using the same HPLC method as the T0 sample.

  • Data Analysis:

    • Compare the peak area of this compound in the time-point samples to the peak area of the T0 sample.

    • Calculate the percentage of this compound remaining.

    • Monitor for the appearance of new peaks, which may indicate degradation products.

Visualizations

AAL_Toxin_TC2_Structure cluster_structure Chemical Structure of this compound formula Formula: C25H47NO8 MW: 489.6 g/mol

Caption: Chemical Structure of this compound.

digraph "Hypothetical_Degradation_Pathway" {
graph [bgcolor="#F1F3F4"];
node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"];
edge [fontname="Arial", fontsize=9, color="#34A853"];

AAL_TC2 [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Hydrolysis [label="Hydrolysis\n(e.g., acidic/basic conditions, enzymes)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Product1 [label="Polyol Backbone", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Product2 [label="Propane-1,2,3-tricarboxylic acid", fillcolor="#EA4335", fontcolor="#FFFFFF"];

AAL_TC2 -> Hydrolysis [label="Degradation\nStimulus"]; Hydrolysis -> Product1; Hydrolysis -> Product2;

caption[label="Hypothesized degradation via hydrolysis of the ester linkage.", shape=plaintext, fontcolor="#5F6368"]; }```

Caption: Hypothesized Degradation Pathway of this compound.

digraph "Troubleshooting_Workflow" {
  graph [bgcolor="#F1F3F4"];
  node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"];
  edge [fontname="Arial", fontsize=9, color="#4285F4"];

  Start [label="Inconsistent Experimental Results", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
  Check_Storage [label="Review Storage Conditions\n(Temp, Solvent, Duration)", shape=diamond, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];
  Storage_OK [label="Storage Conditions Correct?", shape=diamond, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];
  Analytical_Check [label="Perform Analytical Check\n(e.g., HPLC-MS)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
  Degradation_Confirmed [label="Degradation Confirmed?", shape=diamond, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];
  New_Stock [label="Prepare Fresh Stock Solution", fillcolor="#34A853", fontcolor="#FFFFFF"];
  Re-evaluate [label="Re-evaluate Experimental Protocol", fillcolor="#EA4335", fontcolor="#FFFFFF"];
  Correct_Storage [label="Correct Storage Procedures", fillcolor="#EA4335", fontcolor="#FFFFFF"];
  Continue_Exp [label="Continue Experiment", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

  Start -> Check_Storage;
  Check_Storage -> Storage_OK;
  Storage_OK -> Analytical_Check [label="Yes"];
  Storage_OK -> Correct_Storage [label="No"];
  Correct_Storage -> New_Stock;
  Analytical_Check -> Degradation_Confirmed;
  Degradation_Confirmed -> New_Stock [label="Yes"];
  Degradation_Confirmed -> Re-evaluate [label="No"];
  New_Stock -> Continue_Exp;
  Re-evaluate -> Continue_Exp;
}
**Caption:** Troubleshooting Workflow for this compound Stability Issues.

References

How to determine optimal AAL Toxin TC2 concentration for bioassays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on determining the optimal concentration of AAL Toxin TC2 for bioassays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a mycotoxin produced by the fungus Alternaria alternata f. sp. lycopersici, a pathogen that causes stem canker in tomato plants.[1] It is structurally similar to fumonisins and acts as a potent inhibitor of ceramide synthase.[2][3][4][5] This enzyme is crucial for sphingolipid metabolism.[5][6] By inhibiting ceramide synthase, this compound disrupts the balance of sphingolipids, leading to the accumulation of free sphingoid bases, which triggers programmed cell death (PCD) or apoptosis in both plant and animal cells.[2][7]

Q2: What are the typical concentration ranges for this compound in bioassays?

The effective concentration of this compound varies significantly depending on the biological system being studied. For sensitive tomato leaflets, concentrations as low as 10 to 4000 ng/mL can induce necrosis.[1] In mammalian cell lines, the half-maximal inhibitory concentration (IC50) can range from the low micromolar to higher concentrations depending on the cell type.[7][8] For example, the IC50 for the H4TG rat hepatoma cell line has been reported to be around 10 µg/mL.[7]

Q3: How do I prepare a stock solution of this compound?

The solubility of this compound should be confirmed with the supplier. Generally, it is recommended to dissolve the toxin in a small amount of a solvent like dimethyl sulfoxide (DMSO) to create a concentrated stock solution. This stock solution can then be diluted in the appropriate cell culture medium or buffer for your bioassay. It is crucial to ensure the final concentration of the solvent in the assay does not exceed a level that could cause toxicity on its own (typically <0.5% v/v).

Q4: What are the key considerations when designing an experiment to determine the optimal this compound concentration?

Several factors should be considered:

  • Cell Type/Organism: The sensitivity to this compound can vary greatly between different cell lines or plant species.

  • Incubation Time: The duration of exposure to the toxin will influence the observed effect. A time-course experiment is often recommended.

  • Endpoint Measurement: The method used to assess cell viability or toxicity (e.g., MTT assay, LDH release, chlorophyll content) will impact the results.

  • Dose Range: A wide range of concentrations should be tested initially to identify the active range, followed by a more focused range to accurately determine the optimal concentration or IC50 value.

Troubleshooting Guide

Issue Possible Cause Solution
No observable effect at expected concentrations Improper storage or degradation of the toxin.Ensure this compound is stored according to the manufacturer's instructions. Prepare fresh dilutions for each experiment.
Insufficient incubation time.Perform a time-course experiment to determine the optimal exposure duration.
The chosen cell line or organism is resistant to the toxin.Research the sensitivity of your specific biological system to this compound. Consider using a known sensitive cell line as a positive control.
High variability between replicates Inconsistent cell seeding density.Ensure a uniform number of cells are seeded in each well.
Pipetting errors when preparing serial dilutions.Use calibrated pipettes and ensure thorough mixing of solutions at each dilution step.
Edge effects in multi-well plates.Avoid using the outer wells of the plate, or fill them with a buffer to maintain humidity.
Unexpected cell death in control wells Solvent toxicity.Ensure the final concentration of the solvent (e.g., DMSO) is below the toxic threshold for your cells. Run a solvent-only control.
Contamination of cell culture.Regularly check for and test for microbial contamination.

Data Presentation

Table 1: Reported Effective Concentrations of AAL Toxins in Various Bioassays

Toxin VariantBiological SystemEndpointEffective Concentration
AAL Toxin TA/TBTomato Leaflets (asc/asc)Necrosis10 ng/mL
AAL Toxin TCTomato Leaflets (asc/asc)Necrosis>10 ng/mL, less active than TA/TB
AAL Toxin TD/TETomato Leaflets (asc/asc)Necrosis>1000 ng/mL, significantly less active
AAL ToxinDuckweed (Lemna pausicostata)Cellular leakage and chlorophyll loss20–40 nM (after 72h)[2]
AAL ToxinH4TG Rat Hepatoma CellsCytotoxicity (IC50)10 µg/mL[7]
AAL ToxinMDCK Dog Kidney CellsCytotoxicity (IC50)~5 µg/mL
AAL ToxinNIH3T3 Mouse FibroblastsCytotoxicity (IC50)~150 µM

Experimental Protocols

Protocol: Determining the Optimal Concentration of this compound using a Cell Viability Assay (e.g., MTT)

This protocol outlines a general procedure for a dose-response experiment to determine the IC50 value of this compound in a mammalian cell line.

Materials:

  • This compound

  • Appropriate mammalian cell line and complete culture medium

  • 96-well cell culture plates

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours to allow the cells to attach.

  • Preparation of this compound Dilutions:

    • Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mg/mL).

    • Perform a serial dilution of the stock solution in a complete culture medium to obtain a range of working concentrations. It is advisable to start with a broad range (e.g., 0.1, 1, 10, 100, 1000 µM).

    • Include a vehicle control (medium with the same concentration of DMSO as the highest toxin concentration) and a no-treatment control (medium only).

  • Toxin Treatment:

    • After 24 hours of cell attachment, carefully remove the medium from the wells.

    • Add 100 µL of the prepared this compound dilutions to the respective wells in triplicate.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 2-4 hours at 37°C until formazan crystals are formed.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the no-treatment control.

    • Plot the cell viability against the logarithm of the this compound concentration.

    • Use a suitable software to fit a sigmoidal dose-response curve and determine the IC50 value.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding Seed Cells in 96-well Plate toxin_prep Prepare this compound Serial Dilutions toxin_addition Add Toxin Dilutions to Cells toxin_prep->toxin_addition incubation Incubate for a Defined Period (e.g., 24-72h) toxin_addition->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_solubilization Solubilize Formazan Crystals mtt_addition->formazan_solubilization read_absorbance Measure Absorbance formazan_solubilization->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability plot_curve Plot Dose-Response Curve calculate_viability->plot_curve determine_ic50 Determine IC50 plot_curve->determine_ic50

Caption: Experimental workflow for determining the IC50 of this compound.

signaling_pathway cluster_membrane Cellular Environment cluster_cytosol Intracellular Signaling Cascade AAL_Toxin This compound Ceramide_Synthase Ceramide Synthase AAL_Toxin->Ceramide_Synthase Inhibits Sphingoid_Bases Accumulation of Sphingoid Bases Ceramide_Synthase->Sphingoid_Bases Leads to PCD_Initiation Initiation of Programmed Cell Death (PCD) Sphingoid_Bases->PCD_Initiation Triggers Apoptosis Apoptosis PCD_Initiation->Apoptosis

Caption: this compound induced signaling pathway leading to apoptosis.

References

Technical Support Center: Overcoming Challenges in AAL Toxin TC2 Purification

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for AAL Toxin TC2 purification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are AAL Toxins and what is the significance of the TC2 isomer?

AAL toxins are a group of mycotoxins produced by the fungus Alternaria alternata. There are five main types, designated TA, TB, TC, TD, and TE, each of which exists as two structural isomers (e.g., TC1 and TC2).[1][2] These toxins are potent inhibitors of ceramide synthase, a key enzyme in sphingolipid metabolism.[1] This inhibition disrupts cellular processes and can induce programmed cell death (apoptosis). The TC isomers are of particular interest for research into the structure-activity relationships of ceramide synthase inhibitors.

Q2: What is the general workflow for this compound purification?

A general workflow for the purification of AAL toxins, which can be adapted for this compound, involves the following key stages:

  • Fungal Culture: Culturing Alternaria alternata on a suitable medium, such as rice, to produce the toxin.[3]

  • Extraction: Extracting the crude toxin from the culture medium using organic solvents. A common method involves initial extraction with chloroform followed by a methanol:water extraction of the fungal material.[3]

  • Chromatographic Purification: A multi-step chromatography process to separate the AAL toxins from other fungal metabolites and then to separate the different AAL toxin congeners and their isomers. This typically involves a combination of techniques such as solid-phase extraction (SPE) and preparative high-performance liquid chromatography (HPLC).

Below is a generalized experimental workflow diagram:

experimental_workflow Generalized this compound Purification Workflow cluster_culture Fungal Culture cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis culture Alternaria alternata Culture (e.g., on rice medium) extraction Solvent Extraction (e.g., Chloroform, Methanol:Water) culture->extraction spe Solid-Phase Extraction (SPE) (Initial Cleanup) extraction->spe prep_hplc Preparative HPLC (Isomer Separation) spe->prep_hplc purity_check Purity & Identity Confirmation (HPLC-MS/MS, NMR) prep_hplc->purity_check

Caption: Generalized workflow for this compound purification.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Toxin Yield in Fungal Culture Suboptimal growth conditions (medium, temperature, incubation time).Optimize culture parameters. Refer to literature for ideal conditions for Alternaria alternata growth and toxin production.
Strain of Alternaria alternata is a low producer of TC toxins.Screen different isolates or strains of Alternaria alternata for higher TC toxin production.
Poor Extraction Efficiency Incorrect solvent system or extraction volume.Ensure the use of appropriate solvents and ratios for extraction. A sequential extraction with solvents of varying polarity may improve yield.
Incomplete cell lysis.Mechanical disruption of the fungal mycelia (e.g., grinding in liquid nitrogen) before extraction can enhance toxin release.
Co-elution of AAL Toxin Isomers Insufficient resolution of the chromatography column.Use a high-resolution preparative HPLC column. C18 columns are commonly used for the separation of Alternaria toxins.
Suboptimal mobile phase composition.Optimize the mobile phase gradient. Small changes in the organic solvent (e.g., acetonitrile or methanol) concentration and the use of additives (e.g., formic acid or ammonium acetate) can significantly impact resolution. An alkaline pH (around 8.8) has been shown to improve the peak shape of some Alternaria toxins.
Toxin Degradation During Purification Exposure to harsh pH or high temperatures.Maintain neutral or slightly acidic pH conditions unless optimization studies suggest otherwise. Avoid prolonged exposure to high temperatures. Some studies on other Alternaria toxins show stability at room temperature and even at 80°C for short periods, but this should be empirically determined for AAL Toxin TC.[4][5]
Presence of degradative enzymes in the crude extract.Incorporate a protein precipitation step (e.g., with ammonium sulfate) or an early-stage SPE cleanup to remove enzymes.
Difficulty in Confirming Toxin Identity Lack of appropriate analytical standards.If standards are unavailable, utilize high-resolution mass spectrometry (HRMS) to determine the accurate mass and fragmentation pattern. Nuclear Magnetic Resonance (NMR) spectroscopy can be used for complete structural elucidation.
Complex fragmentation pattern in MS/MS.Compare the obtained fragmentation pattern with theoretical fragmentation of the AAL Toxin TC structure. Common fragmentation patterns for similar molecules often involve cleavage at ester linkages and loss of water and carboxyl groups.

Experimental Protocols

Note: The following are generalized protocols and may require optimization for your specific experimental conditions.

AAL Toxin Extraction from Rice Culture
  • Grow Alternaria alternata on sterile rice medium for 2-4 weeks.

  • Dry the culture and grind it to a fine powder.

  • Extract the powdered culture with chloroform at a ratio of 1:5 (w/v) with shaking for 24 hours.

  • Filter the extract and collect the filtrate.

  • Re-extract the solid residue with a methanol:water (80:20, v/v) solution at a 1:5 (w/v) ratio with shaking for 24 hours.

  • Filter and combine the methanol:water filtrate with the previous chloroform filtrate.

  • Evaporate the combined filtrates to dryness under reduced pressure.

Solid-Phase Extraction (SPE) Cleanup
  • Reconstitute the dried extract in a minimal volume of the loading buffer (e.g., 10% methanol in water).

  • Condition a C18 SPE cartridge with methanol followed by water.

  • Load the reconstituted extract onto the SPE cartridge.

  • Wash the cartridge with a low concentration of organic solvent (e.g., 20% methanol in water) to remove polar impurities.

  • Elute the AAL toxins with a higher concentration of organic solvent (e.g., 80% methanol in water).

  • Collect the eluate and evaporate to dryness.

Preparative HPLC for Isomer Separation
  • Column: A preparative C18 column (e.g., 10 µm particle size, 250 x 21.2 mm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A shallow gradient from 30% to 70% B over 40 minutes. (This will require significant optimization).

  • Flow Rate: 10-20 mL/min.

  • Detection: UV at 210 nm and 280 nm.

  • Injection: Dissolve the SPE-purified extract in the initial mobile phase composition and inject onto the column.

  • Fraction Collection: Collect fractions corresponding to the peaks of interest and analyze by analytical HPLC-MS/MS to identify the TC isomers.

Data Presentation

Table 1: Hypothetical Purification Summary for this compound

Purification Step Total AAL Toxin TC (mg) Purity of TC2 (%) Yield of TC2 (%)
Crude Extract500<1100
After SPE1501030
After Preparative HPLC15>953

Signaling Pathway

AAL toxins, including the TC isomers, are known to inhibit ceramide synthase, a crucial enzyme in the sphingolipid biosynthesis pathway. This inhibition leads to the accumulation of sphingoid bases (sphinganine and sphingosine) and a depletion of complex ceramides. The accumulation of these sphingoid bases is a key signaling event that can trigger programmed cell death (apoptosis).

signaling_pathway This compound-Induced Signaling Pathway AAL_Toxin_TC2 This compound Ceramide_Synthase Ceramide Synthase AAL_Toxin_TC2->Ceramide_Synthase Inhibits Dihydroceramide Dihydroceramide Ceramide_Synthase->Dihydroceramide Catalyzes Accumulation Accumulation of Sphingoid Bases Ceramide_Synthase->Accumulation Leads to Sphinganine Sphinganine (Sphingoid Base) Sphinganine->Ceramide_Synthase Fatty_Acyl_CoA Fatty Acyl-CoA Fatty_Acyl_CoA->Ceramide_Synthase Complex_Ceramides Complex Ceramides Dihydroceramide->Complex_Ceramides PCD Programmed Cell Death (Apoptosis) Accumulation->PCD Triggers

Caption: this compound inhibits ceramide synthase, leading to apoptosis.

References

How to avoid false positives in AAL Toxin TC2 bioassays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid false positives in AAL Toxin TC2 bioassays.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound, like other AAL toxins, is a structural analogue of sphinganine.[1] Its primary mechanism of action is the inhibition of the enzyme ceramide synthase.[1][2] This enzyme is crucial for the biosynthesis of ceramides, which are essential components of cell membranes and signaling molecules. By blocking ceramide synthase, this compound disrupts sphingolipid metabolism, leading to the accumulation of sphinganine and phytosphingosine, which triggers programmed cell death (apoptosis).[1][3]

Q2: Are there different types of AAL toxins, and how does their toxicity compare?

A2: Yes, there are five main types of AAL toxins: TA, TB, TC, TD, and TE, each with two isomers.[1] AAL toxins TA and TB are considered to have the highest toxic activity. TC has lower activity than TA, while TD and TE are significantly less toxic.[1]

Q3: What is the primary cause of false positives in this compound bioassays?

A3: The most significant cause of false positives is the presence of other compounds that also inhibit ceramide synthase. Due to their structural and functional similarities, fumonisins (mycotoxins produced by Fusarium species) are major interfering substances that can lead to false-positive results in AAL toxin bioassays.[2][4] Both AAL toxins and fumonisins are sphinganine-analogue mycotoxins.[3]

Q4: Can other, non-mycotoxin compounds interfere with the assay?

A4: Yes, any compound that inhibits ceramide synthase could potentially cause a false positive. For example, the immunosuppressive drug FTY720 (Fingolimod) and its analogues are known to inhibit ceramide synthases.[5] It is crucial to consider the composition of the test sample and any potential contaminants that might have a similar mode of action.

Troubleshooting Guide

Problem: My negative control (untreated sample) is showing toxicity.

Possible Cause Recommended Solution
Contamination of reagents or labware: Mycotoxins or other cytotoxic substances may be present.Use fresh, sterile reagents and disposable labware. Thoroughly clean all non-disposable equipment.
Unhealthy plant material or cells: The biological material may be stressed or compromised.Use healthy, vigorous tomato leaflets from the correct susceptible genotype (asc/asc).[6] For cell-based assays, ensure cell lines are healthy and within a low passage number.
Microbial contamination: Bacteria or fungi in the sample or culture can cause necrosis.Visually inspect samples for microbial growth. Use sterile techniques throughout the protocol. Consider sample filtration or the use of antibiotics/fungicides if appropriate for the experimental design.

Problem: I am observing toxicity in resistant (Asc/Asc) tomato genotypes.

Possible Cause Recommended Solution
Extremely high toxin concentration: At very high concentrations, AAL toxins can cause non-specific effects.Perform a dose-response experiment to determine the optimal toxin concentration that differentiates between susceptible and resistant genotypes.
Presence of other non-specific toxins: The sample may contain other mycotoxins or cytotoxic compounds that do not act via ceramide synthase inhibition.Fractionate the sample using techniques like HPLC to isolate and test individual components.
Incorrect genotype: The plant material may not be the true resistant genotype.Verify the genotype of the tomato plants used in the assay.

Problem: My results are inconsistent between experiments.

Possible Cause Recommended Solution
Improper sampling and sample storage: Mycotoxins can be unevenly distributed in a sample, and improper storage can lead to degradation.Follow standardized sampling protocols to ensure the sample is representative.[7] Store samples in a cool, dry, and dark place to prevent toxin degradation.
Variability in experimental conditions: Inconsistent incubation times, temperatures, or light exposure can affect the results.Strictly adhere to the standardized protocol for all experiments. Use a controlled environment chamber for incubation.
Subjective endpoint assessment: Visual assessment of necrosis can be subjective.Use a standardized scoring system for necrosis. If possible, complement the visual assessment with a quantitative method, such as measuring electrolyte leakage or using a cell viability assay.

Quantitative Data

Table 1: Relative Toxicity of AAL Toxin Variants

AAL Toxin VariantRelative Toxicity
TAHigh
TBHigh
TCModerate
TDLow
TELow

Source: Data compiled from multiple studies. TA and TB are significantly more toxic than TC, TD, and TE.[1]

Table 2: Comparative IC50 Values of AAL Toxin and Fumonisin B1 in Mammalian Cell Lines

Cell LineAAL Toxin IC50 (µg/mL)Fumonisin B1 IC50 (µg/mL)
Rat Hepatoma (H4TG)104
Dog Kidney (MDCK)52.5

Source: These values highlight the comparable cytotoxicity and potential for cross-reactivity in bioassays.

Experimental Protocols

Protocol 1: Tomato Leaflet Necrosis Bioassay

This bioassay is a primary method for assessing the phytotoxicity of AAL toxins.

Materials:

  • Fully expanded leaflets from a susceptible tomato cultivar (e.g., 'Aichi-first', asc/asc genotype).[8]

  • Resistant tomato cultivar (Asc/Asc) for control.[6]

  • This compound standard or sample extract.

  • Sterile distilled water (negative control).

  • Sterile filter paper discs (small).

  • Humidified chamber (e.g., a petri dish with moist filter paper).

  • Sterile needle or scalpel.

Procedure:

  • Leaflet Preparation: Detach healthy, fully expanded leaflets from both susceptible and resistant tomato plants.

  • Wounding: Gently wound the abaxial (lower) side of each leaflet with a sterile needle or scalpel.[9]

  • Toxin Application:

    • Prepare serial dilutions of your this compound sample and a standard solution.

    • Pipette a small, known volume (e.g., 10-20 µL) of each dilution onto a sterile filter paper disc.

    • Place the toxin-laden disc directly onto the wounded area of the leaflet.[9]

    • For the negative control, apply a disc with sterile distilled water.

  • Incubation: Place the leaflets in a humidified chamber. Incubate at 25°C for 3 days under controlled lighting conditions.[8][9]

  • Observation: After the incubation period, visually assess the leaflets for the development of necrotic lesions (dark, dead tissue) around the application site.

  • Interpretation: A positive result is the formation of a distinct necrotic lesion on the susceptible genotype, while the resistant genotype should show little to no necrosis. The size and severity of the lesion can be correlated with the toxin concentration.

Protocol 2: Cell Viability Assay (Resazurin-based) - Confirmatory Assay

This in vitro assay can be used as a quantitative method to confirm cytotoxicity and rule out non-specific effects observed in the leaf bioassay.

Materials:

  • Mammalian cell line known to be sensitive to AAL toxins (e.g., H4TG rat hepatoma cells).

  • Complete cell culture medium.

  • 96-well cell culture plates.

  • This compound standard or sample extract.

  • Resazurin-based cell viability reagent.

  • Plate reader capable of measuring fluorescence.

Procedure:

  • Cell Seeding: Seed the 96-well plates with your chosen cell line at a predetermined optimal density and allow them to adhere overnight.

  • Toxin Treatment:

    • Prepare serial dilutions of your this compound sample and a standard solution in a complete cell culture medium.

    • Remove the old medium from the cells and add the medium containing the different toxin concentrations.

    • Include wells with untreated cells as a negative control and wells with medium only as a blank.

  • Incubation: Incubate the plate for a predetermined duration (e.g., 48-72 hours) in a cell culture incubator.

  • Assay:

    • Add the resazurin-based reagent to each well according to the manufacturer's instructions.

    • Incubate for 1-4 hours.

  • Measurement: Measure the fluorescence on a plate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate the percentage of cell viability for each treatment relative to the untreated control. An IC50 value (the concentration of toxin that inhibits 50% of cell viability) can be determined.

Visualizations

AAL_Toxin_Signaling_Pathway AAL_Toxin This compound Ceramide_Synthase Ceramide Synthase AAL_Toxin->Ceramide_Synthase Inhibits Ceramide Ceramide (Depleted) Ceramide_Synthase->Ceramide Blocked PCD Programmed Cell Death (Apoptosis) Sphinganine Sphinganine (Accumulates) Sphinganine->Ceramide_Synthase Substrate Sphinganine->PCD Triggers

Caption: this compound signaling pathway leading to apoptosis.

Experimental_Workflow cluster_prep Preparation cluster_assay Bioassay cluster_analysis Analysis Sample_Prep Sample Preparation (Extraction/Dilution) Toxin_Application Apply Toxin to Wounded Leaflets Sample_Prep->Toxin_Application Plant_Prep Prepare Susceptible & Resistant Tomato Leaflets Plant_Prep->Toxin_Application Incubation Incubate 3 Days at 25°C Toxin_Application->Incubation Necrosis_Assessment Visual Assessment of Necrosis Incubation->Necrosis_Assessment Data_Interpretation Interpret Results Necrosis_Assessment->Data_Interpretation

Caption: Workflow for the Tomato Leaflet Necrosis Bioassay.

Troubleshooting_Flowchart Start Unexpected Positive Result Check_Controls Are negative controls showing toxicity? Start->Check_Controls Check_Resistant Is the resistant genotype showing toxicity? Check_Controls->Check_Resistant No Contamination Possible Contamination (Reagents/Microbes) Check_Controls->Contamination Yes Non_Specific Possible Non-Specific Toxicity or High Toxin Concentration Check_Resistant->Non_Specific Yes Cross_Reactivity Potential Cross-Reactivity (e.g., Fumonisins) Check_Resistant->Cross_Reactivity No Confirm Perform Confirmatory Assay (e.g., Cell Viability, HPLC) Contamination->Confirm Non_Specific->Confirm Cross_Reactivity->Confirm Valid_Result Result likely valid Confirm->Valid_Result

Caption: Troubleshooting flowchart for unexpected positive results.

References

Technical Support Center: Enhancing Resolution in HPLC Analysis of AAL Toxin Isomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals enhance the resolution of AAL (Alternaria alternata f. sp. lycopersici) toxin isomers during HPLC analysis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Why am I seeing poor resolution or co-elution of my AAL toxin isomers?

Poor resolution between closely eluting peaks is a common challenge in HPLC.[1] This issue can stem from several factors related to the three key parameters of chromatographic separation: retention factor (k), selectivity (α), and column efficiency (N).[1] For complex mixtures like AAL toxin isomers, which have very similar chemical structures, achieving baseline separation requires careful optimization of your HPLC method.[2]

Troubleshooting Steps:

  • Assess Your Current Method: Before making changes, ensure your system is performing as expected. Check for system leaks, ensure the mobile phase is correctly prepared and degassed, and verify that the column is properly equilibrated.[3]

  • Optimize Mobile Phase Composition: The mobile phase is a powerful tool for manipulating selectivity.[4]

    • Change Organic Modifier: If you are using acetonitrile, try switching to methanol or a combination of the two. Different organic solvents can alter the interaction between the isomers and the stationary phase, thereby improving separation.[4]

    • Adjust pH: The pH of the mobile phase can significantly impact the ionization state of the AAL toxins, which in turn affects their retention and selectivity.[5][6] For some Alternaria toxins, an alkaline mobile phase (e.g., pH 8.3 or 9) has been shown to improve peak shape and separation.[6][7]

    • Incorporate Additives: Consider adding buffers or ionic liquids to the mobile phase. Buffers help maintain a stable pH, while ionic liquids can reduce peak tailing by masking residual silanol groups on the stationary phase.[8]

  • Evaluate Your Stationary Phase: The choice of HPLC column is critical for isomer separation.

    • Switch Column Chemistry: If a standard C18 column is not providing adequate resolution, consider a different stationary phase. Phenyl or cyano columns can offer different selectivity through alternative interaction mechanisms like π-π interactions.[5] For challenging isomer separations, specialized chiral columns may be necessary to achieve baseline resolution.[2]

    • Consider Particle Size and Column Length: Using a column with smaller particles (e.g., sub-2 µm for UHPLC) or a longer column can increase column efficiency (N), leading to sharper peaks and better resolution.[1][4]

  • Adjust Operating Parameters:

    • Lower the Flow Rate: Reducing the flow rate can sometimes improve resolution by allowing more time for the isomers to interact with the stationary phase.[9]

    • Optimize Temperature: Column temperature affects both viscosity of the mobile phase and the kinetics of mass transfer. Experiment with different temperatures (e.g., in the range of 30-50°C) to find the optimal condition for your separation.[9]

My peaks are broad and tailing. How can I improve the peak shape?

Poor peak shape, such as broadening and tailing, can compromise resolution and the accuracy of quantification. Several factors can contribute to this issue.

Troubleshooting Steps:

  • Check for Column Contamination or Degradation: A contaminated guard column or a worn-out analytical column can lead to peak tailing. Try replacing the guard column or flushing the analytical column with a strong solvent. If the problem persists, the column may need to be replaced.[10]

  • Ensure Sample Solvent Compatibility: Whenever possible, dissolve your sample in the initial mobile phase. Injecting a sample in a solvent that is much stronger than the mobile phase can cause peak distortion.[11]

  • Optimize Mobile Phase pH and Buffer Strength: For ionizable compounds like AAL toxins, an inappropriate mobile phase pH can cause peak tailing. Ensure the pH is stable and at a level that promotes a single ionic form of the analytes. A low buffer concentration may also contribute to poor peak shape.[10]

  • Reduce Extra-Column Volume: Excessive tubing length or large-diameter tubing between the injector, column, and detector can lead to band broadening. Keep the flow path as short and narrow as possible.[12]

Experimental Protocols

General Protocol for HPLC-MS/MS Analysis of Alternaria Toxins

This protocol is a general guideline and should be optimized for your specific AAL toxin isomers and instrumentation.

1. Sample Preparation (QuEChERS-based) [7]

  • Weigh 5.0 g of your homogenized sample into a 50 mL centrifuge tube.
  • Add 10.0 mL of distilled water and 9.9 mL of acetonitrile.
  • For quantitative analysis, add an appropriate internal standard solution (e.g., isotopically labeled AAL toxins).
  • Shake vigorously for 1 minute.
  • Add QuEChERS salts (e.g., 1.8 g MgSO₄ and 0.45 g NaCl).
  • Shake vigorously for another minute and then centrifuge at 3220 g for 10 minutes.
  • Take an aliquot of the supernatant (acetonitrile layer) for analysis.

2. Chromatographic Conditions [6][7]

  • HPLC System: A UHPLC or HPLC system coupled with a tandem mass spectrometer (MS/MS).
  • Column: A C18 column is a common starting point (e.g., Waters BEH C18, 100 mm x 2.1 mm, 1.7 µm).[7] For improved selectivity, consider other phases or a chiral column.
  • Mobile Phase:
  • Solvent A: 5 mM ammonium formate in water (pH adjusted to 8.3 or 9 with ammonia solution).[6][7]
  • Solvent B: Methanol.
  • Gradient Elution: A gradient program is typically used to separate multiple toxins. An example gradient is as follows:
  • 0-2 min: 5% B
  • 2-3 min: Increase to 18% B
  • 3-5 min: Increase to 25% B
  • 5-13 min: Increase to 90% B
  • 13-13.5 min: Increase to 99% B
  • 13.5-15.5 min: Hold at 99% B
  • 15.5-19 min: Return to 5% B and equilibrate.
  • Flow Rate: 0.3 mL/min.
  • Column Temperature: 40°C.
  • Injection Volume: 10 µL.

3. MS/MS Detection

  • Ionization Mode: Electrospray ionization (ESI) in both positive and negative modes, as different toxins may respond better in one mode.[7]
  • Detection: Multiple Reaction Monitoring (MRM) for quantification of specific AAL toxin isomers.

Data Presentation

The following tables summarize the effects of changing key HPLC parameters on resolution.

Table 1: Effect of Mobile Phase Composition on Isomer Resolution

Parameter ChangeExpected Effect on ResolutionRationale
Switch from Acetonitrile to MethanolMay increase or decrease resolutionChanges the selectivity (α) of the separation by altering solvent-analyte interactions.[4]
Adjust Mobile Phase pHCan significantly improve resolutionAffects the ionization of AAL toxin isomers, changing their hydrophobicity and interaction with the stationary phase.[5]
Add Buffer or Ionic LiquidCan improve peak shape and resolutionBuffers maintain a stable pH, while ionic liquids can mask active sites on the stationary phase, reducing peak tailing.[8]

Table 2: Effect of Stationary Phase and Operating Conditions on Isomer Resolution

Parameter ChangeExpected Effect on ResolutionRationale
Decrease Column Particle SizeIncreases resolutionSmaller particles lead to higher column efficiency (N) and sharper peaks.[4]
Increase Column LengthIncreases resolutionA longer column provides more theoretical plates, enhancing separation.[5]
Change Stationary Phase (e.g., C18 to Phenyl)Can significantly improve resolutionAlters the primary mode of interaction with the analytes, thus changing selectivity (α).[5]
Decrease Flow RateMay improve resolutionAllows more time for equilibrium between the mobile and stationary phases, potentially increasing separation.[9]
Increase Column TemperatureMay improve or decrease resolutionHigher temperatures decrease mobile phase viscosity, which can improve efficiency. However, it can also reduce retention and selectivity.[9]

Visualizations

Experimental and Troubleshooting Workflows

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Homogenized Sample Extraction QuEChERS Extraction Sample->Extraction Centrifugation Centrifugation & Supernatant Collection Extraction->Centrifugation Injection Inject Sample into HPLC Centrifugation->Injection Separation Chromatographic Separation (Gradient Elution) Injection->Separation Detection MS/MS Detection Separation->Detection Integration Peak Integration & Quantification Detection->Integration Reporting Generate Report Integration->Reporting Troubleshooting_Workflow Start Poor Resolution of AAL Toxin Isomers CheckSystem Check System Suitability (Leaks, Pressure, Equilibration) Start->CheckSystem SystemOK System OK? CheckSystem->SystemOK FixSystem Fix Leaks, Purge System, Equilibrate Column SystemOK->FixSystem No ModifyMobilePhase Modify Mobile Phase (Solvent, pH, Additives) SystemOK->ModifyMobilePhase Yes FixSystem->CheckSystem ResolutionImproved1 Resolution Improved? ModifyMobilePhase->ResolutionImproved1 ChangeColumn Change Stationary Phase (e.g., Phenyl, Chiral) ResolutionImproved1->ChangeColumn No End Resolution Optimized ResolutionImproved1->End Yes ResolutionImproved2 Resolution Improved? ChangeColumn->ResolutionImproved2 AdjustParams Adjust Operating Parameters (Flow Rate, Temperature) ResolutionImproved2->AdjustParams No ResolutionImproved2->End Yes ResolutionImproved3 Resolution Improved? AdjustParams->ResolutionImproved3 ResolutionImproved3->End Yes ContactSupport Consult Expert or Technical Support ResolutionImproved3->ContactSupport No

References

Best practices for handling AAL Toxin TC2 safely in the lab

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides best practices, troubleshooting, and frequently asked questions for the safe handling of AAL Toxin TC2 in a laboratory setting. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary hazards?

This compound is a mycotoxin produced by the fungus Alternaria alternata.[1] It is structurally similar to other AAL toxins and fumonisins.[2] The primary laboratory hazards are associated with its potential toxicity. AAL toxins, as a group, are known to be cytotoxic (toxic to cells) and can inhibit ceramide synthase, a critical enzyme in cell signaling, which can lead to programmed cell death (apoptosis).[3][4][5] While specific toxicity data for TC2 is limited, it is considered less toxic than the TA and TB isoforms.[3][6] Due to its mode of action, exposure through inhalation of aerosols, ingestion, or contact with skin and eyes should be avoided.[7]

Q2: Are there established Occupational Exposure Limits (OELs) for this compound?

Currently, there are no specific Occupational Exposure Limits (OELs) established for this compound by major regulatory bodies.[8][9] Therefore, it is crucial to handle this compound as a substance of high concern and to minimize exposure by adhering to strict safety protocols, engineering controls, and the use of appropriate Personal Protective Equipment (PPE).[10] All work should be based on a thorough risk assessment.[11]

Q3: What are the signs and symptoms of exposure to related mycotoxins?

  • Skin Contact: Burning pain, redness, tenderness, and blistering.[12][13]

  • Eye Contact: Pain, tearing, redness, and blurred vision.[12][13]

  • Inhalation: Nasal irritation, sneezing, cough, and shortness of breath.[12][13]

  • Ingestion: Nausea, vomiting, diarrhea, and abdominal pain.[13][14]

  • Systemic Effects: Severe poisoning can lead to weakness, shock, and potential effects on the bone marrow.[12][14]

Any suspected exposure should be treated as a medical emergency.

Troubleshooting and Procedural Guides

Personal Protective Equipment (PPE)

Q4: What is the minimum required PPE for handling this compound solutions?

When handling dilute solutions of this compound, the following minimum PPE is required, conforming to Level D protection standards:

  • Lab Coat: A dedicated, long-sleeved lab coat or gown.[15]

  • Gloves: Two pairs of compatible disposable gloves (e.g., nitrile).[15] Check manufacturer specifications for compatibility with any solvents used. Do not use latex gloves.[16]

  • Eye Protection: Safety glasses with side shields or safety goggles.[15][17]

All work should be conducted within a certified chemical fume hood or a Class II Biosafety Cabinet (BSC).[11][17]

Q5: When is respiratory protection required?

Respiratory protection is mandatory when there is a risk of generating aerosols or dust. This includes:

  • Handling lyophilized (powdered) toxin.[7][16]

  • Reconstituting or weighing the dry form of the toxin.[15]

  • Cleaning up spills of powdered toxin.[18]

  • Procedures with a high likelihood of aerosol generation (e.g., sonication, vortexing of open tubes).[7]

In these situations, a higher level of protection (Level C) is necessary.[19]

Handling and Storage

Q6: I need to weigh the lyophilized powder. What is the correct procedure?

Weighing powdered toxin presents a significant aerosol risk and should be avoided if possible by purchasing the toxin in a pre-dissolved solution.[15] If you must weigh the powder:

  • Perform all manipulations inside a certified chemical fume hood or similar containment device.[16]

  • Wear appropriate PPE, including respiratory protection.[11]

  • Use "static-free" gloves to prevent the powder from dispersing due to static electricity.[7]

  • Carefully open the container and use dedicated tools to handle the powder.

  • Decontaminate all surfaces and tools immediately after use.

Q7: How should I store this compound stock solutions?

Proper storage is critical to maintain toxin integrity and ensure security.

  • Security: Store all toxin stocks in a secured, clearly labeled, and access-restricted location, such as a locked freezer or cabinet.[11][16]

  • Labeling: Containers must be clearly labeled with the toxin name and hazard warnings.[17]

  • Stability: While specific stability data for TC2 is limited, related mycotoxins show variability. For long-term storage, keep stock solutions frozen at -18°C or below in a suitable solvent like acetonitrile-water.[20] Avoid repeated freeze-thaw cycles.

Spills and Exposure

Q8: What is the correct response to a small liquid spill inside a Biosafety Cabinet (BSC)?

  • Keep the BSC running to maintain containment.

  • Cover the spill with absorbent paper towels to prevent splashes.[18]

  • Apply a freshly prepared decontamination solution (see Table 2) to the towels, working from the outside in.[17]

  • Allow for a sufficient contact time (e.g., 30-60 minutes).[18]

  • Collect all contaminated materials in a biohazard bag for proper disposal.[17]

  • Wipe down the affected surfaces again with the decontamination solution, followed by 70% ethanol or another appropriate disinfectant.

Q9: An employee has been exposed to the toxin on their skin. What should I do?

  • Immediately remove any contaminated clothing.

  • Wash the affected skin area thoroughly with soap and copious amounts of water.

  • Seek immediate medical attention. Provide the Safety Data Sheet (SDS) for this compound to the medical personnel.

  • Report the incident to your institution's Environmental Health & Safety (EHS) department.

Decontamination and Waste Disposal

Q10: How do I inactivate this compound for disposal?

This compound must be inactivated before disposal.[15] Chemical inactivation is the most common method in a lab setting. Treatment with sodium hypochlorite (bleach) under alkaline conditions is effective for related mycotoxins.[12][18] All liquid waste, contaminated media, and buffer solutions should be treated with a decontamination solution to achieve the final concentrations listed in Table 2.

Q11: How do I dispose of contaminated solid waste?

  • Sharps: Needles, glass ampules, or other sharps must be placed in a puncture-resistant sharps container.[15] The use of sharps should be avoided whenever possible.[17]

  • Non-Sharps Solid Waste: Gloves, lab coats, pipette tips, and other contaminated items should be collected in a designated, leak-proof biohazard container.[15]

  • Final Disposal: All waste (liquid and solid) must be decontaminated, typically by autoclaving if the chemical decontaminant is compatible, or by incineration through a certified hazardous waste disposal service.[7][21] Note that autoclaving alone may not be sufficient for all toxins and should be validated.[11][21]

Quantitative Data Summary

Table 1: Personal Protective Equipment (PPE) Levels for this compound Handling

Activity Hazard Level Required PPE Level Key Components
Handling dilute solutions (<1 mg/mL) in a BSC/fume hood Low Aerosol Risk Level D (Modified) Double gloves, lab coat, safety glasses/goggles.[15][19]
Handling concentrated solutions, vortexing, sonicating Moderate Aerosol Risk Level C Level D PPE + appropriate air-purifying respirator.[19]
Handling or weighing lyophilized (powdered) toxin High Aerosol Risk Level C Level D PPE + appropriate air-purifying respirator.[11][19]

| Responding to a large spill outside of containment | High/Unknown Risk | Level B | Supplied-air respirator (SCBA) and chemical-resistant suit.[19][22] |

Table 2: Recommended Chemical Decontamination Solutions for Mycotoxins

Decontaminant Working Concentration Contact Time Notes
Sodium Hypochlorite (Bleach) + NaOH 2.5% NaOCl + 0.25 N NaOH 4 hours Recommended for T-2 mycotoxin, suitable for spills and non-incinerable waste.[18] Prepare fresh.

| Sodium Hypochlorite (Bleach) | 1% NaOCl | 30 minutes | Effective for decontaminating surfaces, equipment, and spills.[12][18] Prepare fresh. Corrosive to metals. |

Experimental Protocols

Protocol 1: Decontamination of Laboratory Surfaces

  • Prepare Solution: Freshly prepare a 1% sodium hypochlorite (NaOCl) solution by diluting household bleach (typically 5.25-8.25% NaOCl) with water.

  • Don PPE: Wear appropriate PPE, including a lab coat, double gloves, and eye protection.

  • Apply Decontaminant: Liberally apply the 1% bleach solution to the contaminated surface, ensuring it is thoroughly wetted.

  • Ensure Contact Time: Allow a minimum contact time of 30 minutes.[18]

  • Wipe and Rinse: Wipe the surface with absorbent towels. Follow with a water or 70% ethanol rinse to remove residual bleach, which can be corrosive.

  • Dispose: Dispose of all used towels and PPE as contaminated solid waste.

Protocol 2: Inactivation of Liquid Waste

  • Collect Waste: Collect all liquid waste containing this compound in a designated, chemically resistant container.

  • Add Decontaminant: Add concentrated bleach and sodium hydroxide (NaOH) to the waste container to achieve a final concentration of 2.5% NaOCl and 0.25 N NaOH.[18] Perform this step in a chemical fume hood.

  • Mix and Wait: Cap the container loosely to allow for off-gassing, gently swirl to mix, and let it stand for at least 4 hours to ensure complete inactivation.[18]

  • Neutralize (Optional but Recommended): Before disposal down the drain, neutralize the pH according to your institution's EHS guidelines.

  • Dispose: Dispose of the treated liquid waste in accordance with institutional and local regulations.

Visualizations

PPE_Selection_Workflow This compound: PPE Selection Workflow start Start: Assess Task task_type What is the form of the toxin? start->task_type aerosol_risk Is there a high risk of aerosol generation? (e.g., vortexing, sonicating) task_type->aerosol_risk Dilute Solution level_c Required PPE: Level C • Level D PPE • Air-Purifying Respirator task_type->level_c Powder / Lyophilized level_d Required PPE: Level D (Modified) • Double Nitrile Gloves • Lab Coat / Gown • Safety Glasses / Goggles aerosol_risk->level_d No (Work in BSC / Fume Hood) aerosol_risk->level_c Yes Spill_Response_Workflow This compound: Spill Response Protocol start Spill Occurs spill_type What type of spill? start->spill_type location Is spill contained in a BSC / Fume Hood? spill_type->location Liquid powder_spill Powder Spill Procedure: 1. Evacuate area. 2. Post warning signs. 3. Don respirator (Level C PPE). 4. Gently cover with damp towels. 5. Apply 1% Bleach. 6. Wait >30 min. 7. Clean & dispose. spill_type->powder_spill Powder contained_action Follow procedure inside hood. Decontaminate hood after cleanup. location->contained_action Yes uncontained_action Evacuate immediate area. Restrict access. Follow procedure with caution. location->uncontained_action No liquid_spill Liquid Spill Procedure: 1. Cover with absorbent material. 2. Apply 1% Bleach. 3. Wait 30 min. 4. Clean & dispose. contained_action->liquid_spill uncontained_action->liquid_spill AAL_Toxin_Signaling_Pathway Simplified this compound Mechanism of Action toxin This compound inhibition toxin->inhibition enzyme Ceramide Synthase ceramide Ceramides (Complex Sphingolipids) enzyme->ceramide Product inhibition->enzyme accumulation Accumulation of Free Sphingoid Bases inhibition->accumulation blocks consumption sphinganine Sphinganine (Sphingoid Base) sphinganine->enzyme Substrate sphinganine->accumulation pcd Programmed Cell Death (Apoptosis) accumulation->pcd triggers

References

Optimizing culture media for maximal AAL Toxin production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing culture media for maximal AAL (Alternaria alternata f. sp. lycopersici) toxin production.

Frequently Asked Questions (FAQs)

Q1: What is AAL toxin and what are its primary forms?

AAL toxins are host-selective toxins produced by the fungus Alternaria alternata f. sp. lycopersici, the causal agent of stem canker in tomato plants.[1][2] These mycotoxins are structurally similar to sphinganine and function by inhibiting ceramide synthase, a key enzyme in sphingolipid biosynthesis.[3][4] This disruption leads to programmed cell death (PCD) in susceptible plants.[1][3] There are five main types of AAL toxins, designated TA, TB, TC, TD, and TE, each with two isomers.[1][3] The TA and TB forms are considered the most toxic and are often the primary focus of research.[3]

Q2: What are the critical genetic components for AAL toxin biosynthesis?

The biosynthesis of AAL toxin is primarily governed by a gene cluster. The key gene, ALT1, encodes a polyketide synthase (PKS), which is responsible for creating the toxin's aminopentol backbone.[3][5][6] The biosynthetic pathway for AAL toxins shares significant homology with that of fumonisins, another group of mycotoxins.[4][6]

Q3: What is the general principle for optimizing AAL toxin production in culture?

Maximizing AAL toxin production involves manipulating the culture environment to favor the secondary metabolic pathways of Alternaria alternata. Key factors include the choice of substrate (e.g., solid vs. liquid media), the balance of macronutrients, particularly the carbon-to-nitrogen (C/N) ratio, and the optimization of physical parameters like pH, temperature, and incubation time.[7][8]

Q4: How does AAL toxin induce cell death in susceptible plants?

AAL toxin acts as a structural analog of sphinganine and fumonisin, allowing it to competitively inhibit the enzyme ceramide synthase.[3][4] This inhibition disrupts sphingolipid metabolism, leading to an accumulation of sphinganine and phytosphingosine and a depletion of complex ceramides.[3] The imbalance in these bioactive lipids triggers a signaling cascade that results in programmed cell death (PCD), characterized by DNA laddering, chromatin condensation, and the formation of apoptotic-like bodies.[1][2][3] This process can be promoted by plant hormones like jasmonic acid and ethylene.[3][5]

G cluster_0 AAL Toxin Mechanism of Action AAL AAL Toxin CS Ceramide Synthase (Sphingosine N-acyltransferase) AAL->CS Inhibits Ceramides Complex Sphingolipids (Ceramides) CS->Ceramides Sphinganine Sphinganine / Phytosphingosine Sphinganine->CS Signal Disrupted Signaling Sphinganine->Signal Ceramides->Signal PCD Programmed Cell Death (PCD) - DNA Laddering - Necrotic Lesions Signal->PCD Triggers

AAL toxin inhibits ceramide synthase, leading to PCD.

Troubleshooting Guide

Problem: Low or No AAL Toxin Yield

This is the most common issue encountered during AAL toxin production. The yield is highly sensitive to the culture environment. Below are potential causes and recommended solutions.

Possible Cause 1: Suboptimal Culture Medium

The composition of the culture medium is a critical factor. Solid substrates like rice have been shown to be highly effective for large-scale production, while different liquid media (synthetic vs. semi-synthetic) yield varying results.[7][9]

Solution: Evaluate your current medium against proven formulations. A rice-based medium is recommended for maximizing total yield.[7] For liquid cultures, a semi-synthetic medium may outperform a minimal synthetic medium.[7]

Table 1: Comparison of Media for Alternaria Mycotoxin Production

Medium TypeKey ComponentsToxin YieldReference
Rice MediumSolid Rice GrainsHigh[7]
Semi-syntheticGlucose, Yeast Extract, PeptoneHigher than synthetic[7]
SyntheticGlucose, Mineral Salts (e.g., Richard medium)Lower than semi-synthetic[7][10]

Possible Cause 2: Incorrect Carbon-to-Nitrogen (C/N) Ratio

The balance between carbon and nitrogen sources directly influences whether the fungus prioritizes primary growth (biomass) or secondary metabolism (toxin production). Studies on Alternaria alternata show that reducing the C/N ratio can significantly increase toxin production.[7]

Solution: Adjust the concentration of your primary carbon source (e.g., glucose) relative to your nitrogen source. Experiment with C/N ratios between 3:1 and 6:1, as these have been shown to greatly increase mycelial weight and toxin output compared to higher ratios like 12:1.[7]

Table 2: Effect of C/N Ratio on Alternaria Toxin Production

C/N RatioRelative Toxin ProductionObservationReference
12:1LowStandard Condition[7]
6:1HighNear-optimal for toxin yield[7]
3:1HighIncreased mycelial weight and toxin[7]

Possible Cause 3: Non-optimal pH or Temperature

Alternaria growth and toxin production are sensitive to pH and temperature. While the optimal pH for growth may differ from that for toxin production, a slightly acidic to neutral initial pH is generally a good starting point. Toxin production typically occurs during the later stages of growth.[7]

Solution:

  • pH: Adjust the initial pH of your liquid medium. In one study, an initial pH of 5.1 that rose to 6.8 in semi-synthetic media corresponded with high toxin production, whereas a starting pH of 4.0 that dropped to 2.1 in synthetic media yielded less toxin.[7]

  • Temperature & Incubation: Ensure incubation is carried out at an optimal temperature (typically 25-28°C for Alternaria species) and for a sufficient duration (toxin production often peaks after 14-21 days).

Problem: Difficulty in AAL Toxin Extraction and Purification

Inefficient extraction can lead to perceived low yields and difficulties in downstream analysis. A multi-step solvent extraction followed by chromatographic purification is standard.

Solution: Follow a validated protocol for extraction and purification. The method described below is effective for isolating AAL toxin from rice cultures.[9]

Experimental Protocols

Protocol 1: AAL Toxin Production and Extraction from Rice Culture

  • Inoculation: Inoculate autoclaved rice medium with a culture of Alternaria alternata f. sp. lycopersici.

  • Incubation: Incubate the culture in the dark at 25-28°C for 21-28 days.

  • Extraction:

    • Homogenize the fungus-infested rice.

    • Perform an initial extraction with chloroform to remove nonpolar compounds. Discard the chloroform layer.

    • Extract the solid residue with a methanol:water solution (e.g., 3:1 v/v). This step solubilizes the AAL toxin.

    • Filter or centrifuge the mixture to separate the aqueous-methanol extract from the solid rice residue.

  • Purification:

    • Concentrate the aqueous-methanol extract under vacuum.

    • Purify the crude extract using column chromatography (e.g., C18 solid-phase extraction) to isolate the AAL toxin fractions.[9]

  • Quantification:

    • Analyze the purified fractions using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS).[11] This method provides high sensitivity and specificity for quantifying AAL toxins TA1 and TA2.[11]

G cluster_workflow Experimental Workflow Start Inoculate Rice Medium with A. alternata Incubate Incubate for 21-28 days (25-28°C, dark) Start->Incubate Extract_CHCl3 Step 1: Extract with Chloroform (Remove Lipids) Incubate->Extract_CHCl3 Extract_MeOH Step 2: Extract with Methanol:Water (Solubilize Toxin) Extract_CHCl3->Extract_MeOH Purify Purify via Column Chromatography (e.g., C18 SPE) Extract_MeOH->Purify Quantify Quantify via HPLC-MS/MS Purify->Quantify

Workflow for AAL toxin production, extraction, and analysis.

References

Refinement of protocols for AAL toxin derivatization for fluorescence detection

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the refinement of protocols for AAL toxin derivatization for fluorescence detection. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common derivatization reagents for fluorescence detection of AAL toxins?

A1: The most commonly employed derivatization reagents for AAL toxins, which are structurally similar to fumonisins, are o-phthalaldehyde (OPA), 4-fluoro-7-nitrobenzofurazan (NBD-F), and fluorescamine.[1][2] These reagents react with the primary amine group present in the AAL toxin structure to yield highly fluorescent products that can be detected by HPLC with fluorescence detection (HPLC-FLD).

Q2: Why is derivatization necessary for AAL toxin detection by HPLC?

A2: AAL toxins, like fumonisins, lack a native chromophore or fluorophore, meaning they do not absorb or emit light in the UV-Vis or fluorescence range.[3][4] Derivatization attaches a fluorescent tag to the toxin molecule, enabling highly sensitive and selective detection by fluorescence detectors.

Q3: What are the key differences between OPA, NBD-F, and fluorescamine?

A3: OPA is widely used due to its rapid reaction and the low fluorescence of the reagent itself, which minimizes background noise. However, the resulting derivatives can be unstable.[3][4] NBD-F forms more stable derivatives and reacts with both primary and secondary amines, but the reaction may require heating.[5][6] Fluorescamine also reacts rapidly with primary amines to form stable fluorescent products, but it is prone to hydrolysis, which can lead to high background signals if not handled properly.[7][8]

Q4: What is a typical sample cleanup procedure before derivatization?

A4: Sample cleanup is crucial to remove interfering matrix components. A common approach involves solid-phase extraction (SPE) using cartridges such as C18 or immunoaffinity columns (IAC).[7] IACs offer high selectivity by using antibodies specific to the toxin. A general procedure includes extraction of the toxin from the sample matrix (e.g., with a methanol/water mixture), followed by passing the extract through the SPE or IAC column, washing away impurities, and then eluting the purified toxins.[7]

Troubleshooting Guides

Issue 1: No or Low Fluorescent Signal
Possible Cause Troubleshooting Step
Incomplete Derivatization - Verify Reagent Quality: Ensure derivatization reagents are not expired and have been stored correctly. OPA solutions, in particular, can be unstable.[4] - Optimize Reaction pH: The derivatization reaction is pH-dependent. Ensure the buffer pH is optimal for the chosen reagent (e.g., alkaline pH for OPA and fluorescamine).[4][9] - Check Reaction Time and Temperature: Ensure the reaction has been allowed to proceed for the recommended time and at the correct temperature. NBD-F may require heating.[6]
Degradation of Derivatives - Analyze Immediately: OPA-derivatized products are known to be unstable.[3][4][10] Analyze the samples by HPLC as soon as possible after derivatization. Storing derivatized samples at low temperatures (e.g., 4°C) can improve stability.[10] - Use a More Stable Reagent: If instability is a persistent issue, consider using NBD-F, which forms more stable derivatives.[11]
Incorrect Wavelength Settings - Verify Detector Settings: Confirm that the excitation and emission wavelengths on the fluorescence detector are set correctly for the specific fluorescent tag used.
Inefficient Toxin Extraction - Optimize Extraction Protocol: Ensure the extraction solvent and procedure are suitable for your sample matrix to achieve good recovery of the AAL toxin.
Issue 2: High Background Fluorescence
Possible Cause Troubleshooting Step
Reagent Hydrolysis - Prepare Reagents Freshly: Fluorescamine is susceptible to hydrolysis, which produces fluorescent byproducts.[7] Prepare fluorescamine solutions immediately before use in an anhydrous solvent like acetone or DMSO.[12] - Minimize Water Contamination: Ensure all glassware and solvents used for reagent preparation are dry.
Contaminated Solvents or Glassware - Use High-Purity Solvents: Use HPLC-grade solvents to minimize fluorescent impurities. - Thoroughly Clean Glassware: Wash all glassware meticulously and rinse with high-purity solvent before use.
Matrix Effects - Improve Sample Cleanup: Enhance the sample cleanup procedure to remove more interfering compounds from the sample matrix. This could involve using a different type of SPE cartridge or incorporating an additional cleanup step.[13]
Issue 3: Poor Peak Shape or Resolution in HPLC
Possible Cause Troubleshooting Step
Suboptimal Mobile Phase - Adjust Mobile Phase Composition: Optimize the mobile phase composition (e.g., the ratio of organic solvent to aqueous buffer) and pH to improve the separation of the derivatized toxin from other components.[3] - Gradient Elution: Consider using a gradient elution program to improve the resolution of complex samples.
Column Issues - Check Column Performance: The HPLC column may be degraded or contaminated. Flush the column or replace it if necessary. - Use a Guard Column: A guard column can help protect the analytical column from contaminants in the sample.
Injection Volume Too Large - Reduce Injection Volume: Injecting too large a volume of a sample dissolved in a strong solvent can lead to peak distortion. Reduce the injection volume or dilute the sample.

Quantitative Data Summary

The following tables provide a summary of key quantitative data for the most common AAL toxin derivatization reagents.

Table 1: Comparison of Derivatization Reagent Properties

Featureo-Phthalaldehyde (OPA)4-Fluoro-7-nitrobenzofurazan (NBD-F)Fluorescamine
Reaction Time Rapid (seconds to minutes)[3][9]1-60 minutes (often requires heating)[2][6]Very rapid (milliseconds to seconds)[12][14]
Derivative Stability Unstable, requires prompt analysis[3][4][10]Generally stable[11]Stable[7]
Reactivity Primary amines[5]Primary and secondary amines[5]Primary amines[14]
Excitation Max (nm) ~340[9]~470[6]~390[7]
Emission Max (nm) ~455[9]~530[6]~475[7]

Table 2: Reported Detection Limits for Derivatized Fumonisins (Structurally Similar to AAL Toxins)

Derivatization ReagentDetection LimitReference
OPA50 ng/g[2]
NBD-F100 ng/g[2]
NDA (Naphthalene-2,3-dicarboxaldehyde)Lower than OPA[2]

Note: Detection limits can vary significantly depending on the HPLC system, detector sensitivity, and sample matrix.

Experimental Protocols

Protocol 1: OPA Derivatization
  • Sample Preparation:

    • Extract AAL toxin from the sample matrix using a suitable solvent (e.g., methanol:water, 80:20 v/v).

    • Perform sample cleanup using a C18 SPE cartridge or an immunoaffinity column.

    • Evaporate the purified extract to dryness and reconstitute in a known volume of injection solvent.

  • Reagent Preparation:

    • OPA Reagent: Prepare a solution of o-phthalaldehyde in a borate buffer (pH ~9.5) containing a thiol, such as 2-mercaptoethanol (2-ME) or 3-mercaptopropionic acid (MPA). A typical concentration is 1 mg/mL OPA. This reagent should be prepared fresh daily.[4]

  • Derivatization:

    • In a vial, mix a specific volume of the reconstituted sample extract with the OPA reagent.

    • Allow the reaction to proceed at room temperature for a short, precisely controlled time (e.g., 1-2 minutes) before injection into the HPLC system.[9][15]

  • HPLC-FLD Analysis:

    • Inject the derivatized sample into the HPLC system equipped with a C18 column and a fluorescence detector.

    • Set the excitation wavelength to approximately 340 nm and the emission wavelength to approximately 455 nm.[9]

    • Use a suitable mobile phase gradient (e.g., acetonitrile and water with a buffer) for separation.

Protocol 2: NBD-F Derivatization
  • Sample Preparation: (Follow steps as in Protocol 1)

  • Reagent Preparation:

    • NBD-F Solution: Prepare a solution of 4-fluoro-7-nitrobenzofurazan in a solvent such as acetonitrile. A typical concentration is around 100 mM.[6]

    • Buffer: Prepare a borate buffer with a pH of approximately 8.0-9.5.[2][6]

  • Derivatization:

    • Mix the reconstituted sample extract with the borate buffer and the NBD-F solution in a reaction vial.

    • Heat the mixture at a specific temperature (e.g., 60°C) for a defined period (e.g., 1-40 minutes).[2][6]

    • Cool the reaction mixture and add a small amount of acid (e.g., HCl) to stop the reaction.[6]

  • HPLC-FLD Analysis:

    • Inject the derivatized sample into the HPLC system.

    • Set the excitation wavelength to approximately 470 nm and the emission wavelength to approximately 530 nm.[6]

    • Use an appropriate mobile phase and gradient for separation.

Protocol 3: Fluorescamine Derivatization
  • Sample Preparation: (Follow steps as in Protocol 1)

  • Reagent Preparation:

    • Fluorescamine Solution: Prepare a fresh solution of fluorescamine in an anhydrous solvent like acetone or DMSO. A typical concentration is 3 mg/mL.[12][16] This solution is light-sensitive and should be stored in the dark.[7]

    • Buffer: Prepare a borate buffer with a pH of around 9.0.[7]

  • Derivatization:

    • Add the fluorescamine solution dropwise to the sample extract (dissolved in the borate buffer) while vortexing.[7]

    • The reaction is nearly instantaneous at room temperature.[14]

  • HPLC-FLD Analysis:

    • Inject the derivatized sample into the HPLC system.

    • Set the excitation wavelength to approximately 390 nm and the emission wavelength to approximately 475 nm.[7]

    • Use a suitable mobile phase and gradient for separation.

Visualizations

Experimental_Workflow_OPA cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample AAL Toxin Sample Extraction Extraction (e.g., MeOH/H2O) Sample->Extraction Cleanup Cleanup (SPE or IAC) Extraction->Cleanup Reconstitution Reconstitution Cleanup->Reconstitution Derivatization Add OPA Reagent (Room Temp, 1-2 min) Reconstitution->Derivatization HPLC HPLC Separation (C18 Column) Derivatization->HPLC Detection Fluorescence Detection (Ex: 340 nm, Em: 455 nm) HPLC->Detection Data Data Analysis Detection->Data

Caption: OPA Derivatization Workflow.

Experimental_Workflow_NBD_F cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample AAL Toxin Sample Extraction Extraction (e.g., MeOH/H2O) Sample->Extraction Cleanup Cleanup (SPE or IAC) Extraction->Cleanup Reconstitution Reconstitution Cleanup->Reconstitution Derivatization Add NBD-F Reagent (Heat, 1-40 min) Reconstitution->Derivatization HPLC HPLC Separation (C18 Column) Derivatization->HPLC Detection Fluorescence Detection (Ex: 470 nm, Em: 530 nm) HPLC->Detection Data Data Analysis Detection->Data

Caption: NBD-F Derivatization Workflow.

Experimental_Workflow_Fluorescamine cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample AAL Toxin Sample Extraction Extraction (e.g., MeOH/H2O) Sample->Extraction Cleanup Cleanup (SPE or IAC) Extraction->Cleanup Reconstitution Reconstitution Cleanup->Reconstitution Derivatization Add Fluorescamine (Room Temp, Instantaneous) Reconstitution->Derivatization HPLC HPLC Separation (C18 Column) Derivatization->HPLC Detection Fluorescence Detection (Ex: 390 nm, Em: 475 nm) HPLC->Detection Data Data Analysis Detection->Data

Caption: Fluorescamine Derivatization Workflow.

References

Validation & Comparative

Comparative Analysis of AAL Toxin TC2 and Fumonisin B1: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a detailed comparative analysis of the mycotoxins AAL Toxin TC2 and Fumonisin B1, focusing on their toxicological profiles, mechanisms of action, and relevant experimental data. It is intended for researchers, scientists, and professionals involved in drug development and toxicological studies.

Executive Summary

This compound and Fumonisin B1 are structurally related mycotoxins that share a common mechanism of toxicity through the inhibition of ceramide synthase, a key enzyme in the sphingolipid biosynthesis pathway. This disruption leads to the accumulation of sphinganine and other sphingoid bases, ultimately inducing apoptosis. While both toxins are potent inhibitors of this pathway, available data suggests that Fumonisin B1 exhibits greater cytotoxicity in mammalian cell lines compared to the broader class of AAL toxins.

Data Presentation: Comparative Cytotoxicity

The following table summarizes the available quantitative data on the cytotoxic effects of AAL toxin and Fumonisin B1 in two distinct mammalian cell lines. It is important to note that the data for AAL toxin represents a general mixture, and the TC2 isomer is reported to be significantly less potent than other isoforms such as TA and TB.

ToxinCell LineIC50 (µg/mL)
AAL ToxinH4TG (Rat Hepatoma)10[1][2][3]
Fumonisin B1H4TG (Rat Hepatoma)4[1][2]
AAL ToxinMDCK (Dog Kidney)5[1][2]
Fumonisin B1MDCK (Dog Kidney)2.5[1][2]

IC50 (Inhibitory Concentration 50) is the concentration of a substance that reduces a biological activity by 50%.

Mechanism of Action: Inhibition of Sphingolipid Biosynthesis

Both this compound and Fumonisin B1 are classified as sphinganine analogue mycotoxins (SAMTs).[4] Their long-chain hydrocarbon structures mimic that of sphinganine, the substrate for ceramide synthase. This structural similarity allows them to competitively inhibit the enzyme, blocking the acylation of sphinganine to form dihydroceramide, a precursor to ceramide and other complex sphingolipids.[4][5][6] The resulting accumulation of free sphinganine and sphingosine is a primary driver of their cytotoxic and apoptotic effects.[4]

Sphingolipid_Pathway Serine + Palmitoyl-CoA Serine + Palmitoyl-CoA 3-ketosphinganine 3-ketosphinganine Serine + Palmitoyl-CoA->3-ketosphinganine Sphinganine Sphinganine 3-ketosphinganine->Sphinganine Ceramide Synthase Ceramide Synthase Sphinganine->Ceramide Synthase Dihydroceramide Dihydroceramide Ceramide Ceramide Dihydroceramide->Ceramide Complex Sphingolipids Complex Sphingolipids Ceramide->Complex Sphingolipids This compound This compound This compound->Ceramide Synthase Fumonisin B1 Fumonisin B1 Fumonisin B1->Ceramide Synthase Ceramide Synthase->Dihydroceramide

Figure 1. Inhibition of the Sphingolipid Biosynthesis Pathway.

Experimental Protocols: Cytotoxicity Assessment

The determination of IC50 values for this compound and Fumonisin B1 is typically performed using a cytotoxicity assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[4]

MTT Assay Protocol
  • Cell Culture: Adherent or suspension cells are cultured in appropriate media and conditions.

  • Cell Seeding: A known density of cells is seeded into a 96-well plate and allowed to adhere or stabilize overnight.

  • Toxin Exposure: The culture medium is replaced with fresh medium containing serial dilutions of the test toxins (this compound or Fumonisin B1). Control wells receive medium without the toxin.

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) to allow the toxins to exert their effects.

  • MTT Addition: A solution of MTT is added to each well.

  • Formazan Formation: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization agent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Reading: The absorbance of each well is measured using a spectrophotometer at a wavelength of approximately 570 nm.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the untreated control. The IC50 value is then determined by plotting cell viability against the logarithm of the toxin concentration and fitting the data to a dose-response curve.

MTT_Workflow cluster_prep Preparation cluster_exposure Exposure & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis Cell_Culture 1. Culture Cells Cell_Seeding 2. Seed Cells in 96-well Plate Cell_Culture->Cell_Seeding Toxin_Addition 4. Add Toxins to Cells Cell_Seeding->Toxin_Addition Toxin_Preparation 3. Prepare Toxin Dilutions Toxin_Preparation->Toxin_Addition Incubation 5. Incubate for 24-72h Toxin_Addition->Incubation MTT_Addition 6. Add MTT Reagent Incubation->MTT_Addition Formazan_Formation 7. Incubate for Formazan Formation MTT_Addition->Formazan_Formation Solubilization 8. Solubilize Formazan Formazan_Formation->Solubilization Absorbance_Reading 9. Read Absorbance at 570nm Solubilization->Absorbance_Reading IC50_Calculation 10. Calculate IC50 Value Absorbance_Reading->IC50_Calculation

Figure 2. Experimental Workflow for MTT Cytotoxicity Assay.

Conclusion

Both this compound and Fumonisin B1 are important mycotoxins for toxicological research due to their specific inhibition of ceramide synthase. The available data indicates that Fumonisin B1 is a more potent cytotoxic agent in the tested mammalian cell lines than the general AAL toxin mixture. Researchers should consider the specific isoform of AAL toxin in their experimental design, as toxicity can vary significantly between them. The provided experimental protocol for the MTT assay offers a standardized method for further comparative toxicity studies.

References

Unraveling the Structure-Activity Relationship of AAL Toxin Analogues: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The AAL toxins, a group of mycotoxins produced by the fungus Alternaria alternata f. sp. lycopersici, are potent inhibitors of ceramide synthase, a key enzyme in the sphingolipid biosynthetic pathway. This inhibition disrupts cellular processes and can induce phytotoxicity in sensitive plants and cytotoxicity in mammalian cells. Understanding the structure-activity relationship (SAR) of AAL toxin analogues is crucial for the development of novel herbicides and for assessing the risks associated with these toxins in food and feed. This guide provides a comparative analysis of the biological activities of natural and synthetic AAL toxin analogues, supported by experimental data and detailed protocols.

Comparative Analysis of Biological Activity

The biological activity of AAL toxin analogues varies significantly with their chemical structure. Key determinants of activity include the structure of the polyamine backbone and the nature and position of the esterified side chains.

Natural AAL Toxin Analogues

Naturally occurring AAL toxins, designated as TA, TB, TC, TD, and TE, exhibit a range of phytotoxic and cytotoxic effects. AAL toxins TA and TB are generally considered the most potent.[1][2] The toxicity of TD and TE is reported to be over 100 times lower than that of TA.[3] The activity of TC is lower than TA but higher than TD and TE.[3]

Table 1: Phytotoxicity of Natural AAL Toxin Analogues

AnalogueTarget Organism/CellObserved EffectConcentration/DosageCitation(s)
TA, TBDetached tomato leavesNecrosis10 ng/mL[3]
TCDetached tomato leavesNecrosis (less than TA, TB)Not specified[3]
TD, TEDetached tomato leavesNecrosis (>100x less than TA)Not specified[3]

Table 2: Cytotoxicity of AAL Toxin and Fumonisin B1

CompoundCell LineIC50 ValueCitation(s)
AAL Toxin (unspecified)H4TG (Rat hepatoma)10 µg/mL[3]
Fumonisin B1H4TG (Rat hepatoma)4 µg/mL[4]
Fumonisin B2H4TG (Rat hepatoma)2 µg/mL[4]
AAL Toxin (unspecified)MDCK (Dog kidney)5 µg/mL[4]
Fumonisin B1MDCK (Dog kidney)2.5 µg/mL[4]
Fumonisin B2MDCK (Dog kidney)2 µg/mL[4]
Synthetic AAL Toxin Analogues

The synthesis of AAL toxin analogues has been explored to develop compounds with selective phytotoxicity and reduced mammalian cytotoxicity. A notable example is a synthetic analogue referred to as "analogue 9". This diester compound has demonstrated significant phytotoxicity while exhibiting substantially lower toxicity to mammalian cells compared to Fumonisin B1.[5][6]

Table 3: Biological Activity of Synthetic Analogue 9 and Fumonisin B1

CompoundAssay/Cell LineObserved Effect/IC50ConcentrationCitation(s)
Analogue 9Tomato & Black Nightshade Leaf DiscsIncreased cellular leakage and chlorophyll loss10 µM[5]
Analogue 9Duckweed BioassayMost active among tested analoguesNot specified[5]
Analogue 9MDCK (Dog kidney) CellsIC50 = 200 µM[5][6]
Fumonisin B1MDCK (Dog kidney) CellsIC50 = 10 µM[5][6]
Analogue 9H4TG (Rat hepatoma) CellsIC50 = 200 µM[5][6]
Fumonisin B1H4TG (Rat hepatoma) CellsIC50 = 10 µM[5][6]
Analogue 9NIH3T3 (Mouse fibroblast) CellsIC50 = 150 µM[5][6]
Fumonisin B1NIH3T3 (Mouse fibroblast) CellsIC50 = 150 µM[5][6]

Mechanism of Action: Inhibition of Sphingolipid Biosynthesis

AAL toxins and their structural analogues, the fumonisins, exert their toxic effects by competitively inhibiting ceramide synthase (sphinganine N-acyltransferase).[3] This enzyme catalyzes the N-acylation of sphingoid bases (sphinganine and sphingosine) to form dihydroceramide and ceramide, respectively. Inhibition of this step leads to the accumulation of free sphingoid bases and the depletion of complex sphingolipids, which are essential components of cell membranes and are involved in various signaling pathways. The disruption of sphingolipid homeostasis ultimately triggers programmed cell death (apoptosis) in both plant and animal cells.[2]

Sphingolipid_Metabolism cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus Palmitoyl-CoA + Serine Palmitoyl-CoA + Serine 3-Ketosphinganine 3-Ketosphinganine Palmitoyl-CoA + Serine->3-Ketosphinganine Serine Palmitoyltransferase (SPT) Sphinganine Sphinganine 3-Ketosphinganine->Sphinganine 3-Ketosphinganine reductase Dihydroceramide Dihydroceramide Sphinganine->Dihydroceramide Ceramide Synthase (CerS) Accumulation Accumulation Sphinganine->Accumulation Ceramide Ceramide Dihydroceramide->Ceramide Dihydroceramide desaturase Sphingomyelin Sphingomyelin Ceramide->Sphingomyelin Glucosylceramide Glucosylceramide Ceramide->Glucosylceramide Complex_Sphingolipids Complex Sphingolipids (e.g., Sphingomyelin) Complex_Sphingolipids_Depletion Depletion of Complex Sphingolipids AAL_Toxin AAL Toxin Analogues Ceramide Synthase (CerS) Ceramide Synthase (CerS) AAL_Toxin->Ceramide Synthase (CerS) Inhibition Apoptosis Programmed Cell Death (Apoptosis) Accumulation->Apoptosis Complex_Sphingolipids_Depletion->Apoptosis

Figure 1. Simplified schematic of the sphingolipid biosynthesis pathway and the inhibitory action of AAL toxin analogues on ceramide synthase.

Experimental Protocols

Phytotoxicity Assessment: Electrolyte Leakage Assay

This assay measures the leakage of electrolytes from plant tissues as an indicator of cell membrane damage.

Materials:

  • Leaf discs from susceptible plants (e.g., tomato)

  • AAL toxin analogues of varying concentrations

  • Deionized water

  • Conductivity meter

  • 12-well plates

  • Cork borer

Procedure:

  • Excise leaf discs of a uniform size using a cork borer.

  • Wash the leaf discs with deionized water to remove surface contaminants and electrolytes released during cutting.

  • Place a set number of leaf discs (e.g., 5) into each well of a 12-well plate containing a known volume of deionized water and the desired concentration of the AAL toxin analogue. A control group with no toxin should be included.

  • Incubate the plates at room temperature under light for a specified period (e.g., 24, 48, 72 hours).

  • At each time point, measure the electrical conductivity of the solution in each well.

  • After the final time point, boil the leaf discs in the solution to induce maximum electrolyte leakage and measure the conductivity again.

  • Calculate the percentage of electrolyte leakage relative to the total electrolytes.

Phytotoxicity Assessment: Chlorophyll Content Assay

This method quantifies the reduction in chlorophyll content as a measure of phytotoxicity.

Materials:

  • Leaf tissue treated with AAL toxin analogues

  • 80% Acetone

  • Spectrophotometer

  • Mortar and pestle

  • Centrifuge

Procedure:

  • Homogenize a known weight of treated leaf tissue in 80% acetone using a mortar and pestle.

  • Centrifuge the homogenate to pellet the cell debris.

  • Transfer the supernatant to a clean tube and measure the absorbance at 645 nm and 663 nm using a spectrophotometer.

  • Calculate the chlorophyll a, chlorophyll b, and total chlorophyll concentrations using established equations (e.g., Arnon's equation).

  • Compare the chlorophyll content of treated samples to that of untreated controls.

Mammalian Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Materials:

  • Mammalian cell lines (e.g., H4TG, MDCK, NIH3T3)

  • 96-well plates

  • AAL toxin analogues of varying concentrations

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of the AAL toxin analogues and incubate for a specified period (e.g., 48 hours).

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Add a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Experimental_Workflow cluster_Phyto Phytotoxicity Assessment cluster_Cyto Mammalian Cytotoxicity Assessment cluster_Data Data Analysis Plant_Material Susceptible Plant Material (e.g., Tomato Leaf Discs) Toxin_Treatment_P Treatment with AAL Toxin Analogues Plant_Material->Toxin_Treatment_P Electrolyte_Leakage Electrolyte Leakage Assay Toxin_Treatment_P->Electrolyte_Leakage Chlorophyll_Assay Chlorophyll Content Assay Toxin_Treatment_P->Chlorophyll_Assay IC50_Calculation IC50 Value Calculation Electrolyte_Leakage->IC50_Calculation Chlorophyll_Assay->IC50_Calculation Cell_Culture Mammalian Cell Lines (e.g., H4TG, MDCK) Toxin_Treatment_C Treatment with AAL Toxin Analogues Cell_Culture->Toxin_Treatment_C MTT_Assay MTT Cell Viability Assay Toxin_Treatment_C->MTT_Assay MTT_Assay->IC50_Calculation SAR_Analysis Structure-Activity Relationship Analysis IC50_Calculation->SAR_Analysis

Figure 2. General experimental workflow for assessing the biological activity of AAL toxin analogues.

References

Validating the Role of Ceramide Synthase Inhibition by AAL Toxin TA: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of AAL Toxin TA with other known ceramide synthase inhibitors. It is designed to offer an objective analysis of its performance, supported by experimental data and detailed methodologies, to aid researchers in their exploration of sphingolipid metabolism and the development of novel therapeutics.

Introduction to AAL Toxin TA and Ceramide Synthase Inhibition

AAL toxins, mycotoxins produced by the fungus Alternaria alternata f. sp. lycopersici, are potent inhibitors of ceramide synthase (CerS).[1][2] Specifically, AAL toxin TA, a structural analogue of sphinganine, competitively inhibits this key enzyme in the de novo sphingolipid biosynthesis pathway.[1] Ceramide synthases are a family of six enzymes (CerS1-6) in mammals, each exhibiting specificity for acyl-CoA substrates of different chain lengths.[3] Inhibition of CerS disrupts the production of ceramides, leading to the accumulation of sphingoid bases, which can trigger various cellular responses, including programmed cell death (apoptosis).[1][4] This mechanism of action makes ceramide synthase inhibitors valuable tools for studying sphingolipid signaling and potential therapeutic agents for diseases where ceramide metabolism is dysregulated.

Comparative Analysis of Ceramide Synthase Inhibitors

The efficacy of AAL Toxin TA as a ceramide synthase inhibitor can be benchmarked against other well-characterized inhibitors. This section provides a quantitative comparison of their inhibitory concentrations (IC50) against various ceramide synthase isoforms.

Table 1: Comparison of IC50 Values of Ceramide Synthase Inhibitors

InhibitorTarget CerS Isoform(s)IC50 (µM)Comments
AAL Toxin TA General CerS inhibitorNot explicitly reported in comparative studiesA potent inhibitor, but specific IC50 values against mammalian isoforms are not well-documented in publicly available literature.
Fumonisin B1 General CerS inhibitor~0.1 (rat liver microsomes)[3][5]A widely used mycotoxin inhibitor, competitive with sphinganine.[6]
Sphingomyelin synthesis in neurons~0.7[5][6]
FTY720 (Fingolimod) CerS26.4[7]An immunosuppressant drug that also inhibits most other CerS isoforms with similar potency.[7] Its inhibition kinetics are complex and can be competitive or non-competitive depending on the conditions.[3][7][8]
P053 Human CerS10.54[9][10][11]A highly selective and potent non-competitive inhibitor of CerS1.[9][11][12]
Murine CerS10.46[10][11]
Human CerS228.6[10][11]Significantly less potent against other CerS isoforms, demonstrating high selectivity.[10][11]
Human CerS417.2[10][11]
Human CerS57.2[10][11]
Human CerS611.4[10][11]
Australifungin General CerS inhibitorNot explicitly reported in comparative studiesA structurally unrelated inhibitor of ceramide synthase with broad-spectrum antifungal activity.[13]

Experimental Protocols

Accurate validation of ceramide synthase inhibition requires robust experimental methodologies. This section details the protocols for two key assays: a ceramide synthase activity assay and a cell viability assay.

Ceramide Synthase Activity Assay (Fluorescent Method)

This protocol describes a non-radioactive method to measure ceramide synthase activity using a fluorescently labeled substrate.[14][15][16]

Materials:

  • Cell or tissue lysates

  • Reaction buffer (20 mM HEPES pH 7.4, 25 mM KCl, 2 mM MgCl2, 0.5 mM DTT, 0.1% w/v fatty acid-free BSA)

  • NBD-sphinganine (fluorescent substrate)

  • Fatty acyl-CoA (e.g., C18-CoA for CerS1)

  • Inhibitor stock solution (e.g., AAL Toxin TA)

  • Chloroform/methanol (2:1, v/v)

  • High-Performance Liquid Chromatography (HPLC) system with a fluorescence detector

Procedure:

  • Prepare cell/tissue lysates: Homogenize cells or tissues in a suitable lysis buffer on ice. Centrifuge to pellet debris and collect the supernatant containing the microsomal fraction where CerS is located. Determine protein concentration using a standard method (e.g., BCA assay).

  • Set up the reaction: In a microcentrifuge tube, combine the cell lysate (e.g., 20-50 µg of protein), reaction buffer, and the desired concentration of the inhibitor (or vehicle control). Pre-incubate for 10 minutes at 37°C.

  • Initiate the reaction: Add NBD-sphinganine and the specific fatty acyl-CoA to the reaction mixture.

  • Incubate: Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).

  • Stop the reaction and extract lipids: Terminate the reaction by adding chloroform/methanol. Vortex and centrifuge to separate the phases. Collect the lower organic phase containing the lipids.

  • Analyze by HPLC: Dry the lipid extract under nitrogen and resuspend in a suitable solvent. Inject the sample into an HPLC system equipped with a C18 column. Separate the fluorescent product (NBD-ceramide) from the unreacted substrate (NBD-sphinganine).

  • Quantify: Quantify the amount of NBD-ceramide produced by measuring the fluorescence intensity. Calculate the percentage of inhibition by comparing the results from inhibitor-treated samples to the vehicle control.

Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess the cytotoxic effects of ceramide synthase inhibitors on cultured cells.[17][18][19][20][21]

Materials:

  • Mammalian cell line (e.g., HEK293, HeLa)

  • Cell culture medium

  • 96-well plates

  • AAL Toxin TA or other inhibitors

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of the ceramide synthase inhibitor for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle-only control.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the control group. Plot the results to determine the IC50 value for cytotoxicity.

Visualizing the Molecular Pathway and Experimental Workflow

To further clarify the concepts discussed, the following diagrams illustrate the ceramide synthesis pathway and the experimental workflow for validating ceramide synthase inhibition.

Sphingolipid_Metabolism cluster_ER Endoplasmic Reticulum cluster_Inhibitors Inhibitors Serine Serine + Palmitoyl-CoA Ketosphinganine 3-Ketosphinganine Serine->Ketosphinganine SPT Sphinganine Sphinganine (dihydrosphingosine) Ketosphinganine->Sphinganine 3-KSR Dihydroceramide Dihydroceramide Sphinganine->Dihydroceramide Ceramide Synthase (CerS) Ceramide Ceramide Dihydroceramide->Ceramide DES Complex_Sphingolipids Complex Sphingolipids (e.g., Sphingomyelin) Ceramide->Complex_Sphingolipids Further Metabolism AAL_Toxin AAL Toxin TA AAL_Toxin->Dihydroceramide Fumonisin Fumonisin B1 Fumonisin->Dihydroceramide FTY720 FTY720 FTY720->Dihydroceramide P053 P053 P053->Dihydroceramide

Caption: De novo ceramide synthesis pathway and points of inhibition.

Experimental_Workflow cluster_in_vitro In Vitro Assay cluster_in_vivo Cell-Based Assay Lysate_Prep Prepare Cell/Tissue Lysates Reaction_Setup Set up CerS Reaction (with/without inhibitor) Lysate_Prep->Reaction_Setup Incubation Incubate at 37°C Reaction_Setup->Incubation Lipid_Extraction Stop Reaction & Extract Lipids Incubation->Lipid_Extraction HPLC_Analysis Analyze by HPLC-Fluorescence Lipid_Extraction->HPLC_Analysis Inhibition_Calc Calculate % Inhibition HPLC_Analysis->Inhibition_Calc Cell_Culture Culture Mammalian Cells Treatment Treat with Inhibitor Cell_Culture->Treatment MTT_Assay Perform MTT Assay Treatment->MTT_Assay Absorbance_Read Measure Absorbance MTT_Assay->Absorbance_Read Viability_Calc Calculate Cell Viability (%) Absorbance_Read->Viability_Calc

Caption: Experimental workflow for validating ceramide synthase inhibition.

References

A Comparative Analysis of AAL Toxin Isomers: Unveiling the Potency of TC2 in Relation to TA and TB

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced differences in the biological activity of mycotoxin isomers is critical. This guide provides a comprehensive comparison of AAL toxin TC2 against its more commonly studied counterparts, TA and TB, with a focus on their phytotoxic and cytotoxic effects. The information is supported by experimental data and detailed methodologies to aid in research and development applications.

AAL toxins, secondary metabolites produced by the fungus Alternaria alternata f. sp. lycopersici, are potent phytotoxins that can cause stem canker disease in susceptible tomato cultivars. These toxins are structurally related to sphingosine and exert their toxicity by inhibiting ceramide synthase, a key enzyme in sphingolipid biosynthesis. This disruption of sphingolipid metabolism ultimately leads to programmed cell death (PCD) in both plant and animal cells. The AAL toxin family comprises several isomers, with TA and TB being the most well-characterized and generally considered the most toxic. However, the TC isomer, including TC2, also demonstrates significant biological activity, warranting a closer comparative examination.

Relative Potency of AAL Toxin Isomers

Experimental evidence consistently demonstrates a hierarchical order of toxicity among the AAL toxin isomers. TA and TB isomers are the most potent, followed by the TC isomers. The TD and TE isomers exhibit significantly lower toxic activity.

Qualitative and semi-quantitative studies have established this ranking. For instance, in detached tomato leaf bioassays, AAL toxins TA and TB induce necrosis at concentrations as low as 10 ng/mL.[1] In contrast, the toxicity of TD and TE isomers is reported to be over 100 times lower than that of TA.[1] The activity of the TC isomers falls between these two extremes, being less potent than TA but more active than TD and TE.[1] Some reports suggest that the activity of TA and TB isomers can be 30 to 400 times higher than that of the TC, TD, and TE analogues.[2]

Data Summary: AAL Toxin Isomer Activity

Toxin IsomerTarget Organism/CellEndpointReported Activity/ConcentrationReference
TA/TB Detached Tomato LeavesNecrosis10 ng/mL[1]
TC Detached Tomato LeavesNecrosisLess active than TA/TB, more active than TD/TE[1]
TD/TE Detached Tomato LeavesNecrosis>100-fold less active than TA[1]
AAL Toxin (unspecified) Rat Hepatoma Cells (H4TG)Cytotoxicity (IC50)10 µg/mL[1]

Mechanism of Action: Inhibition of Ceramide Synthase

The primary molecular target of AAL toxins is ceramide synthase (sphingosine N-acyltransferase), a critical enzyme in the de novo synthesis of ceramides. By mimicking the structure of sphingoid bases, AAL toxins competitively inhibit this enzyme. This inhibition leads to the accumulation of free sphingoid bases, which can act as signaling molecules to trigger programmed cell death.

G cluster_sphingolipid Sphingolipid Biosynthesis Pathway cluster_toxin AAL Toxin Action cluster_pcd Cellular Response Sphinganine Sphinganine CeramideSynthase Ceramide Synthase Sphinganine->CeramideSynthase Substrate Ceramide Ceramide CeramideSynthase->Ceramide Product PCD Programmed Cell Death (Apoptosis) CeramideSynthase->PCD Disruption of Sphingolipid Metabolism AAL_Toxin AAL Toxin (TA, TB, TC) AAL_Toxin->CeramideSynthase Inhibition

Caption: Mechanism of AAL toxin-induced programmed cell death.

Experimental Protocols

Phytotoxicity Assessment: Tomato Leaf Necrosis Bioassay

This bioassay is a common method to evaluate the phytotoxic activity of AAL toxins.

Materials:

  • Susceptible tomato plants (e.g., 'Aichi-first' cultivar).

  • AAL toxin isomers (TA, TB, TC2) dissolved in a suitable solvent (e.g., sterile water or a mild organic solvent diluted in water).

  • Micropipettes.

  • Sterile filter paper discs.

  • Humidified chambers.

Procedure:

  • Excise young, fully expanded leaflets from healthy, susceptible tomato plants.

  • Create a small wound on the abaxial (lower) surface of each leaflet with a sterile needle or scalpel.

  • Apply a small volume (e.g., 10-20 µL) of the AAL toxin solution at various concentrations to a sterile filter paper disc.

  • Place the toxin-laden filter paper disc over the wound on the leaflet.

  • Use a filter paper disc with the solvent alone as a negative control.

  • Place the treated leaflets in a humidified chamber to maintain moisture.

  • Incubate the leaflets at approximately 25°C for 3-5 days.

  • Observe and record the development of necrotic lesions (tissue death) around the application site. The size and severity of the necrosis are indicative of the toxin's phytotoxicity.

G start Start leaflet Excise Tomato Leaflet start->leaflet wound Wound Abaxial Surface leaflet->wound application Apply Toxin to Filter Disc and Place on Wound wound->application toxin_prep Prepare Toxin Solutions (TA, TB, TC2, Control) toxin_prep->application incubation Incubate in Humid Chamber (25°C, 3-5 days) application->incubation observation Observe and Record Necrosis incubation->observation end End observation->end

Caption: Workflow for the tomato leaf necrosis bioassay.

Cytotoxicity Assessment: Cell Viability Assay (e.g., MTT Assay)

This assay is used to measure the cytotoxic effects of AAL toxins on cultured mammalian cells.

Materials:

  • Mammalian cell line (e.g., H4TG rat hepatoma cells).

  • Complete cell culture medium.

  • 96-well microplates.

  • AAL toxin isomers (TA, TB, TC2) dissolved in a suitable solvent.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization solution (e.g., DMSO or acidified isopropanol).

  • Microplate reader.

Procedure:

  • Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the AAL toxin isomers in the cell culture medium.

  • Remove the old medium from the wells and replace it with the medium containing the different concentrations of AAL toxins. Include wells with medium and solvent only as controls.

  • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • After the incubation period, add MTT solution to each well and incubate for a further 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance of the purple solution in each well using a microplate reader at a wavelength of approximately 570 nm.

  • Calculate cell viability as a percentage of the control (untreated cells) and plot the results to determine the IC50 value (the concentration of toxin that inhibits cell growth by 50%).

G start Start seed_cells Seed Cells in 96-well Plate start->seed_cells toxin_treatment Treat Cells with AAL Toxin Isomers seed_cells->toxin_treatment incubation Incubate (e.g., 48 hours) toxin_treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_solubilization Solubilize Formazan Crystals mtt_addition->formazan_solubilization read_absorbance Measure Absorbance formazan_solubilization->read_absorbance calculate_viability Calculate Cell Viability and IC50 read_absorbance->calculate_viability end End calculate_viability->end

Caption: Workflow for a typical MTT-based cytotoxicity assay.

Conclusion

References

A Comparative Guide to Confirming AAL Toxin TC2-Induced Apoptosis with the TUNEL Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay for confirming apoptosis induced by AAL Toxin TC2. We will explore the mechanism of this compound, compare its apoptotic induction with other agents, provide detailed experimental protocols, and visualize the key signaling pathways and workflows.

Introduction to this compound and Apoptosis

AAL toxins are a group of mycotoxins produced by the fungus Alternaria alternata. Structurally, they are sphinganine-analog mycotoxins (SAMs).[1][2][3] The primary mechanism of action for AAL toxins is the inhibition of ceramide synthase, a key enzyme in the sphingolipid metabolism pathway.[3][4] This inhibition leads to the accumulation of sphinganine and other long-chain bases, which are cytotoxic and trigger the intrinsic apoptotic pathway.[5] Apoptosis, or programmed cell death, is a crucial process in tissue homeostasis, and its dysregulation is implicated in various diseases, including cancer. This compound, as a potent inducer of apoptosis, is a valuable tool for studying these processes.

A hallmark of apoptosis is the fragmentation of genomic DNA by endonucleases.[6] The TUNEL assay is a widely used method to detect this DNA fragmentation in situ. The assay utilizes the enzyme Terminal deoxynucleotidyl transferase (TdT) to incorporate labeled dUTP nucleotides onto the 3'-hydroxyl ends of fragmented DNA.[6][7] This labeling allows for the visualization and quantification of apoptotic cells.

Comparison of this compound with Other Apoptosis-Inducing Agents

One study directly compared the apoptotic effects of AAL Toxin TA and Fumonisin B1 on African green monkey kidney (CV-1) cells. The findings revealed that both mycotoxins induced the characteristic hallmarks of apoptosis, including DNA fragmentation detectable by the TUNEL assay. Notably, the study concluded that there were "no apparent differences in the kill rate or number of apoptotic cells between the two mycotoxins at any concentration tested."[8]

For a broader perspective, we can compare the effects of AAL toxins with staurosporine, a widely used positive control for apoptosis induction. Staurosporine is a protein kinase inhibitor that induces apoptosis in a broad range of cell types.

Apoptosis-Inducing AgentMechanism of ActionTypical Effective ConcentrationTarget Cells
This compound (and other AAL Toxins) Inhibition of ceramide synthase, leading to sphinganine accumulation.[3][4]1 µM (for AAL Toxin TA)[8]Plant and animal cells, including kidney cells.[1][9]
Fumonisin B1 Inhibition of ceramide synthase.[8]1 µM - 5 µM[8]Kidney and liver cells.[8]
Staurosporine Broad-spectrum protein kinase inhibitor.30 nM - 1 µM[10][11]Wide variety of cell lines.[10]
T-2 Toxin Inhibition of protein synthesis, induction of oxidative stress.0.5 mg/kg - 2 mg/kg (in vivo)Hepatocytes, immune cells.
Alternariol Monomethyl-Ether (AME) Induction of oxidative stress and caspase-3/7 activation.[6]2.5 µM - 50 µM[6]Intestinal epithelial cells.[6]

Experimental Protocols

Confirming this compound-Induced Apoptosis with TUNEL Assay

This protocol is adapted from established TUNEL assay procedures and is suitable for adherent cells treated with this compound.

Materials:

  • This compound

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde in PBS (Fixation Solution)

  • 0.25% Triton™ X-100 in PBS (Permeabilization Solution)

  • TUNEL Assay Kit (containing TdT enzyme, labeled dUTP, and reaction buffer)

  • DNase I (for positive control)

  • DAPI or Hoechst stain (for nuclear counterstaining)

  • Fluorescence microscope

Procedure:

  • Cell Seeding and Treatment:

    • Seed adherent cells on glass coverslips in a multi-well plate at an appropriate density.

    • Allow cells to attach and grow for 24 hours.

    • Treat cells with the desired concentration of this compound (e.g., 1 µM) for a specified duration (e.g., 3-24 hours).

    • Include an untreated negative control and a positive control (e.g., treated with DNase I or staurosporine).

  • Fixation and Permeabilization:

    • Aspirate the culture medium and wash the cells twice with PBS.

    • Fix the cells by adding 4% paraformaldehyde in PBS and incubating for 15 minutes at room temperature.

    • Wash the cells twice with PBS.

    • Permeabilize the cells by adding 0.25% Triton™ X-100 in PBS and incubating for 10-15 minutes at room temperature.

    • Wash the cells twice with PBS.

  • TUNEL Reaction:

    • Prepare the TUNEL reaction mixture according to the manufacturer's instructions (typically by mixing the TdT enzyme, labeled dUTP, and reaction buffer).

    • Add the TUNEL reaction mixture to each coverslip, ensuring the cells are completely covered.

    • Incubate the coverslips in a humidified chamber at 37°C for 60 minutes, protected from light.

  • Washing and Counterstaining:

    • Stop the reaction by washing the cells three times with PBS for 5 minutes each.

    • Counterstain the cell nuclei by incubating with DAPI or Hoechst stain for 5-10 minutes at room temperature.

    • Wash the cells twice with PBS.

  • Mounting and Visualization:

    • Mount the coverslips onto microscope slides using an appropriate mounting medium.

    • Visualize the cells using a fluorescence microscope. TUNEL-positive cells will exhibit bright nuclear fluorescence (the color depends on the label used), while all cell nuclei will be stained by DAPI or Hoechst.

  • Quantification:

    • Capture images from multiple random fields for each condition.

    • Quantify the percentage of TUNEL-positive cells by counting the number of fluorescent nuclei and dividing by the total number of nuclei (as determined by the counterstain).

Signaling Pathways and Experimental Workflow

This compound-Induced Apoptosis Signaling Pathway

This compound induces apoptosis primarily through the disruption of the sphingolipid metabolism pathway. The following diagram illustrates the key steps involved.

AAL_Toxin_Apoptosis_Pathway AAL_Toxin This compound Ceramide_Synthase Ceramide Synthase AAL_Toxin->Ceramide_Synthase Inhibits Sphinganine Sphinganine Accumulation Ceramide_Synthase->Sphinganine Blocks conversion to Ceramide Apoptosis Apoptosis Sphinganine->Apoptosis Induces DNA_Fragmentation DNA Fragmentation Apoptosis->DNA_Fragmentation TUNEL_Assay TUNEL Assay (Positive Signal) DNA_Fragmentation->TUNEL_Assay

Caption: this compound-induced apoptosis pathway.

Experimental Workflow for TUNEL Assay

The following diagram outlines the experimental workflow for confirming this compound-induced apoptosis using the TUNEL assay.

TUNEL_Workflow cluster_cell_culture Cell Culture & Treatment cluster_staining Staining Procedure cluster_analysis Analysis Cell_Seeding 1. Seed Cells on Coverslips Treatment 2. Treat with this compound Cell_Seeding->Treatment Controls 3. Include Negative & Positive Controls Treatment->Controls Fix_Perm 4. Fixation & Permeabilization Controls->Fix_Perm TUNEL_Reaction 5. TUNEL Reaction Fix_Perm->TUNEL_Reaction Counterstain 6. Nuclear Counterstaining TUNEL_Reaction->Counterstain Microscopy 7. Fluorescence Microscopy Quantification 8. Quantify TUNEL-Positive Cells Microscopy->Quantification

Caption: Experimental workflow for the TUNEL assay.

Conclusion

The TUNEL assay is a reliable and specific method for confirming apoptosis induced by this compound. By detecting the hallmark DNA fragmentation of apoptosis, this assay provides clear, visual, and quantifiable evidence of programmed cell death. Understanding the mechanism of this compound and utilizing robust experimental protocols, such as the one detailed in this guide, will enable researchers to effectively employ this mycotoxin as a tool to investigate the intricate pathways of apoptosis. This knowledge is critical for advancing our understanding of various diseases and for the development of novel therapeutic strategies.

References

Synthetic AAL Toxin TC2 Analogues: A Promising Avenue for Bioherbicides

Author: BenchChem Technical Support Team. Date: November 2025

A new class of synthetic analogues of AAL (Alternaria alternata f.sp. lycopersici) toxin TC2 is demonstrating significant potential as effective and selective bioherbicides. Notably, a specific analogue, designated as analogue 9, has exhibited high phytotoxicity against common weeds while displaying considerably lower toxicity to mammalian cells, suggesting a favorable safety profile for agricultural applications.

Recent research has focused on the synthesis and evaluation of various analogues of the naturally occurring AAL toxin, a mycotoxin known for its herbicidal properties. Among a series of nine synthesized analogues, analogue 9 has emerged as a frontrunner, demonstrating potent herbicidal activity in various bioassays.[1][2] This guide provides a comparative analysis of the efficacy of these synthetic analogues, supported by available experimental data, and details the methodologies for key experiments in this field of study.

Comparative Efficacy

The herbicidal potential of AAL toxin TC2 analogues is primarily attributed to their ability to induce phytotoxicity in susceptible plant species. Analogue 9, a diester compound, has shown significant effects on cellular integrity and chlorophyll content in weed species.

CompoundTarget SpeciesObserved EffectConcentrationReference
Analogue 9 Tomato (Lycopersicon esculentum)Increased cellular leakage and chlorophyll loss10 µM[1][2]
Analogue 9 Black Nightshade (Solanum nigrum)Increased cellular leakage and chlorophyll loss10 µM[1][2]
Fumonisin B1 Mammalian H4TG cellsIC5010 µM[1][2]
Analogue 9 Mammalian H4TG cellsIC50200 µM[1][2]
Analogue 9 Mammalian NIH3T3 cellsIC50150 µM[1][2]
Fumonisin B1 Mammalian NIH3T3 cellsIC50150 µM[1][2]

As indicated in the table, analogue 9 demonstrates potent phytotoxic effects on tomato and black nightshade at a concentration of 10 µM.[1][2] Crucially, its toxicity to mammalian hepatoma (H4TG) and fibroblast (NIH3T3) cells is significantly lower than that of Fumonisin B1, a structurally related mycotoxin, highlighting its potential for safer herbicidal applications.[1][2]

Experimental Protocols

The evaluation of synthetic this compound analogues as bioherbicides involves a series of standardized bioassays to determine their phytotoxicity and selectivity.

Duckweed (Lemna pausicostata) Bioassay

This assay provides a rapid and sensitive method for assessing the phytotoxicity of chemical compounds.

  • Culture Preparation: Axenic cultures of Lemna pausicostata are maintained in a sterile nutrient medium under controlled conditions of light and temperature.

  • Test Substance Application: Synthetic AAL toxin analogues are dissolved in a suitable solvent and added to the growth medium at a range of concentrations.

  • Incubation: Duckweed fronds are exposed to the test solutions for a defined period, typically 7-14 days.

  • Data Collection: Phytotoxicity is assessed by measuring various endpoints, including frond number, fresh weight, and chlorophyll content. The concentration that causes 50% inhibition of growth (IC50) is then calculated.

Tomato (Lycopersicon esculentum) and Black Nightshade (Solanum nigrum) Leaf Disc Bioassay

This assay evaluates the direct effect of the analogues on plant tissues.

  • Plant Material: Healthy, fully expanded leaves are collected from young, greenhouse-grown tomato and black nightshade plants.

  • Disc Preparation: Leaf discs of a uniform diameter are excised from the leaves, avoiding major veins.

  • Treatment: The leaf discs are floated in a solution containing the synthetic AAL toxin analogues at various concentrations. Control discs are floated in a solution without the analogues.

  • Assessment of Cellular Leakage: After a specific incubation period, the conductivity of the surrounding solution is measured to quantify electrolyte leakage from the damaged cells.

  • Chlorophyll Content Analysis: Chlorophyll is extracted from the leaf discs using a solvent (e.g., ethanol or acetone), and its concentration is determined spectrophotometrically. A reduction in chlorophyll content indicates phytotoxic damage.

Mechanism of Action and Signaling Pathway

The herbicidal activity of AAL toxins and their analogues stems from their ability to inhibit ceramide synthase, a key enzyme in the sphingolipid biosynthesis pathway in plants. This inhibition leads to the accumulation of sphinganine and other long-chain bases, which in turn triggers a cascade of events culminating in programmed cell death (PCD).

The signaling pathway initiated by this compound analogues involves the following key steps:

AAL_Toxin_Pathway cluster_input Input cluster_target Molecular Target cluster_downstream Downstream Effects cluster_outcome Cellular Outcome AAL_Analogue This compound Analogue Ceramide_Synthase Ceramide Synthase AAL_Analogue->Ceramide_Synthase Inhibition Sphinganine Sphinganine Accumulation ROS Reactive Oxygen Species (ROS) Sphinganine->ROS Ethylene Ethylene Signaling Sphinganine->Ethylene PCD Programmed Cell Death ROS->PCD Ethylene->PCD

Caption: this compound Analogue Signaling Pathway.

Experimental Workflow

The overall workflow for evaluating the bioherbicidal potential of synthetic this compound analogues follows a structured approach from synthesis to biological evaluation.

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_bioassays Biological Evaluation cluster_analysis Analysis and Outcome Synthesis Synthesis of AAL Toxin TC2 Analogues Purification Purification and Characterization Synthesis->Purification Duckweed_Assay Duckweed Bioassay (Phytotoxicity Screening) Purification->Duckweed_Assay Leaf_Disc_Assay Leaf Disc Bioassay (Cellular Damage Assessment) Purification->Leaf_Disc_Assay Mammalian_Toxicity Mammalian Cell Toxicity Assays Purification->Mammalian_Toxicity Data_Analysis Data Analysis and Comparison Duckweed_Assay->Data_Analysis Leaf_Disc_Assay->Data_Analysis Mammalian_Toxicity->Data_Analysis Lead_Identification Identification of Lead Compounds Data_Analysis->Lead_Identification

Caption: Experimental Workflow for Bioherbicide Evaluation.

References

Unlocking Toxin Biosynthesis: A Comparative Guide to Genetic Complementation Studies of AAL Toxin Genes

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the genetic underpinnings of mycotoxin production is paramount for developing effective control strategies and potential therapeutic applications. This guide provides a comparative analysis of a key genetic complementation study that has illuminated the function of AAL toxin biosynthesis genes, offering insights into their role and potential for cross-species functionality.

This guide focuses on a pivotal study demonstrating the functional complementation of a key gene in the AAL toxin biosynthetic pathway of Alternaria alternata in a related fungus, Fusarium verticillioides. This powerful approach not only confirms gene function but also opens avenues for exploring the interchangeability of biosynthetic machinery between different fungal species.

Performance Comparison: Restoration of Mycotoxin Production

A critical experiment demonstrated that the polyketide synthase (PKS) gene, ALT1, from Alternaria alternata f. sp. lycopersici can successfully rescue the production of fumonisins in a Fusarium verticillioides mutant with a disrupted native PKS gene, FUM1.[1] This complementation highlights the functional conservation between these key enzymes in two different mycotoxin biosynthetic pathways. While the primary product of the AAL toxin pathway is the C16 backbone of AAL toxin, and the fumonisin pathway produces a C18 backbone, the introduction of ALT1 into the F. verticillioides fum1 mutant resulted in the production of fumonisin B series mycotoxins.[1]

Fungal StrainGenotypeMycotoxin ProductionKey Findings
Fusarium verticillioides (Wild Type)FUM1Produces fumonisin B1 and B2Serves as the positive control for fumonisin production.
Fusarium verticillioides 5777fum1 (disrupted)No fumonisin productionThe knockout mutant, unable to synthesize the polyketide backbone.
Fusarium verticillioides 5777 Transformantfum1 + ALT1Production of fumonisin B series and analogues restoredDemonstrates that ALT1 from A. alternata can functionally replace FUM1 in F. verticillioides for fumonisin biosynthesis.[1]
Alternaria alternata f. sp. lycopersiciALT1Produces AAL toxinThe source of the complementing gene, ALT1.

Experimental Protocols

The following sections detail the methodologies employed in the genetic complementation study, providing a framework for replicating and adapting these techniques for further research.

Fungal Strains and Culture Conditions
  • Fusarium verticillioides Wild-Type and fum1 Mutant Strains: The wild-type strain and the FUM1-disrupted mutant (strain 5777) of F. verticillioides were used.

  • Alternaria alternata f. sp. lycopersici : This strain served as the source of the ALT1 gene.

  • Culture Media: Fungi were cultured on appropriate media for mycelial growth and spore production, such as V8 juice agar for A. alternata and potato dextrose agar (PDA) for F. verticillioides. For toxin production analysis, liquid cultures in a suitable medium (e.g., Czapek-Dox broth) were established.

Gene Cloning and Plasmid Construction
  • Genomic DNA Extraction: High-quality genomic DNA was extracted from A. alternata f. sp. lycopersici using a standard fungal DNA extraction protocol.

  • PCR Amplification of ALT1 : The full-length ALT1 gene was amplified from the genomic DNA using high-fidelity PCR with primers designed based on the known sequence of the ALT1 gene.

  • Plasmid Vector: The amplified ALT1 gene was cloned into a fungal expression vector containing a selectable marker, such as the hygromycin B resistance gene (hph), under the control of a constitutive promoter (e.g., the Aspergillus nidulans trpC promoter).

Fungal Transformation: Protoplast-Mediated Transformation
  • Protoplast Preparation:

    • F. verticillioides spores were germinated in liquid medium.

    • The resulting mycelia were harvested and treated with a mixture of cell wall-degrading enzymes (e.g., lysing enzymes from Trichoderma harzianum, driselase) in an osmotic stabilizer (e.g., 1 M sorbitol) to generate protoplasts.

  • Transformation:

    • The purified protoplasts were incubated with the plasmid DNA containing the ALT1 gene and the selectable marker.

    • Polyethylene glycol (PEG) was used to facilitate DNA uptake into the protoplasts.

  • Selection and Regeneration:

    • The transformed protoplasts were plated on a regeneration medium containing the osmotic stabilizer and the selective agent (e.g., hygromycin B).

    • Resistant colonies were selected and transferred to fresh selective medium for further analysis.

Analysis of Mycotoxin Production
  • Extraction:

    • The fungal transformants and control strains were grown in liquid culture.

    • The culture filtrate was extracted with an organic solvent (e.g., acetonitrile/water mixture).

  • Quantification by HPLC-MS/MS:

    • The extracts were analyzed by high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).

    • A C18 column was used for separation with a gradient elution of mobile phases such as water and acetonitrile, both containing a modifier like formic acid.

    • The mass spectrometer was operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify fumonisin B1 and B2 based on their specific precursor and product ions.

Visualizing the Pathways and Processes

To better illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict the AAL toxin biosynthesis pathway and the experimental workflow for genetic complementation.

AAL_Toxin_Biosynthesis cluster_ALT ALT Gene Cluster cluster_synthesis Biosynthesis Steps ALT1 ALT1 (PKS) ALT2 ALT2 (P450) ALT3 ALT3 (Aminotransferase) Other_ALT_genes Other ALT Genes Precursors Primary Metabolites (e.g., Acetyl-CoA, Malonyl-CoA) Polyketide_Backbone C16 Polyketide Backbone Precursors->Polyketide_Backbone ALT1 Modified_Intermediate Modified Intermediate Polyketide_Backbone->Modified_Intermediate ALT2, ALT3, etc. AAL_Toxin AAL Toxin Modified_Intermediate->AAL_Toxin

Caption: Proposed biosynthetic pathway for AAL toxin, highlighting the role of the ALT gene cluster.

Genetic_Complementation_Workflow cluster_gene_prep Gene Preparation cluster_transformation Fungal Transformation cluster_analysis Analysis A_alternata Alternaria alternata gDNA_extraction Genomic DNA Extraction A_alternata->gDNA_extraction ALT1_PCR PCR Amplification of ALT1 gDNA_extraction->ALT1_PCR Plasmid_construction Construct Expression Vector (pALT1-hph) ALT1_PCR->Plasmid_construction Transformation Protoplast Transformation Plasmid_construction->Transformation F_verticillioides_mutant Fusarium verticillioides (fum1 mutant) Protoplast_prep Protoplast Preparation F_verticillioides_mutant->Protoplast_prep Protoplast_prep->Transformation Selection Selection on Hygromycin B Transformation->Selection Transformant_culture Culture of Transformants Selection->Transformant_culture Toxin_extraction Mycotoxin Extraction Transformant_culture->Toxin_extraction HPLC_MS HPLC-MS/MS Analysis Toxin_extraction->HPLC_MS Data_analysis Quantification of Fumonisins HPLC_MS->Data_analysis

Caption: Experimental workflow for the genetic complementation of a fum1 mutant with the ALT1 gene.

References

A Comparative Analysis of AAL Toxin TC2 Host Specificity Against Other Major Mycotoxins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the host specificity of AAL Toxin TC2 with other significant mycotoxins, supported by experimental data and methodologies. The information is intended to assist researchers in understanding the nuanced toxicological profiles of these compounds.

Executive Summary

Mycotoxins, secondary metabolites produced by fungi, exhibit a wide range of toxicities and host specificities. This compound, produced by Alternaria alternata f. sp. lycopersici, demonstrates a high degree of host specificity, primarily targeting tomato plants of the asc/asc genotype. This specificity is attributed to its mechanism of action, which involves the inhibition of ceramide synthase, a key enzyme in sphingolipid metabolism. In contrast, other major mycotoxins such as aflatoxins, fumonisins, trichothecenes, ochratoxins, and zearalenone display a broader host range, affecting a variety of crops, which in turn impacts animal and human health through the food chain. This guide delves into the specifics of their host ranges, mechanisms of action, and the signaling pathways they disrupt.

Comparative Host Specificity and Toxicity

The following table summarizes the host specificity and available toxicity data for this compound and other selected mycotoxins. It is important to note that the toxicity of a mycotoxin can vary significantly depending on the host species, dose, and duration of exposure.

MycotoxinProducing FungiPrimary Host(s)Other Affected Organisms/Cell LinesGeneral Toxicity (LD50/IC50)
This compound Alternaria alternata f. sp. lycopersiciTomato (Lycopersicon esculentum) of the asc/asc genotype[1]Various broadleaf weeds (e.g., jimsonweed, prickly sida, black nightshade), cultured mammalian cells (e.g., rat hepatoma H4TG, dog kidney MDCK)[1][2]IC50 for H4TG cells: ~10 µg/mL[3]
Fumonisins (e.g., FB1) Fusarium verticillioides, F. proliferatumMaize (corn) and maize-based products[4][5][6]Horses (equine leukoencephalomalacia), swine (porcine pulmonary edema), humans (esophageal cancer risk), various animal cell lines[2][7]LD50 (rats, oral): 10 mg/kg (FB1)[8]
Aflatoxins (e.g., AFB1) Aspergillus flavus, A. parasiticusMaize, peanuts, cottonseed, tree nuts, and various other crops[9][10][11]Humans (hepatocellular carcinoma), livestock, poultry, fish, various animal species[8][11]LD50 (rats, oral): 0.3 - 9.0 mg/kg (AFB1)[8]; LD50 (dog, oral): 0.5-1.5 mg/kg (AFB1)[12]
Trichothecenes (e.g., Deoxynivalenol - DON, T-2 toxin) Fusarium spp. (e.g., F. graminearum, F. sporotrichioides)Wheat, barley, oats, maize[13][14]Humans and monogastric animals (vomiting, feed refusal, immune suppression)[15][16]IC50 (tissue culture cells) for T-2 toxin: 10-20 ng/mL for 50% protein synthesis inhibition[17]
Ochratoxin A (OTA) Aspergillus spp., Penicillium spp.Cereals, coffee beans, grapes, dried fruit[17][18]Humans and animals (nephrotoxic, carcinogenic, immunotoxic)[18][19]EC50 (HeLa cells): 5 µM[20]
Zearalenone (ZEN) Fusarium spp. (e.g., F. graminearum)Maize, wheat, barley, sorghum[21]Swine (hyperestrogenism), cattle, poultry, humans (potential endocrine disruption)[21][22][23][24]Species-specific effects, with pigs being more sensitive than mice[22]

Mechanisms of Action and Signaling Pathways

The host specificity of a mycotoxin is intrinsically linked to its mechanism of action at the molecular level.

This compound and Fumonisins: Disruption of Sphingolipid Metabolism

This compound and the structurally similar fumonisins share a common mechanism of action by competitively inhibiting the enzyme ceramide synthase[1][25][26]. This enzyme is crucial for the de novo biosynthesis of sphingolipids, which are essential components of cell membranes and are involved in various signaling pathways. The inhibition of ceramide synthase leads to the accumulation of sphingoid bases like sphinganine and sphingosine, which can trigger programmed cell death (PCD) or apoptosis[26][27]. The high specificity of this compound for certain tomato genotypes is conferred by the Asc-1 gene, which in resistant plants encodes a ceramide synthase that is less sensitive to the toxin[1].

AAL_Toxin_Pathway cluster_cell Eukaryotic Cell This compound This compound Ceramide Synthase Ceramide Synthase This compound->Ceramide Synthase Inhibits Fumonisin B1 Fumonisin B1 Fumonisin B1->Ceramide Synthase Inhibits Ceramides Ceramides Ceramide Synthase->Ceramides Produces Sphinganine Sphinganine Sphinganine->Ceramide Synthase Substrate Apoptosis Apoptosis Sphinganine->Apoptosis Accumulation Induces Complex Sphingolipids Complex Sphingolipids Ceramides->Complex Sphingolipids

Fig. 1: AAL Toxin and Fumonisin Signaling Pathway.
Aflatoxin B1: DNA Damage and Carcinogenesis

Aflatoxin B1 (AFB1) is a potent genotoxic carcinogen. Its toxicity is mediated by its metabolic activation in the liver by cytochrome P450 enzymes to a reactive epoxide intermediate[28]. This epoxide can bind to DNA, forming DNA adducts, which can lead to mutations in critical genes like the tumor suppressor gene p53[28][29]. AFB1 exposure has also been shown to induce oxidative stress and modulate signaling pathways such as the Nrf2 pathway, which is involved in the cellular response to oxidative stress[21].

Aflatoxin_Pathway cluster_liver_cell Hepatocyte AFB1 Aflatoxin B1 CYP450 Cytochrome P450 AFB1->CYP450 Metabolized by ROS ROS AFB1->ROS Induces AFB1_epoxide AFB1-8,9-epoxide CYP450->AFB1_epoxide Produces DNA DNA AFB1_epoxide->DNA Binds to DNA_adducts DNA Adducts DNA->DNA_adducts Forms p53_mutation p53 Mutation DNA_adducts->p53_mutation Causes Cancer Hepatocellular Carcinoma p53_mutation->Cancer Leads to Nrf2 Nrf2 Pathway ROS->Nrf2 Activates

Fig. 2: Aflatoxin B1 Carcinogenesis Pathway.
Trichothecenes (Deoxynivalenol): Ribotoxic Stress and Inflammatory Response

Trichothecenes like Deoxynivalenol (DON) are potent inhibitors of protein synthesis in eukaryotic cells[7]. They bind to the ribosome, triggering a "ribotoxic stress response" that activates mitogen-activated protein kinases (MAPKs), including JNK, ERK, and p38[10]. The activation of these signaling pathways leads to the downstream expression of pro-inflammatory cytokines and can induce apoptosis[10][30].

DON_Pathway cluster_immune_cell Immune Cell DON Deoxynivalenol Ribosome Ribosome DON->Ribosome Binds to Protein_Synth_Inhibition Protein Synthesis Inhibition Ribosome->Protein_Synth_Inhibition Leads to MAPK MAPK Activation (JNK, ERK, p38) Ribosome->MAPK Triggers Ribotoxic Stress Response Inflammation Pro-inflammatory Cytokine Expression MAPK->Inflammation Apoptosis Apoptosis MAPK->Apoptosis

Fig. 3: Deoxynivalenol Signaling Pathway.
Ochratoxin A: Multi-target Toxicity

Ochratoxin A (OTA) exhibits a range of toxic effects, including nephrotoxicity, hepatotoxicity, and immunotoxicity. Its mechanisms are complex and involve multiple cellular targets and signaling pathways. OTA has been shown to inhibit protein synthesis, induce oxidative stress, and interfere with calcium homeostasis[1]. It can modulate signaling pathways such as the PI3K/AKT pathway and the NLRP3 inflammasome pathway, leading to cell death and inflammation[4][15].

Zearalenone: Estrogenic Effects

Zearalenone (ZEN) and its metabolites are structurally similar to estrogen and can bind to estrogen receptors, leading to endocrine disruption[21][22]. This mycoestrogen can cause reproductive disorders in animals, particularly in swine[24]. ZEN has also been shown to modulate signaling pathways such as the TGF-β1/Smad3 and MAPK/NF-κB pathways, which are involved in cell proliferation, apoptosis, and inflammation[14][31].

Experimental Protocols

Ceramide Synthase Inhibition Assay

This assay is used to determine the inhibitory effect of mycotoxins like this compound and fumonisins on ceramide synthase activity.

Workflow:

Ceramide_Synthase_Assay cluster_workflow Ceramide Synthase Assay Workflow start Start step1 Prepare cell or tissue homogenates containing ceramide synthase start->step1 step2 Incubate homogenates with fluorescently labeled sphinganine (e.g., NBD-sphinganine) and a fatty acyl-CoA substrate step1->step2 step3 Add test compound (mycotoxin) at various concentrations step2->step3 step4 Stop the reaction and extract lipids step3->step4 step5 Separate fluorescent substrate and product (NBD-ceramide) using HPLC or TLC step4->step5 step6 Quantify fluorescence of the product step5->step6 step7 Calculate IC50 value step6->step7 end End step7->end

Fig. 4: Ceramide Synthase Inhibition Assay Workflow.

Detailed Methodology:

  • Preparation of Enzyme Source: Homogenize cultured cells or animal tissues (e.g., liver microsomes) in a suitable buffer to release the microsomal fraction containing ceramide synthase. Determine the protein concentration of the homogenate.

  • Reaction Mixture: Prepare a reaction mixture containing a buffer (e.g., HEPES), a fluorescent sphingoid base substrate (e.g., NBD-sphinganine), a fatty acyl-CoA (e.g., palmitoyl-CoA), and the enzyme preparation.

  • Inhibition Assay: Add varying concentrations of the mycotoxin (dissolved in a suitable solvent like DMSO) to the reaction mixtures. Include a control group with the solvent alone.

  • Incubation: Incubate the reaction mixtures at 37°C for a specified time (e.g., 30-60 minutes).

  • Lipid Extraction: Stop the reaction by adding a solvent mixture (e.g., chloroform/methanol) and extract the lipids.

  • Analysis: Separate the fluorescently labeled substrate (NBD-sphinganine) from the product (NBD-ceramide) using high-performance liquid chromatography (HPLC) with a fluorescence detector or by thin-layer chromatography (TLC).

  • Data Analysis: Quantify the amount of NBD-ceramide formed. Plot the percentage of inhibition against the mycotoxin concentration and determine the IC50 value (the concentration of mycotoxin that inhibits 50% of the enzyme activity). A detailed protocol for a fluorescent assay for ceramide synthase activity can be found in reference[32].

Protein Synthesis Inhibition Assay

This assay is used to measure the effect of mycotoxins like trichothecenes on the rate of protein synthesis in cultured cells.

Detailed Methodology:

  • Cell Culture: Plate eukaryotic cells (e.g., HeLa cells, Vero cells) in a multi-well plate and allow them to adhere overnight.

  • Mycotoxin Treatment: Expose the cells to various concentrations of the mycotoxin for a specific duration.

  • Radiolabeling: Add a radiolabeled amino acid (e.g., [3H]-leucine or [35S]-methionine) to the cell culture medium and incubate for a short period (e.g., 1-2 hours) to allow for incorporation into newly synthesized proteins.

  • Cell Lysis and Precipitation: Wash the cells to remove unincorporated radiolabeled amino acids. Lyse the cells and precipitate the proteins using an acid (e.g., trichloroacetic acid).

  • Quantification: Collect the precipitated proteins on a filter and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of protein synthesis inhibition for each mycotoxin concentration compared to the untreated control. Determine the IC50 value. A simplified protocol for this assay is described in reference[33].

Aflatoxin B1-DNA Adduct Formation Assay

This assay quantifies the formation of DNA adducts in tissues or cells exposed to Aflatoxin B1.

Detailed Methodology:

  • Exposure: Treat animals or cultured cells with Aflatoxin B1.

  • DNA Isolation: Isolate genomic DNA from the target tissue (e.g., liver) or cells.

  • DNA Hydrolysis: Hydrolyze the DNA to release the AFB1-DNA adducts. This can be achieved through enzymatic digestion or acid hydrolysis.

  • Purification: Purify the AFB1-DNA adducts from the hydrolysate using techniques like solid-phase extraction or immunoaffinity chromatography with antibodies specific for the adducts.

  • Quantification: Quantify the amount of AFB1-DNA adducts using sensitive analytical techniques such as high-performance liquid chromatography with fluorescence detection (HPLC-FLD), liquid chromatography-mass spectrometry (LC-MS/MS), or enzyme-linked immunosorbent assay (ELISA)[27][34].

  • Data Analysis: Express the results as the number of adducts per a certain number of nucleotides (e.g., adducts per 10^8 nucleotides). A detailed mass spectrometry-based method is available in reference[35].

Conclusion

This compound exhibits a notably high degree of host specificity compared to other major mycotoxins. This specificity is primarily dictated by its targeted inhibition of a specific isoform of ceramide synthase present in susceptible tomato genotypes. While it can affect other organisms at higher concentrations, its primary impact is on a narrow range of plants. In contrast, mycotoxins like aflatoxins, fumonisins, trichothecenes, ochratoxins, and zearalenone have broader host ranges and diverse mechanisms of action, leading to widespread contamination of food and feed and posing significant risks to animal and human health. Understanding these differences in host specificity and molecular mechanisms is crucial for developing targeted strategies for mycotoxin control and for assessing the risks associated with these toxic compounds.

References

Validation of AAL Toxin TC2 as a determinant of pathogenicity in tomato

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of AAL toxin TC as a determinant of pathogenicity in tomato, with a comparative look at alternative fungal toxins.

For Immediate Release

[City, State] – [Date] – A new in-depth guide validates the critical role of AAL toxin TC in the development of Alternaria stem canker disease in tomato. This guide provides a comprehensive comparison of AAL toxin TC with other fungal toxins, supported by experimental data, detailed protocols, and pathway visualizations, offering a valuable resource for researchers, scientists, and professionals in drug and agricultural development.

Alternaria alternata f. sp. lycopersici, the fungus responsible for Alternaria stem canker in tomato, secretes a group of host-specific toxins known as AAL toxins. Among these, AAL toxin TC has been identified as a significant contributor to the pathogen's ability to cause disease. The specificity of this interaction is largely governed by the host's genetics, with tomato genotypes homozygous for the recessive allele (asc/asc) of the Asc-1 gene exhibiting high susceptibility.

Mechanism of Action: Disrupting a Fundamental Cellular Process

AAL toxins, including TC, are structurally analogous to sphinganine, a precursor in the sphingolipid biosynthesis pathway. This structural mimicry allows the toxin to competitively inhibit the enzyme ceramide synthase. This inhibition disrupts the normal production of complex ceramides, leading to an accumulation of free sphingoid bases. This imbalance triggers a cascade of events, including the production of reactive oxygen species (ROS) and the activation of ethylene and jasmonic acid signaling pathways, ultimately culminating in programmed cell death (PCD) and the characteristic necrotic lesions of the disease.

Comparative Analysis of Alternaria Toxins in Tomato

While AAL toxin TC is a key determinant in Alternaria stem canker, other Alternaria toxins are also found in infected tomatoes and contribute to disease. A comparative analysis highlights the distinct roles and potencies of these molecules.

ToxinChemical ClassPrimary Mode of ActionRelative Toxicity/Pathogenicity in Tomato
AAL Toxin TC Sphinganine-analogue mycotoxinInhibition of ceramide synthase, inducing PCDHigh, host-specific to asc/asc genotypes. Less toxic than TA, but more than TD and TE.
AAL Toxin TA Sphinganine-analogue mycotoxinInhibition of ceramide synthase, inducing PCDVery high, considered the most toxic of the AAL congeners.
Tenuazonic Acid (TeA) Tetramic acid derivativeInhibition of protein synthesisHigh, non-host-specific. Often the most abundant Alternaria toxin in infected tomatoes.
Alternariol (AOH) Dibenzo-α-pyroneDNA damage, topoisomerase inhibitionModerate, non-host-specific. Contributes to general toxicity.
Alternariol Monomethyl Ether (AME) Dibenzo-α-pyroneDNA damage, topoisomerase inhibitionModerate, non-host-specific. Contributes to general toxicity.

Experimental Validation of AAL Toxin TC as a Pathogenicity Determinant

The role of AAL toxin TC as a pathogenicity determinant has been rigorously validated through several key experimental approaches.

Genetic Validation: Toxin-Deficient Mutants

A cornerstone of validating a toxin's role in pathogenicity is the creation and analysis of toxin-deficient mutants of the pathogen. The Restriction Enzyme-Mediated Integration (REMI) technique has been successfully used to generate Alternaria alternata mutants incapable of producing AAL toxins. When inoculated onto susceptible tomato plants, these toxin-deficient mutants fail to produce the characteristic disease symptoms, directly demonstrating that AAL toxin is essential for the fungus to cause disease.

Biochemical Validation: Tomato Leaf Necrosis Bioassay

The tomato leaf necrosis bioassay is a fundamental technique to assess the toxicity of purified toxins and culture filtrates from Alternaria alternata. This assay provides a direct visual and quantifiable measure of a toxin's ability to induce cell death.

Experimental Protocols

I. Tomato Leaf Necrosis Bioassay

Objective: To assess the phytotoxic activity of purified AAL toxin TC or Alternaria alternata culture filtrates on susceptible and resistant tomato cultivars.

Materials:

  • Fully expanded leaves from susceptible (asc/asc, e.g., 'Earlypak 7') and resistant (Asc/Asc, e.g., 'Ace') tomato plants.

  • Purified AAL toxin TC solutions of varying concentrations (e.g., 0.1, 1, 10, 100 µM) in sterile distilled water.

  • Culture filtrate from Alternaria alternata grown in a suitable liquid medium (e.g., Potato Dextrose Broth).

  • Sterile distilled water (negative control).

  • Petri dishes lined with moist filter paper.

Procedure:

  • Excise healthy, fully expanded tomato leaves.

  • Make a small puncture or incision on the adaxial surface of each leaflet with a sterile needle.

  • Apply a small droplet (e.g., 10 µL) of the test solution (AAL toxin TC, culture filtrate, or control) to the wound site.

  • Place the leaves in Petri dishes containing moist filter paper to maintain humidity.

  • Incubate the plates at 25°C with a 12-hour photoperiod.

  • Observe and record the development of necrotic lesions daily for 3-5 days.

  • Measure the diameter of the necrotic lesions for quantitative analysis.

II. Generation of AAL Toxin-Deficient Mutants via REMI

Objective: To create genetically modified strains of Alternaria alternata that are unable to produce AAL toxins to validate the toxin's role in pathogenicity.

Materials:

  • Wild-type toxigenic strain of Alternaria alternata f. sp. lycopersici.

  • Protoplast isolation solution (e.g., containing lysing enzymes like Glucanex).

  • Transformation vector (e.g., pAN7-1) containing a selectable marker (e.g., hygromycin B resistance).

  • Restriction enzyme (e.g., HindIII).

  • Protoplast transformation buffer (e.g., containing PEG and CaCl2).

  • Regeneration medium supplemented with the appropriate selective agent (e.g., hygromycin B).

Procedure:

  • Generate protoplasts from young mycelia of the wild-type fungal strain by enzymatic digestion.

  • Mix the protoplasts with the transformation vector and the selected restriction enzyme.

  • Induce DNA uptake by adding the transformation buffer.

  • Plate the transformed protoplasts on a regeneration medium containing the selective agent.

  • Incubate the plates to allow for the growth of transformants.

  • Screen individual transformants for the loss of AAL toxin production using analytical methods like HPLC or by bioassay on susceptible tomato leaves.

  • Confirm the integration of the vector into the fungal genome using molecular techniques such as Southern blotting.

Visualizing the Molecular Mayhem and Experimental Logic

To better understand the intricate processes involved in AAL toxin TC's mode of action and its experimental validation, the following diagrams have been generated.

G AAL Toxin TC Signaling Pathway in Tomato AAL_Toxin AAL Toxin TC Ceramide_Synthase Ceramide Synthase AAL_Toxin->Ceramide_Synthase Inhibits Ceramides Complex Ceramides Ceramide_Synthase->Ceramides Produces ROS Reactive Oxygen Species (ROS) Burst Ceramide_Synthase->ROS Ethylene Ethylene Signaling Ceramide_Synthase->Ethylene JA Jasmonic Acid Signaling Ceramide_Synthase->JA Sphinganine Sphinganine Sphinganine->Ceramide_Synthase Substrate PCD Programmed Cell Death (PCD) ROS->PCD Ethylene->PCD JA->PCD Necrosis Necrotic Lesions PCD->Necrosis

Caption: AAL Toxin TC signaling pathway in susceptible tomato cells.

G Experimental Workflow for Validating AAL Toxin TC as a Pathogenicity Determinant cluster_0 Toxin Production and Isolation cluster_1 Genetic Validation cluster_2 Biochemical Validation cluster_3 Conclusion Fungus Culture of Alternaria alternata Extraction Extraction and Purification of AAL Toxin TC Fungus->Extraction REMI Generate Toxin-Deficient Mutants (REMI) Fungus->REMI Bioassay Tomato Leaf Necrosis Bioassay Extraction->Bioassay Inoculation_Mutant Inoculate Tomato with Mutant Strain REMI->Inoculation_Mutant Observation_Mutant Observe for Disease Symptoms Inoculation_Mutant->Observation_Mutant Validation Validation of AAL Toxin TC as a Pathogenicity Determinant Observation_Mutant->Validation Dose_Response Dose-Response Analysis Bioassay->Dose_Response Dose_Response->Validation

Caption: Experimental workflow for validating AAL Toxin TC.

Conclusion

The validation of AAL toxin TC as a key determinant of pathogenicity in the Alternaria alternata-tomato interaction underscores the importance of understanding toxin-mediated disease mechanisms. This knowledge is crucial for the development of effective disease management strategies, including the breeding of resistant tomato cultivars and the potential development of novel fungicides that target toxin biosynthesis or action. The comparative data and detailed protocols provided in this guide serve as a valuable resource for the scientific community to further explore the complex world of fungal toxins and their impact on agriculture.

A Comparative Analysis of AAL Toxin TC2 Effects on Susceptible vs. Resistant Tomato Cultivars

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the effects of AAL Toxin TC2, a host-specific toxin produced by the fungus Alternaria alternata f. sp. lycopersici, on susceptible and resistant tomato (Solanum lycopersicum) cultivars. The information presented is based on experimental data and is intended to facilitate research and development in plant pathology and mycotoxin studies.

Introduction to this compound and Tomato Resistance

AAL toxins are a group of mycotoxins that play a crucial role in the pathogenesis of Alternaria stem canker disease in tomatoes.[1][2] These toxins are structurally analogous to sphinganine, a precursor in the sphingolipid biosynthesis pathway in plants and animals.[3][4] The differential response of tomato cultivars to this compound is primarily governed by a single genetic locus, the Asc locus.[5]

  • Susceptible Cultivars (asc/asc): These cultivars possess a mutated, non-functional version of the Asc-1 gene.[5][6] This renders them highly sensitive to the toxin, leading to rapid cell death and disease development.[4]

  • Resistant Cultivars (Asc/Asc): These cultivars carry a functional Asc-1 gene, which confers insensitivity to the toxin.[5][7] The Asc-1 gene is homologous to the yeast longevity assurance gene LAG1 and encodes a ceramide synthase.[3]

Mechanism of Action and Differential Cellular Responses

This compound acts as a competitive inhibitor of ceramide synthase, a key enzyme in the de novo sphingolipid biosynthesis pathway.[3][4][8] This inhibition leads to a disruption of sphingolipid metabolism, which triggers distinct downstream signaling events in susceptible and resistant cultivars.

In susceptible tomato cultivars , the inhibition of ceramide synthase by this compound leads to the accumulation of long-chain sphingoid bases, specifically phytosphingosine and sphinganine.[3][7][9] This accumulation is a critical trigger for the induction of Programmed Cell Death (PCD), a form of genetically controlled cellular suicide.[1][3][8] The PCD cascade in susceptible plants involves a series of signaling molecules, including reactive oxygen species (ROS), nitric oxide (NO), ethylene, and jasmonic acid, ultimately resulting in the characteristic necrotic lesions and disease symptoms.[1][3][4]

In contrast, resistant tomato cultivars , possessing a functional Asc-1 gene (ceramide synthase), are able to maintain sphingolipid homeostasis in the presence of the toxin.[10] This prevents the toxic accumulation of free sphingoid bases, thereby avoiding the induction of PCD.[7][9] Consequently, resistant cultivars do not develop the necrotic lesions and other symptoms of Alternaria stem canker when exposed to this compound.

Quantitative Comparison of this compound Effects

The following table summarizes the key quantitative differences observed between susceptible and resistant tomato cultivars upon exposure to this compound.

ParameterSusceptible Cultivars (asc/asc)Resistant Cultivars (Asc/Asc)References
Cell Viability Significant dose-dependent decrease in cell viability, leading to extensive cell death.No significant change in cell viability.[11][12]
Lesion Formation Development of necrotic lesions at the site of toxin application, with size increasing over time.No visible necrotic lesions.[1][2][13]
Sphinganine Accumulation Marked increase in free sphinganine levels.Significantly lower to no increase in free sphinganine levels.[7][9][14]
Phytosphingosine Accumulation Marked increase in free phytosphingosine levels.Significantly lower to no increase in free phytosphingosine levels.[7][9]
Programmed Cell Death (PCD) High levels of DNA fragmentation and other apoptotic-like features.Basal or undetectable levels of PCD.[1][3]

Experimental Protocols

Detailed methodologies for key experiments used to assess the effects of this compound are provided below.

AAL Toxin Leaf Necrosis Bioassay

This bioassay is used to visually assess the phytotoxic effect of this compound on tomato leaves.

  • Plant Material: Use fully expanded leaflets from 4-6 week old susceptible and resistant tomato cultivars.

  • Toxin Application:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., 50% methanol in water).

    • Make serial dilutions of the toxin to the desired concentrations (e.g., 0.1 µM to 10 µM).

    • Apply a small droplet (e.g., 10 µL) of each toxin dilution to the abaxial surface of the detached leaflets. A sterile needle can be used to make a small wound at the application site to facilitate toxin uptake.[15]

    • As a negative control, apply the solvent without the toxin.

  • Incubation: Place the treated leaflets in a humid chamber (e.g., a petri dish with moist filter paper) and incubate at 25°C with a 16-hour light/8-hour dark photoperiod.[15]

  • Observation: Observe the leaflets for the development of necrotic lesions at 24, 48, and 72 hours post-application. The size and severity of the lesions can be measured and recorded.[2]

Evans Blue Staining for Cell Viability

This staining method is used to quantify cell death by identifying cells with compromised membrane integrity.[3][16]

  • Toxin Treatment: Treat tomato leaf discs or cell suspensions with this compound as described in the leaf necrosis bioassay or other relevant protocols.

  • Staining Solution: Prepare a 0.25% (w/v) Evans blue solution in distilled water.[17]

  • Staining Procedure:

    • Immerse the treated plant material in the Evans blue solution for 15-30 minutes at room temperature.[5]

    • Thoroughly wash the stained material with distilled water to remove excess and unbound dye.[5]

  • Quantification:

    • Qualitative: Observe the stained tissue under a light microscope. Dead cells will be stained blue due to the uptake of the dye, while living cells will remain unstained.[1][3]

    • Quantitative: To quantify cell death, the bound Evans blue dye can be solubilized and measured spectrophotometrically.

      • Incubate the stained tissue in a known volume of a suitable solvent (e.g., 1% SDS) for 1 hour at 50°C to extract the dye.[5]

      • Measure the absorbance of the extract at 600 nm.

      • The amount of dye, which correlates with the extent of cell death, can be calculated using a standard curve of known Evans blue concentrations.[5]

TUNEL Assay for Programmed Cell Death

The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay is a method for detecting DNA fragmentation, which is a hallmark of apoptosis and PCD.[18][19]

  • Sample Preparation:

    • Fix the this compound-treated and control tomato tissue in a 4% paraformaldehyde solution in phosphate-buffered saline (PBS) for at least 4 hours at 4°C.[20]

    • Dehydrate the tissue through a graded ethanol series and embed in paraffin according to standard histological procedures.

    • Cut thin sections (e.g., 5-10 µm) and mount them on slides.

  • Permeabilization:

    • Deparaffinize and rehydrate the tissue sections.

    • Permeabilize the cells by incubating the slides with proteinase K (20 µg/mL in PBS) for 15 minutes at room temperature.[21][22]

  • TUNEL Reaction:

    • Incubate the sections with the TUNEL reaction mixture, which contains Terminal deoxynucleotidyl transferase (TdT) and labeled dUTPs (e.g., fluorescein-dUTP), for 1 hour at 37°C in a humidified chamber.[21][22] TdT catalyzes the addition of labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.

  • Detection and Visualization:

    • Wash the slides to remove unincorporated nucleotides.

    • If using a fluorescent label, mount the slides with a mounting medium containing an anti-fade reagent and visualize the labeled nuclei using a fluorescence microscope. TUNEL-positive nuclei (indicating PCD) will fluoresce.

    • If using a biotin-labeled dUTP, the signal can be detected using a streptavidin-peroxidase conjugate and a chromogenic substrate (e.g., DAB), resulting in a colored precipitate in the nuclei of apoptotic cells, which can be visualized by light microscopy.[21]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the differential signaling pathways in susceptible versus resistant tomato cultivars in response to this compound and a general experimental workflow for comparative analysis.

AAL_Toxin_Signaling_Susceptible AAL_Toxin This compound Ceramide_Synthase Ceramide Synthase (asc/asc - non-functional) AAL_Toxin->Ceramide_Synthase Inhibits Sphingoid_Bases Accumulation of Sphinganine & Phytosphingosine Ceramide_Synthase->Sphingoid_Bases Leads to Signaling_Cascade ROS, NO, Ethylene, Jasmonic Acid Signaling Sphingoid_Bases->Signaling_Cascade Triggers PCD Programmed Cell Death (PCD) Signaling_Cascade->PCD Induces Necrotic_Lesions Necrotic Lesions PCD->Necrotic_Lesions Results in

Caption: Signaling pathway in susceptible tomato cultivars.

AAL_Toxin_Signaling_Resistant AAL_Toxin This compound Ceramide_Synthase Ceramide Synthase (Asc/Asc - functional) AAL_Toxin->Ceramide_Synthase Attempts to inhibit Sphingolipid_Homeostasis Sphingolipid Homeostasis Maintained Ceramide_Synthase->Sphingolipid_Homeostasis Maintains No_PCD No PCD Induction Sphingolipid_Homeostasis->No_PCD Prevents Resistance Resistance No_PCD->Resistance Results in

Caption: Signaling pathway in resistant tomato cultivars.

Experimental_Workflow Start Select Susceptible (asc/asc) & Resistant (Asc/Asc) Tomato Cultivars Toxin_Treatment Treat with this compound (and control) Start->Toxin_Treatment Leaf_Bioassay Leaf Necrosis Bioassay Toxin_Treatment->Leaf_Bioassay Cell_Viability Evans Blue Staining Toxin_Treatment->Cell_Viability PCD_Assay TUNEL Assay Toxin_Treatment->PCD_Assay Metabolite_Analysis Sphingolipid Analysis Toxin_Treatment->Metabolite_Analysis Data_Analysis Comparative Data Analysis Leaf_Bioassay->Data_Analysis Cell_Viability->Data_Analysis PCD_Assay->Data_Analysis Metabolite_Analysis->Data_Analysis

Caption: Experimental workflow for comparative analysis.

References

Safety Operating Guide

Proper Disposal Procedures for AAL Toxin TC2: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Providing essential safety and logistical information for the handling and disposal of AAL Toxin TC2 is critical for ensuring a safe laboratory environment. This guide offers a comprehensive, step-by-step approach for researchers, scientists, and drug development professionals.

Key Safety Precautions

Before beginning any work with this compound, ensure that you are familiar with your institution's safety protocols for handling potent compounds. The following personal protective equipment (PPE) is mandatory:

  • Gloves: Wear two pairs of nitrile gloves.

  • Eye Protection: Use safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A fully buttoned lab coat is required.

  • Respiratory Protection: Work within a certified chemical fume hood.

Decontamination of Surfaces and Equipment

Given the absence of specific validated decontamination data for this compound, a multi-step cleaning process is recommended for all surfaces and non-disposable equipment that may have come into contact with the toxin.

Recommended Decontamination Procedure:

  • Initial Cleaning: Carefully wipe all surfaces and equipment with a disposable absorbent material soaked in a laboratory detergent solution.

  • Solvent Rinse: Wipe down the cleaned surfaces and equipment with 70% ethanol.

  • Final Rinse: Thoroughly rinse non-disposable equipment with distilled water.

  • Disposal of Cleaning Materials: All disposable materials used for cleaning (e.g., paper towels, wipes) should be treated as contaminated waste and disposed of accordingly.

Disposal of this compound Waste

All materials contaminated with this compound, including stock solutions, experimental samples, and disposable labware, must be treated as hazardous chemical waste.

Step-by-Step Disposal Protocol:

  • Waste Segregation: Collect all this compound waste in a dedicated, clearly labeled, and leak-proof hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.

  • Labeling: The waste container must be labeled with the following information:

    • "Hazardous Waste"

    • "this compound"

    • The approximate concentration and quantity of the toxin.

    • The date of accumulation.

    • Your name and laboratory contact information.

  • Storage: Store the sealed hazardous waste container in a designated, secure area, away from incompatible materials, until it is collected by your institution's hazardous waste management service.

  • Consultation: It is crucial to consult with your institution's Environmental Health and Safety (EHS) department or designated safety officer to ensure compliance with all local, state, and federal regulations for hazardous waste disposal.

Quantitative Data Summary

Due to the limited availability of specific inactivation data for this compound, the following table provides general guidance for mycotoxin decontamination based on available literature for other mycotoxins. These are not validated for this compound and should be used with caution and in consultation with safety professionals.

Decontamination Method (for other mycotoxins)Reagent ConcentrationMinimum Contact TimeEfficacy Notes
Sodium Hypochlorite (Bleach) >1% available chlorine>30 minutesEffective for some mycotoxins, but corrosive.
Ammonia >1%Several hours to daysVariable efficacy depending on the mycotoxin.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.

G A This compound Waste Generated B Segregate into a dedicated, labeled hazardous waste container A->B Step 1 C Store container in a designated secure area B->C Step 2 D Consult with Institutional EHS and Hazardous Waste Service C->D Step 3 E Follow Institutional and Regulatory Disposal Procedures D->E Decision Point F Final Disposal by Licensed Professionals E->F Final Step

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
AAL Toxin TC2
Reactant of Route 2
AAL Toxin TC2

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.